Product packaging for cis-2-Pentenenitrile(Cat. No.:CAS No. 25899-50-7)

cis-2-Pentenenitrile

Cat. No.: B1312415
CAS No.: 25899-50-7
M. Wt: 81.12 g/mol
InChI Key: ISBHMJZRKAFTGE-ARJAWSKDSA-N
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Description

Cis-2-Pentenenitrile is a useful research compound. Its molecular formula is C5H7N and its molecular weight is 81.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N B1312415 cis-2-Pentenenitrile CAS No. 25899-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-pent-2-enenitrile
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InChI

InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBHMJZRKAFTGE-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027884
Record name (2Z)-2-Pentenenitrile
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Molecular Weight

81.12 g/mol
Source PubChem
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Physical Description

Liquid
Record name 2-Pentenenitrile, (2Z)-
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CAS No.

25899-50-7
Record name (2Z)-2-Pentenenitrile
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Record name 2-Pentenenitrile, (2Z)-
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Record name 2-Pentenenitrile, (2Z)-
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Record name (2Z)-2-Pentenenitrile
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Record name (Z)-pent-2-enenitrile
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Record name 2-PENTENENITRILE, (2Z)-
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Foundational & Exploratory

A Comprehensive Technical Guide to cis-2-Pentenenitrile (CAS No. 25899-50-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Pentenenitrile, with the CAS number 25899-50-7, is a valuable and reactive unsaturated aliphatic nitrile.[1][2][3][4] Its chemical structure, featuring a cis-configured carbon-carbon double bond conjugated with a nitrile group, makes it a versatile intermediate in organic synthesis.[1] This guide provides an in-depth overview of its chemical and physical properties, synthesis, and key applications, with a focus on its utility as a precursor for more complex molecules, including those with potential pharmaceutical relevance. While direct involvement in biological signaling pathways is not prominently documented, its role as a versatile building block is of significant interest to the drug development community.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 25899-50-7[1][2][3][4]
Molecular Formula C₅H₇N[1][2]
Molecular Weight 81.12 g/mol [1][3]
IUPAC Name (2Z)-pent-2-enenitrile[2][3]
Synonyms (Z)-2-Pentenenitrile, cis-1-Butenyl cyanide[3]
Appearance Colorless to clear yellow liquid
Boiling Point 127-128 °C at 766 mm Hg[5]
Density 0.821 g/mL at 20 °C[5]
Refractive Index n20/D 1.424[5]

Synthesis of this compound

General Synthetic Routes:

  • From Crotonaldehyde (B89634) and Ammonia (B1221849): One common method involves the reaction of crotonaldehyde with ammonia in the presence of a suitable catalyst.[1]

  • Dehydration of 2-Pentenamide (B231805): The dehydration of 2-pentenamide using reagents such as thionyl chloride or phosphorus pentoxide can yield this compound.[1]

  • From 1-Pentene (B89616): Another approach involves the reaction of 1-pentene with a cyanide source under controlled conditions to introduce the nitrile functionality.[1]

Experimental Protocols for Reactions of this compound

This compound is a valuable starting material for a variety of chemical transformations. One notable industrial application is its isomerization to 3-pentenenitriles, which are precursors to adiponitrile, a key component in nylon production.

Isomerization of this compound to 3-Pentenenitriles

The following protocol is based on a patented process for the isomerization of this compound. This process can be performed batchwise or continuously.

Materials:

Equipment:

  • Stirred autoclave or a cascade of three stirred tanks for continuous operation[6]

  • Heating and pressure control systems

  • Distillation apparatus for workup[6]

Procedure:

  • Reaction Setup: The reaction can be carried out in a suitable reactor, such as a stirred autoclave. For continuous operation, a cascade of three stirred tanks can be employed.[6]

  • Charging the Reactor: A mixture of this compound and triethylamine is fed into the reactor. A molar ratio of this compound to triethylamine of 1:0.5 is utilized.[6]

  • Reaction Conditions: The isomerization is conducted at a temperature of 125 °C and a pressure of 2 bar.[6] For continuous operation, a residence time of 2 hours is maintained.[6]

  • Monitoring the Reaction: The conversion of this compound can be monitored by standard analytical techniques such as gas chromatography. A conversion of approximately 13% can be expected under these conditions.[6]

  • Workup: The reaction mixture can be worked up by distillation. Unreacted this compound, being the more volatile component, can be recovered as the top product and recycled.[6]

Applications in Organic Synthesis and Drug Development

The reactivity of the conjugated double bond and the nitrile group in this compound allows for a wide range of chemical transformations, making it a valuable building block for more complex molecules.[1]

  • Synthesis of Pyridine (B92270) Derivatives: Unsaturated nitriles are precursors for the synthesis of pyridine rings, which are prevalent heterocyclic motifs in many pharmaceuticals.[7]

  • Diels-Alder Reactions: The electron-withdrawing nature of the nitrile group makes this compound a potential dienophile in Diels-Alder reactions for the construction of cyclic and bicyclic systems.

  • Synthesis of Ethyl-Branched Fatty Diamines: These compounds, which have applications as monomers and intermediates, can be synthesized from this compound.

While this compound is not typically a final drug product, its utility lies in providing a scaffold for the synthesis of novel, biologically active compounds. The development of efficient synthetic routes utilizing such versatile starting materials is a key aspect of modern drug discovery.

Visualizations

Logical Workflow for the Isomerization of this compound

The following diagram illustrates the process flow for the isomerization of this compound to 3-Pentenenitriles, a key industrial transformation.

Isomerization_Workflow cluster_input Inputs cluster_process Process cluster_output Outputs cis_2_Pentenenitrile This compound Reactor Stirred Autoclave (125 °C, 2 bar) cis_2_Pentenenitrile->Reactor Feed Catalyst Triethylamine (Catalyst) Catalyst->Reactor Feed Distillation Distillation Reactor->Distillation Reaction Mixture Product 3-Pentenenitriles Recycle Unreacted This compound (for recycling) Distillation->Product Bottoms Distillation->Recycle Tops

Caption: Workflow for the catalytic isomerization of this compound.

References

An In-depth Technical Guide to the Molecular Structure of cis-2-Pentenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and reactivity of cis-2-pentenenitrile (also known as (Z)-pent-2-enenitrile). The document consolidates essential physicochemical data, detailed spectroscopic information (NMR, IR, and MS), and insights into its synthesis and chemical behavior. Special emphasis is placed on its toxicological profile, which is of significant interest to professionals in drug development and chemical safety. This guide is intended to be a valuable resource for researchers utilizing this compound in synthetic chemistry and for those assessing its potential biological impact.

Introduction

This compound is a linear, unsaturated nitrile with the chemical formula C₅H₇N.[1] Its structure is characterized by a five-carbon chain containing a cis-configured carbon-carbon double bond between the second and third carbon atoms and a terminal nitrile group.[1] This arrangement of functional groups, a conjugated double bond and a nitrile, makes it a versatile intermediate in organic synthesis.[1][2] It serves as a precursor in the production of various chemicals, including nylon, ethyl-branched fatty diamines, and pentenoic acid, and is also utilized in Diels-Alder reactions.[1][2]

Given its industrial relevance and chemical reactivity, a thorough understanding of its molecular characteristics and potential hazards is crucial for its safe and effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₇N[1][3]
Molecular Weight 81.12 g/mol [1][3]
CAS Number 25899-50-7[3][4]
IUPAC Name (Z)-pent-2-enenitrile[3]
Synonyms cis-1-Butenyl cyanide, (2Z)-2-Pentenenitrile[3]
Appearance Liquid[3]
Boiling Point 127-128 °C at 766 mmHg[5]
Density 0.821 g/mL at 20 °C[5]
Flash Point 75 °F (23.9 °C)[5]
Refractive Index (n20/D) 1.424[5]
Water Solubility Slightly soluble[6]
Vapor Pressure 22.2 mmHg at 25 °C[5]

Spectroscopic Data and Structural Elucidation

The molecular structure of this compound has been elucidated through various spectroscopic techniques. The following sections provide detailed data for its characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule.

Table 2: ¹H NMR Spectral Data for this compound (90 MHz, CDCl₃)

AssignmentChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-26.496J(H2,H3) = 10.9
H-35.299J(H3,H4) = -1.4
H-4 (CH₂)2.43J(H2,H4) = 7.6
H-5 (CH₃)1.108

Data sourced from ChemicalBook.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomEnvironmentPredicted Chemical Shift (δ, ppm)
C1 (CN)Nitrile115 - 125
C2 (=CH)Alkene140 - 150
C3 (=CH)Alkene100 - 110
C4 (CH₂)Alkyl20 - 30
C5 (CH₃)Alkyl10 - 15
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 4: Key IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2220C≡NNitrile stretch
~1650C=CAlkene stretch (cis)
~3030=C-HAlkene C-H stretch
2850-2960C-HAlkyl C-H stretch

Note: Specific peak values may vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that aids in its identification.

Table 5: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
8135.9[M]⁺ (Molecular Ion)
8015.8[M-H]⁺
6616.1[M-CH₃]⁺
54100.0[M-C₂H₃]⁺ (Base Peak)
5317.8[C₄H₅]⁺
5211.7[C₄H₄]⁺
4153.6[C₃H₅]⁺
3937.2[C₃H₃]⁺

Data sourced from ChemicalBook.

Synthesis and Reactivity

Synthetic Pathways

This compound can be synthesized through several routes, primarily involving the manipulation of five-carbon precursors.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Crotonaldehyde (B89634) Crotonaldehyde Reaction with NH3 Reaction with NH3 Crotonaldehyde->Reaction with NH3 [1] 2-Pentenamide 2-Pentenamide Dehydration Dehydration 2-Pentenamide->Dehydration e.g., SOCl₂ [1] This compound This compound Reaction with NH3->this compound Dehydration->this compound

Caption: Synthetic routes to this compound.

Experimental Protocol: Synthesis from Crotonaldehyde and Ammonia (B1221849) (Illustrative)

Disclaimer: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: A solution of crotonaldehyde in a suitable solvent (e.g., toluene) is charged into a reaction vessel equipped with a stirrer, a condenser, and a gas inlet.

  • Catalyst Introduction: A catalyst, often a transition metal complex, is added to the reactor.

  • Ammonia Addition: Gaseous ammonia is bubbled through the solution at a controlled rate and temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the conversion of crotonaldehyde and the formation of this compound.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified by fractional distillation to isolate this compound.

Chemical Reactivity

The conjugated system in this compound makes it susceptible to a variety of chemical transformations.

Reactivity_Diagram This compound This compound Addition Reactions Addition Reactions This compound->Addition Reactions e.g., Hydrogenation Diels-Alder Reaction Diels-Alder Reaction This compound->Diels-Alder Reaction with Dienes Isomerization Isomerization This compound->Isomerization Ethyl-branched Derivatives Ethyl-branched Derivatives Addition Reactions->Ethyl-branched Derivatives Cyclic Adducts Cyclic Adducts Diels-Alder Reaction->Cyclic Adducts 3-Pentenenitriles 3-Pentenenitriles Isomerization->3-Pentenenitriles

Caption: Key chemical reactions of this compound.

Experimental Protocol: Diels-Alder Reaction (General Procedure)

Disclaimer: This is a generalized procedure. The specific diene, solvent, and reaction conditions will need to be determined based on the desired product.

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), this compound (the dienophile) is dissolved in a suitable dry solvent (e.g., toluene, dichloromethane).

  • Diene Addition: The diene (e.g., cyclopentadiene, butadiene) is added to the solution. The reaction may be initiated at room temperature or require heating.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS until the starting materials are consumed.

  • Workup and Purification: The solvent is removed in vacuo. The resulting crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure Diels-Alder adduct.

Toxicological Profile

This compound exhibits significant toxicity, a critical consideration for its handling and for professionals in drug development who may encounter similar nitrile-containing scaffolds.

Key Toxicological Findings:

  • Vestibular Toxicity: Studies in rats have shown that oral exposure to this compound can cause vestibular toxicity, leading to behavioral deficits. This effect is dose-dependent and is believed to involve CYP-mediated bioactivation.

  • Neurotoxicity: The observed behavioral deficits in animal studies suggest potential neurotoxic effects.

  • Olfactory Mucosa Degeneration: In female rats, degeneration of the olfactory mucosa has been observed at a dose of 10 mg/kg/day.

  • General Hazards: It is classified as flammable, acutely toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.

Experimental Protocol: Vestibular Toxicity Assessment in Rats (Summary of a Published Study)

This is a summary of a previously conducted study and is for informational purposes only.

  • Animal Model: Adult male Long-Evans rats were used.

  • Dosing: this compound, dissolved in corn oil, was administered orally at various doses (e.g., 0, 1.25, 1.50, 1.75, or 2.0 mmol/kg).

  • Behavioral Assessment: Changes in open-field activity and rating scores in a test battery for vestibular dysfunction were assessed.

  • Histopathology: Surface preparations of the vestibular sensory epithelia were examined for hair cell loss using scanning electron microscopy.

  • Mechanism Investigation: The impact of pre-treatment with a universal CYP inhibitor (1-aminobenzotriazole) was examined to investigate the role of metabolic activation.

Computational Chemistry Insights

While specific computational studies on this compound were not found in the initial literature search, computational methods are valuable for understanding the reactivity and properties of unsaturated nitriles. Density Functional Theory (DFT) calculations, for example, can be used to:

  • Model Molecular Geometry: Determine the most stable conformation and obtain precise bond lengths and angles.

  • Predict Spectroscopic Properties: Calculate theoretical NMR and IR spectra to aid in experimental data interpretation.

  • Analyze Electronic Structure: Investigate the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO) to predict reactivity in reactions like the Diels-Alder cycloaddition.

  • Elucidate Reaction Mechanisms: Model transition states to understand the energetics of synthetic pathways and predict reaction outcomes.

Conclusion

This compound is a chemically significant molecule with a well-defined structure and a range of applications in organic synthesis. This guide has provided a detailed compilation of its physicochemical properties, comprehensive spectroscopic data for its characterization, and an overview of its synthesis and reactivity. The inclusion of its toxicological profile underscores the importance of safe handling and provides valuable information for those in the field of drug development and safety assessment. Future research, particularly in the area of computational modeling, could further enhance our understanding of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Physical Properties of cis-2-Pentenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Pentenenitrile, also known by its IUPAC name (2Z)-pent-2-enenitrile, is a linear unsaturated liquid nitrile.[1][2][3][4] Its chemical structure consists of a five-carbon chain containing a carbon-carbon double bond in the cis configuration and a terminal nitrile group (C≡N).[1] This arrangement, particularly the conjugated double bond system, makes it a valuable and reactive intermediate in organic synthesis.[1][2] It serves as a precursor for a variety of chemical compounds, including ethyl-branched fatty diamines, pentenoic acid, and sulfonated alkane nitriles, finding applications in the polymer and pharmaceutical industries.[1][2] A thorough understanding of its physical properties is fundamental for its safe handling, application in synthetic protocols, and for the design of purification processes like industrial-scale distillation.[1]

Quantitative Physical Properties

The core physical characteristics of this compound are summarized in the table below. These values are essential for laboratory and industrial applications, influencing everything from reaction conditions to storage and safety protocols.

PropertyValueConditions
CAS Number 25899-50-7N/A
Molecular Formula C₅H₇NN/A
Molecular Weight 81.12 g/mol N/A
Boiling Point 127-128 °Cat 766 mmHg
Density 0.821 g/mLat 20 °C
Refractive Index (n_D) 1.424at 20 °C
Flash Point 23.9 °C (75 °F)Closed Cup
Vapor Pressure 22.2 mmHgat 25 °C
Physical Form LiquidStandard Temperature & Pressure

[Data sourced from references: 1, 2, 3, 5, 6]

Experimental Protocols for Property Determination

The accurate determination of physical properties relies on standardized experimental procedures. Below are detailed methodologies for measuring the key physical constants of a liquid compound like this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient micro-scale technique for accurately determining the boiling point of a liquid sample.

  • Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), heat-resistant mineral oil, and a heat source (Bunsen burner).

  • Procedure:

    • A small volume (approx. 0.5 mL) of this compound is placed into the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid sample (open end down).

    • The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer's bulb.

    • This assembly is placed into a Thiele tube containing mineral oil, ensuring the sample is fully immersed.[5]

    • The side arm of the Thiele tube is gently heated. This design allows for the uniform heating of the oil via convection currents.[6][7]

    • As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the sample, forming a steady stream of bubbles.[5]

    • The heat source is removed once a vigorous and continuous stream of bubbles is observed.

    • The apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube. This indicates that the vapor pressure of the sample equals the atmospheric pressure.[6][7]

Density Measurement

The density of a liquid is its mass per unit volume, typically measured using a pycnometer or, more simply, a graduated cylinder and a precision balance.

  • Apparatus: Digital balance (accurate to at least 0.001 g), a clean and dry volumetric flask or measuring cylinder (e.g., 10 mL), and the liquid sample.

  • Procedure:

    • The mass of the clean, dry measuring cylinder is recorded using the digital balance.[2][8]

    • A precise volume of this compound (e.g., 10 mL) is carefully transferred into the measuring cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[2]

    • The measuring cylinder containing the liquid is re-weighed, and the new mass is recorded.[2][8]

    • The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

    • The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V) .[2][9] For higher accuracy, measurements should be repeated and an average value calculated.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is measured using a refractometer.

  • Apparatus: A digital or Abbe refractometer, a light source (typically the sodium D-line at 589.3 nm), a temperature control system (e.g., Peltier or water bath), and the liquid sample.[10]

  • Procedure:

    • The refractometer is calibrated according to the manufacturer's instructions, often using distilled water or a standard of known refractive index.

    • The prism of the refractometer must be thoroughly cleaned and dried.

    • A few drops of this compound are placed onto the surface of the measuring prism.

    • The prism is closed, and the sample is allowed to thermally equilibrate to the target temperature (e.g., 20 °C), as the refractive index is temperature-dependent.[10]

    • The light source is activated, and the optics are adjusted until the boundary line (in an Abbe refractometer) or the digital readout is clear.

    • The refractive index value is recorded from the instrument's scale or digital display.

Flash Point Determination (Open-Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is present. The Cleveland Open-Cup (COC) method is a common standard.[11][12]

  • Apparatus: Cleveland open-cup apparatus (a brass cup), a temperature-controlled heater, a thermometer, and a small test flame applicator.[11]

  • Procedure:

    • The brass cup is filled with this compound to a specified level.[11]

    • The sample is heated at a controlled, steady rate.[11][13]

    • At regular temperature intervals, a small test flame is passed horizontally across the surface of the liquid.[12][13]

    • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to ignite with a brief flash.[11][13]

Application in Organic Synthesis: A Workflow Example

This compound is a versatile building block in organic synthesis. One fundamental reaction is its hydrolysis to form a carboxylic acid. This process can be catalyzed by either acid or base.[3][14] The diagram below illustrates the general workflow for the acid-catalyzed hydrolysis of this compound to produce Pent-2-enoic acid.

hydrolysis_workflow start This compound (Starting Material) reaction_step Acid-Catalyzed Hydrolisis start->reaction_step reagents Aqueous Acid (e.g., H₂SO₄) Water (H₂O) Heat (Reflux) reagents->reaction_step intermediate Amide Intermediate reaction_step->intermediate Step 1 workup Reaction Workup (Extraction, Washing) reaction_step->workup Step 2 intermediate->reaction_step Further Hydrolysis purification Purification (e.g., Distillation) workup->purification product (Z)-Pent-2-enoic Acid (Final Product) purification->product

Caption: Workflow for the hydrolysis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of cis-2-Pentenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Pentenenitrile, systematically known as (2Z)-pent-2-enenitrile, is a colorless to clear yellow liquid and a valuable intermediate in organic synthesis.[1][2] Its chemical structure, featuring a conjugated system of a carbon-carbon double bond and a nitrile group, imparts a unique reactivity profile that is leveraged in the synthesis of a diverse range of compounds, including polymers, pharmaceuticals, and agricultural chemicals.[3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its characteristic reactivity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that variations in reported values, particularly for boiling point, may exist due to different experimental conditions.

PropertyValueReference(s)
Molecular Formula C₅H₇N[2][3]
Molecular Weight 81.12 g/mol [2][3]
CAS Number 25899-50-7[3]
IUPAC Name (2Z)-pent-2-enenitrile[2][3]
Appearance Colorless to clear yellow liquid[1][2]
Boiling Point 127-128 °C at 766 mmHg; 37-38 °C (unspecified pressure)[3]
Melting Point -180 °C[3]
Density 0.821 g/mL at 20 °C
Refractive Index (n²⁰/D) 1.424
Flash Point 75 °F (23.9 °C)
Solubility Soluble in organic solvents such as ethanol, acetone, and dichloromethane.[3]

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule.

Chemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
6.496dtJ = 10.9, 7.6 HzH-3 (vinylic)
5.299dtJ = 10.9, -1.4 HzH-2 (vinylic)
2.43qdJ = 7.5, -1.4 HzH-4 (allylic)
1.108tJ = 7.5 HzH-5 (methyl)

Solvent: CDCl₃, Frequency: 90 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments. Typical chemical shifts for the functional groups present in this compound are:

Chemical Shift (ppm)Assignment
~145C-3
~118C-1 (CN)
~105C-2
~25C-4
~13C-5
Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
~3050Medium=C-H stretch (vinylic)
2975, 2935, 2875MediumC-H stretch (aliphatic)
~2220MediumC≡N stretch (nitrile)
~1650MediumC=C stretch (alkene)
~700Strong=C-H bend (cis-alkene)
Mass Spectrometry (MS)

The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
81Moderate[M]⁺ (Molecular ion)
80Moderate[M-H]⁺
54High[M-HCN]⁺
53High[C₄H₅]⁺
41High[C₃H₅]⁺ (Allyl cation)
39High[C₃H₃]⁺

Experimental Protocols

Synthesis of this compound from Crotonaldehyde (B89634)

This protocol describes a common method for the synthesis of this compound.[3]

Reaction Scheme:

G Crotonaldehyde Crotonaldehyde Catalyst Catalyst Crotonaldehyde->Catalyst + Ammonia (B1221849) Ammonia (NH₃) Ammonia->Catalyst cis2Pentenenitrile This compound Catalyst->cis2Pentenenitrile Reaction Water Water (H₂O) cis2Pentenenitrile->Water +

Caption: Synthesis of this compound.

Materials:

  • Crotonaldehyde

  • Ammonia (aqueous solution or gas)

  • Suitable catalyst (e.g., a Lewis acid or a supported metal catalyst)

  • Organic solvent (e.g., toluene)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet (if using ammonia gas), dissolve crotonaldehyde in an appropriate organic solvent.

  • Addition of Reagents: Add the catalyst to the solution. Slowly add the ammonia solution or bubble ammonia gas through the mixture while stirring. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation.

Purification by Fractional Distillation

This protocol outlines the purification of this compound from reaction byproducts and unreacted starting materials.

G cluster_0 Distillation Setup A Crude this compound in Distillation Flask C Fractionating Column A->C Vaporization B Heating Mantle B->A D Condenser C->D Separation E Receiving Flask D->E Condensation F F E->F Purified this compound

Caption: Fractional Distillation Workflow.

Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column or a column packed with Raschig rings. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips to ensure smooth boiling.

  • Distillation: Gently heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 127-128 °C at atmospheric pressure), discarding any initial lower-boiling forerun.

  • Analysis: Analyze the purity of the collected fractions using GC or NMR spectroscopy.

Reactivity and Chemical Pathways

The conjugated system in this compound is the key to its reactivity, making it susceptible to various addition reactions.

Nucleophilic Addition

The electron-withdrawing nitrile group polarizes the double bond, making the β-carbon (C3) electrophilic and susceptible to attack by nucleophiles.

G Start This compound Intermediate Carbanion Intermediate Start->Intermediate + Nu⁻ Nu Nucleophile (Nu⁻) Product Addition Product Intermediate->Product + H⁺ Protonation Proton Source (H⁺)

Caption: General Nucleophilic Addition.

Diels-Alder Reaction

This compound can act as a dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the nitrile group, which activates the double bond.[4] This [4+2] cycloaddition reaction is a powerful tool for the formation of six-membered rings.[1][5]

G Diene Conjugated Diene TransitionState [4+2] Transition State Diene->TransitionState Dienophile This compound (Dienophile) Dienophile->TransitionState Product Cyclohexene Adduct TransitionState->Product Concerted Cycloaddition

Caption: Diels-Alder Reaction Pathway.

Safety and Handling

This compound is a flammable liquid and is considered toxic if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.

Conclusion

This compound is a versatile chemical intermediate with a rich chemistry stemming from its conjugated double bond and nitrile functionality. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, and key reactive pathways. The experimental protocols outlined herein offer a foundation for the synthesis and purification of this important compound in a research setting. A thorough understanding of its properties and reactivity is essential for its safe and effective use in the development of new materials and pharmaceuticals.

References

An In-depth Technical Guide to (Z)-pent-2-enenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-pent-2-enenitrile, a member of the unsaturated aliphatic nitrile family, is a chemical compound of interest in various synthetic applications. This guide provides a comprehensive overview of its chemical and physical properties, alongside a discussion of its synthesis. The information is tailored for professionals in research and development who require detailed technical data.

Chemical Identity and Properties

The IUPAC name for this compound is (Z)-pent-2-enenitrile.[1] It is also commonly referred to as cis-2-pentenenitrile.[1] The "(Z)" designation in the IUPAC name indicates the stereochemistry of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.

A summary of its key identifiers and physicochemical properties is presented below.

Identifier Value
IUPAC Name (Z)-pent-2-enenitrile[1]
Synonyms This compound, (Z)-2-Pentenenitrile, cis-1-Butenyl cyanide[1]
CAS Number 25899-50-7[1][2]
Molecular Formula C₅H₇N[1][2]
Molecular Weight 81.12 g/mol [1]
InChI InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3/b4-3-[1]
SMILES CC/C=C\C#N[1]
Physical and Chemical Properties Value
Physical Description Liquid[1]
Boiling Point 127 °C
Flash Point 26 °C
Specific Gravity 0.825 g/cm³
Enthalpy of Vaporization (ΔvapH°) 43.2 ± 0.2 kJ/mol[2]
Standard liquid enthalpy of combustion (ΔcH°liquid) -3039.80 ± 1.20 kJ/mol[3]
XLogP3-AA 1.2[1]

Synthesis of (Z)-pent-2-enenitrile

A generalized workflow for a potential synthesis is outlined below.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product start1 Propionaldehyde intermediate1 (Z)-pent-2-enal oxime start1->intermediate1 Reaction with hydroxylamine (B1172632) final_product (Z)-pent-2-enenitrile intermediate1->final_product Dehydration (e.g., with acetic anhydride)

Caption: A potential synthetic workflow for (Z)-pent-2-enenitrile.

Spectroscopic Data

Characterization of (Z)-pent-2-enenitrile would typically involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive public database of these spectra is not available, the expected spectral features can be predicted based on the molecule's structure.

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and two vinyl protons, with a coupling constant indicative of a cis-relationship.

  • ¹³C NMR: Resonances for the nitrile carbon, the two sp² hybridized carbons of the double bond, and the two sp³ hybridized carbons of the ethyl group.

  • IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) group around 2200-2260 cm⁻¹ and a C=C stretching absorption.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (81.12 g/mol ).

Biological Activity and Drug Development Applications

Based on a comprehensive review of available scientific literature, there is currently no published research detailing the biological activity of (Z)-pent-2-enenitrile or its application in any signaling pathways. Furthermore, no studies have been identified that investigate its potential use in drug development. Its primary utility appears to be as a chemical intermediate in organic synthesis.

Safety Information

(Z)-pent-2-enenitrile is classified as a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction. Appropriate personal protective equipment and handling in a well-ventilated area are essential when working with this compound.

Conclusion

This technical guide provides a summary of the known properties and synthetic considerations for (Z)-pent-2-enenitrile. While it serves as a valuable intermediate in chemical synthesis, its biological role and potential applications in pharmacology remain unexplored, presenting an open area for future research. Professionals handling this compound should adhere to strict safety protocols due to its toxicity and flammability.

References

Technical Guide: Stereoselective Synthesis of cis-2-Pentenenitrile from Crotonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a robust and highly stereoselective method for the synthesis of cis-2-pentenenitrile from crotonaldehyde (B89634). The core of this methodology is the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its ability to favor the formation of Z-alkenes (cis isomers). This approach is particularly valuable for drug development and complex organic synthesis where precise stereochemical control is paramount.

Introduction

The synthesis of α,β-unsaturated nitriles is a significant endeavor in organic chemistry, as these compounds are versatile intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. While several methods exist for their preparation, achieving high stereoselectivity for the cis isomer can be challenging. The standard Horner-Wadsworth-Emmons reaction, a reliable method for alkene synthesis from aldehydes, typically yields the thermodynamically more stable trans isomer (E-alkene).[1][2][3]

To overcome this limitation, the Still-Gennari modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in conjunction with a strong, non-coordinating base system like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 (B118740).[2][4][5] This specific set of reagents and conditions kinetically favors the formation of the cis-oxaphosphetane intermediate, leading to the desired Z-alkene with high selectivity.[4]

This guide will detail the experimental protocol for the synthesis of this compound from crotonaldehyde using a Still-Gennari approach with a cyanomethylphosphonate reagent.

Reaction Workflow

The overall synthetic strategy involves a one-pot reaction where crotonaldehyde is reacted with a pre-formed phosphonate (B1237965) anion to yield this compound.

G cluster_0 Preparation of Phosphonate Anion cluster_1 Olefination Reaction cluster_2 Workup and Purification Reagent Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate Anion Phosphonate Anion (Ylide) Reagent->Anion Deprotonation Base KHMDS / 18-crown-6 in THF Base->Anion Aldehyde Crotonaldehyde Anion->Aldehyde Reaction Product This compound Aldehyde->Product Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Figure 1: Overall workflow for the synthesis of this compound.

Quantitative Data

Reactant 1Reactant 2Major ProductYield (%)Stereoselectivity (cis:trans)Reference
CrotonaldehydeBis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonateThis compound~78~15.5 : 1[6]
p-TolualdehydeBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateMethyl (Z)-3-(p-tolyl)acrylate7815.5 : 1[6]

Experimental Protocol: Still-Gennari Olefination

This protocol is adapted from established procedures for the Still-Gennari reaction.[3][4][5][6]

Materials:

  • Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate

  • Crotonaldehyde (freshly distilled)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Preparation of the Reaction Vessel: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen.

  • Reagent Preparation:

    • In the reaction flask, dissolve 18-crown-6 (1.2 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of KHMDS (1.1 equivalents) in THF to the flask while maintaining the temperature at -78 °C.

    • Slowly add a solution of bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate (1.1 equivalents) in anhydrous THF to the reaction mixture via the dropping funnel over 15 minutes. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of the phosphonate anion.

  • Olefination Reaction:

    • Add a solution of freshly distilled crotonaldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise over 20 minutes, ensuring the internal temperature does not rise above -75 °C.

    • Stir the reaction mixture at -78 °C for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Reaction Mechanism

The high Z-selectivity of the Still-Gennari olefination is attributed to the kinetic control of the reaction pathway. The electron-withdrawing trifluoroethyl groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration to the more stable trans adduct.

G cluster_0 Key Intermediate Crotonaldehyde Crotonaldehyde (R-CHO) Oxaphosphetane cis-Oxaphosphetane Intermediate Crotonaldehyde->Oxaphosphetane Nucleophilic Addition PhosphonateAnion Phosphonate Anion PhosphonateAnion->Oxaphosphetane Product This compound (Z-alkene) Oxaphosphetane->Product syn-Elimination (Kinetic Control) Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

References

An In-depth Technical Guide to the Synthesis of cis-2-Pentenenitrile from 1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the synthesis of cis-2-pentenenitrile, a valuable intermediate in organic synthesis, starting from the readily available alkene, 1-pentene (B89616). Due to the challenges associated with direct, single-step conversions, this document focuses on a more viable and controllable multi-step synthetic pathway. Additionally, it addresses the complexities of direct hydrocyanation and provides detailed experimental protocols, quantitative data for key transformations, and visualizations of the synthetic logic.

Executive Summary

The synthesis of this compound from 1-pentene is not practically achieved through a direct, one-step process. The most scientifically sound and adaptable approach involves a four-stage process:

  • Isomerization: Conversion of 1-pentene to a mixture of cis- and trans-2-pentene.

  • Allylic Halogenation: Introduction of a halogen at the allylic position of 2-pentene (B8815676) to create a reactive intermediate.

  • Cyanation: Nucleophilic substitution of the allylic halide with a cyanide source to form a mixture of pentenenitrile isomers.

  • Isomerization and Purification: Selective conversion of trans-2-pentenenitrile to the desired cis-isomer and subsequent purification.

This guide provides a detailed examination of each stage, offering specific experimental conditions and expected outcomes based on established chemical principles.

Proposed Multi-Step Synthetic Pathway

The logical flow for the synthesis of this compound from 1-pentene is depicted below. This pathway is designed to maximize yield and selectivity by breaking down the transformation into manageable, high-yielding steps.

1-Pentene 1-Pentene 2-Pentene (cis/trans mixture) 2-Pentene (cis/trans mixture) 1-Pentene->2-Pentene (cis/trans mixture) Isomerization Allylic Halide (e.g., 4-Bromo-2-pentene) Allylic Halide (e.g., 4-Bromo-2-pentene) 2-Pentene (cis/trans mixture)->Allylic Halide (e.g., 4-Bromo-2-pentene) Allylic Halogenation Pentenenitrile Mixture Pentenenitrile Mixture Allylic Halide (e.g., 4-Bromo-2-pentene)->Pentenenitrile Mixture Cyanation This compound This compound Pentenenitrile Mixture->this compound Isomerization & Purification

Caption: Proposed multi-step synthesis of this compound from 1-pentene.

Detailed Experimental Protocols and Data

Stage 1: Isomerization of 1-Pentene to 2-Pentene

The initial step involves the isomerization of the terminal alkene, 1-pentene, to the more thermodynamically stable internal alkene, 2-pentene.

Experimental Protocol:

  • Catalyst: Platinum on mordenite (B1173385) (Pt-MOR) zeolite or a Group VIII noble metal catalyst.

  • Reaction Conditions: The reaction can be carried out in the gas or liquid phase. For a liquid-phase reaction, 1-pentene is passed over the catalyst bed at a temperature of 50-140°C and a pressure of 1-50 atm, often in the presence of hydrogen[1]. For hydroisomerization over Pt-MOR, typical conditions are 200–270°C and 2 MPa with a H₂:1-pentene molar ratio of 3:1–5:1[2][3].

  • Work-up: The product stream, consisting of a mixture of 1-pentene, cis-2-pentene, and trans-2-pentene, is collected. The unreacted 1-pentene can be separated by fractional distillation and recycled.

ParameterValueReference
CatalystPt-MOR Zeolite[2][3]
Temperature250°C[2]
Pressure2 MPa[2]
H₂:1-pentene Molar Ratio5:1[2]
Conversion of 1-penteneComplete[2]
Product DistributionEquilibrium mixture of pentene isomers[4]
Stage 2: Allylic Halogenation of 2-Pentene

This stage introduces a leaving group at the allylic position, making the molecule susceptible to nucleophilic attack by a cyanide ion. N-bromosuccinimide (NBS) is the reagent of choice for this transformation.

Experimental Protocol:

  • Reagents: 2-pentene (mixture of isomers), N-bromosuccinimide (NBS), a radical initiator (e.g., AIBN or light).

  • Solvent: Carbon tetrachloride (CCl₄).

  • Reaction Conditions: The 2-pentene is dissolved in CCl₄, and NBS is added. The mixture is then heated to reflux or irradiated with a UV lamp to initiate the radical reaction[5][6]. The reaction proceeds via a radical chain mechanism[6][7][8].

  • Work-up: The succinimide (B58015) byproduct is removed by filtration. The solvent is then removed under reduced pressure, and the resulting mixture of allylic bromides is purified by distillation. This reaction is expected to yield a mixture of 4-bromo-2-pentene (B158656) (as cis and trans isomers) and 1-bromo-2-pentene.

ParameterExpected OutcomeReference
ReagentN-Bromosuccinimide (NBS)[5][6]
Reaction TypeRadical Substitution[7][8]
Major Products4-Bromo-2-pentene, 1-Bromo-2-pentene (isomeric mixture)[7]
YieldModerate to good, dependent on reaction control[9]
Stage 3: Cyanation of Allylic Bromide

The allylic bromide mixture is converted to a mixture of pentenenitriles through nucleophilic substitution.

Experimental Protocol:

  • Reagents: Mixture of pentenyl bromides, sodium or potassium cyanide.

  • Solvent: A polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction Conditions: The allylic bromide is dissolved in the solvent, and the cyanide salt is added. The mixture is heated to facilitate the Sₙ2 reaction[10][11][12].

  • Work-up: The reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated. The resulting mixture of pentenenitriles is then purified by distillation.

ParameterCondition/ValueReference
Cyanide SourceSodium Cyanide (NaCN) or Potassium Cyanide (KCN)[9][10]
SolventDimethyl Sulfoxide (DMSO)[11]
Reaction TypeSₙ2 Nucleophilic Substitution[10][12]
Expected Products2-Pentenenitrile (B77955), 3-Pentenenitrile (isomeric mixture)-
YieldGood to excellent for allylic halides[9]
Stage 4: Isomerization and Purification of this compound

This final stage is crucial for obtaining the desired cis-isomer. It leverages the different physical properties of the cis and trans isomers.

Experimental Protocol:

  • Catalyst: A Lewis acid/Lewis base catalyst composition or aluminum oxide[13][14].

  • Reaction Conditions: The mixture of pentenenitriles is treated with the catalyst. For aluminum oxide, the isomerization can be performed in the liquid or vapor phase at temperatures ranging from 50 to 250°C[14]. With a Lewis acid/base catalyst, the goal is to isomerize the trans-2-pentenenitrile to the more volatile this compound[13].

  • Purification: The resulting mixture is subjected to fractional distillation. The this compound, having a lower boiling point than the trans-isomer, is distilled off[13]. Chromatographic methods such as HPLC or GC can also be employed for separation[15][16][17].

ParameterCondition/ValueReference
Isomerization CatalystLewis acid/Lewis base or Aluminum oxide[13][14]
Temperature (Al₂O₃)125-200°C[14]
Separation MethodFractional Distillation[13]
Basis of Separationcis-isomer is more volatile than the trans-isomer[13]

Discussion of Alternative Direct Synthesis: Hydrocyanation

A direct synthesis of 2-pentenenitrile from 1-pentene via hydrocyanation is theoretically possible but presents significant challenges in selectivity.

1-Pentene 1-Pentene Pentene Isomers Pentene Isomers 1-Pentene->Pentene Isomers Rapid Isomerization Pentenenitrile Isomers Pentenenitrile Isomers Pentene Isomers->Pentenenitrile Isomers Hydrocyanation Saturated Nitriles Saturated Nitriles Pentenenitrile Isomers->Saturated Nitriles Further Hydrocyanation

Caption: Challenges in the direct hydrocyanation of 1-pentene.

Industrial hydrocyanation processes, typically employing nickel-based catalysts, are highly effective for substrates like butadiene[14]. However, with unactivated terminal alkenes such as 1-pentene, the following issues arise:

  • Rapid Isomerization: The catalyst systems that promote hydrocyanation also facilitate the rapid isomerization of the starting alkene. This means that 1-pentene would quickly equilibrate to a mixture of pentene isomers, each of which can undergo hydrocyanation, leading to a complex product mixture.

  • Regioselectivity: The addition of the cyanide group can occur at different positions on the various pentene isomers, resulting in a mixture of 2-, 3-, and other pentenenitrile isomers.

  • Stereoselectivity: The formation of 2-pentenenitrile will likely result in a mixture of cis and trans isomers, with the trans isomer often being the thermodynamically more stable product[14].

  • Over-hydrogenation: The reaction conditions can also lead to the formation of saturated nitriles.

Due to these factors, isolating this compound from such a complex reaction mixture would be a formidable challenge, making the multi-step pathway a more practical and controlled approach.

Conclusion

The synthesis of this compound from 1-pentene is best approached through a well-defined, multi-step synthetic route. This method, involving isomerization of the starting alkene, allylic halogenation, nucleophilic cyanation, and a final isomerization/purification step, offers a logical and controllable pathway to the desired product. While direct hydrocyanation is a powerful industrial tool, its application to 1-pentene for the selective synthesis of this compound is hampered by a lack of selectivity. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop robust and efficient syntheses of this important chemical intermediate.

References

Unveiling the Synthetic Origins of cis-2-Pentanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the inquiry into the natural occurrence of cis-2-Pentanenitrile. Contrary to expectations for many organic molecules, current scientific literature indicates that cis-2-Pentanenitrile has no known natural sources [1]. Its presence is attributed to synthetic manufacturing processes. This document provides an overview of its synthetic nature and a general methodology for the characterization of such synthetic compounds.

While the related compound, pentanenitrile, has been identified in species of the Brassica genus, such as broccoli, it is important to note that this is a structurally distinct, saturated nitrile[2]. The unsaturated cis-isomer, cis-2-Pentanenitrile, is a product of chemical synthesis.

Synthetic Production

cis-2-Pentanenitrile is primarily synthesized through industrial chemical processes. One established method involves the catalytic hydrocyanation of alkenes[1]. This process, a significant application of organometallic catalysis, utilizes nickel-based catalysts modified with phosphite (B83602) ligands to facilitate the addition of hydrogen cyanide to an alkene precursor[1]. The optimization of cis-2-Pentanenitrile production often involves sophisticated isomerization strategies to enhance the selectivity for the desired cis configuration and to aid in the separation of different isomers[1].

Characterization of Synthetic Compounds

Given the synthetic origin of cis-2-Pentanenitrile, a workflow for its identification and characterization would follow standard analytical chemistry protocols for synthetic molecules, rather than a natural product isolation workflow. The following diagram illustrates a generalized workflow for the structural elucidation and purity assessment of a synthesized chemical compound like cis-2-Pentanenitrile.

cluster_synthesis Synthesis & Purification cluster_confirmation Final Confirmation synthesis Chemical Synthesis (e.g., Hydrocyanation) purification Purification (e.g., Distillation, Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy chromatography Chromatographic Analysis (GC, HPLC) elemental_analysis Elemental Analysis confirmation Structure & Purity Confirmed spectroscopy->confirmation

References

Spectroscopic Profile of cis-2-Pentanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-2-Pentanenitrile (also known as (Z)-pent-2-enenitrile). Due to the limited availability of experimentally derived public data, this guide leverages high-fidelity predictive models to present a complete spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also provided.

Core Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for cis-2-Pentanenitrile. These predictions are based on established computational chemistry models and serve as a reliable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data for cis-2-Pentanenitrile

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.3 - 5.5Doublet of Triplets1HH-2
~6.3 - 6.5Doublet of Triplets1HH-3
~2.1 - 2.3Quintet2HH-4
~1.0 - 1.2Triplet3HH-5
Table 2: Predicted ¹³C NMR Data for cis-2-Pentanenitrile

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (ppm)Assignment
~117C1 (CN)
~105C2
~150C3
~22C4
~13C5
Table 3: Predicted Key IR Absorption Bands for cis-2-Pentanenitrile
Wavenumber (cm⁻¹)IntensityAssignment
~2250 - 2230Strong, SharpC≡N stretch[1]
~1650 - 1630MediumC=C stretch
~3020 - 3000Medium=C-H stretch
~2970 - 2870StrongC-H stretch (alkyl)
~730 - 690Medium=C-H bend (cis)
Table 4: Predicted Mass Spectrometry Data for cis-2-Pentanenitrile
m/zRelative Intensity (%)Possible Fragment
8140[M]⁺ (Molecular Ion)
80100[M-H]⁺
5460[M-C₂H₃]⁺
5355[M-C₂H₄]⁺
4195[C₃H₅]⁺
3970[C₃H₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the laboratory analysis of cis-2-Pentanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of cis-2-Pentanenitrile in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solvent should contain a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 1024 or more scans).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As cis-2-Pentanenitrile is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Place the sample assembly in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of cis-2-Pentanenitrile in a volatile organic solvent such as dichloromethane (B109758) or diethyl ether.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

  • Gas Chromatography:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

    • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

    • GC Column: A non-polar or medium-polarity capillary column is suitable for separating isomers.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation of any potential impurities.

  • Mass Spectrometry:

    • Ionization Mode: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

  • Data Analysis: Identify the peak corresponding to cis-2-Pentanenitrile in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of cis-2-Pentanenitrile.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample cis-2-Pentanenitrile Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of cis-2-Pentanenitrile.

References

Reactivity of cis-2-Pentenenitrile with Electrophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Pentenenitrile is a linear, unsaturated nitrile featuring a conjugated system composed of a carbon-carbon double bond and a nitrile group. This arrangement confers a unique reactivity profile, making it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitrile group renders the β-carbon of the alkene susceptible to nucleophilic attack, while the double bond itself can react with a variety of electrophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common electrophiles, including detailed reaction mechanisms, experimental protocols, and quantitative data where available. The information presented herein is intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Core Reactivity Principles

The reactivity of this compound is dominated by the interplay between its two functional groups: the alkene and the nitrile. As an α,β-unsaturated nitrile, it can participate in reactions at several sites:

  • Electrophilic Addition to the Alkene: The carbon-carbon double bond can undergo addition reactions with various electrophiles.

  • Nucleophilic Conjugate Addition (Michael Addition): The β-carbon is electrophilic due to conjugation with the electron-withdrawing nitrile group, making it a target for nucleophiles.

  • Reactions of the Nitrile Group: The nitrile group can undergo hydrolysis, reduction, or react with organometallic reagents.

This guide will focus on the reactions of this compound with electrophiles at the carbon-carbon double bond.

Electrophilic Addition Reactions

This compound undergoes a variety of electrophilic addition reactions across its carbon-carbon double bond. These reactions allow for the introduction of diverse functional groups, leading to a wide range of valuable chemical intermediates.[1]

Halogenation

The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), to this compound is expected to proceed via a standard electrophilic addition mechanism to yield vicinal dihalides.[1] The reaction likely proceeds through a cyclic halonium ion intermediate, which is then opened by the halide ion in an anti-addition fashion.

General Reaction:

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound is predicted to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom with the most hydrogen substituents (the α-carbon), and the halide adds to the more substituted carbon (the β-carbon). This regioselectivity is influenced by the stability of the resulting carbocation intermediate.

General Reaction:

Epoxidation

The carbon-carbon double bond of this compound can be epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid. This reaction is a concerted syn-addition of an oxygen atom to the double bond, forming an epoxide ring.[2][3]

General Reaction:

Diels-Alder Reaction

In the Diels-Alder reaction, this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nitrile group activates the double bond for this [4+2] cycloaddition.[1][4][5] The reaction is stereospecific, with the cis-geometry of the dienophile being retained in the product.[6][7]

General Reaction with Butadiene:

Sulfonation

Direct sulfonation of the double bond in this compound is possible but typically requires harsh conditions, such as the use of fuming sulfuric acid or sulfur trioxide.[1] This is due to the reduced nucleophilicity of the double bond caused by the adjacent electron-withdrawing nitrile group.

Quantitative Data Summary

Specific experimental data for the electrophilic reactions of this compound are not extensively reported in readily available literature. The following table summarizes representative data for similar α,β-unsaturated systems to provide an estimate of expected outcomes.

Reaction TypeElectrophileSubstrate ClassTypical ConditionsTypical YieldReference(s)
BrominationBr₂α,β-Unsaturated KetonesCH₂Cl₂ or CCl₄, room temperatureGood to Excellent[General Organic Chemistry Texts]
Epoxidationm-CPBAα,β-Unsaturated EstersCH₂Cl₂, room temperature70-95%[8]
Diels-AlderMaleic AnhydrideCyclopentadiene (B3395910)Toluene, reflux>90%[9][10]
Hydrolysis (acidic)H₃O⁺α,β-Unsaturated NitrilesAqueous H₂SO₄, heatGood[1]

Detailed Experimental Protocols

The following are general protocols that can be adapted for the electrophilic reactions of this compound. Caution: These reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Epoxidation with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Diels-Alder Reaction with Cyclopentadiene

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.

  • Add freshly cracked cyclopentadiene (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-12 hours, monitoring by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by vacuum distillation or column chromatography.

Visualizations

Reaction Pathways

Electrophilic_Addition_Mechanism cluster_halogenation Halogenation (e.g., Bromination) cluster_epoxidation Epoxidation Hal_Start This compound + Br₂ Hal_Int Bromonium Ion Intermediate Hal_Start->Hal_Int Electrophilic attack Hal_Prod trans-2,3-Dibromopentanenitrile Hal_Int->Hal_Prod Nucleophilic attack by Br⁻ Epox_Start This compound + m-CPBA Epox_TS Concerted Transition State Epox_Start->Epox_TS Epox_Prod cis-2,3-Epoxypentanenitrile Epox_TS->Epox_Prod

Caption: General mechanisms for the halogenation and epoxidation of this compound.

Experimental Workflow

Experimental_Workflow start Start: Dissolve this compound in Solvent add_reagent Add Electrophile (e.g., m-CPBA) at controlled temperature start->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react quench Quench Reaction (e.g., with NaHCO₃) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt (e.g., MgSO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Chromatography/Distillation concentrate->purify end End: Isolated Product purify->end

Caption: A typical experimental workflow for an electrophilic addition reaction.

Applications in Synthesis

The products derived from the electrophilic reactions of this compound are valuable intermediates. For example:

  • Vicinal dihalides can be converted into alkynes or used in further nucleophilic substitution reactions.

  • Epoxides are versatile intermediates that can be opened by various nucleophiles to introduce two functional groups with defined stereochemistry.

  • Diels-Alder adducts provide access to complex cyclic and bicyclic structures, which are common motifs in natural products and pharmaceuticals.

  • The hydrolysis of the nitrile group in the products of these reactions can lead to the corresponding carboxylic acids , further expanding the synthetic utility.[1]

Conclusion

This compound exhibits a rich and synthetically useful reactivity towards electrophiles. While the core principles of its reactions are well-understood within the broader context of α,β-unsaturated systems, further research into the specific quantitative aspects of its reactions would be beneficial for the optimization of synthetic routes. This guide provides a foundational understanding for researchers looking to utilize this compound as a versatile building block in their synthetic endeavors.

References

An In-depth Technical Guide on the Reactivity of cis-2-Pentenenitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of cis-2-pentenenitrile with a range of nucleophiles. As an α,β-unsaturated nitrile, its reactivity is characterized by the conjugated system that activates the carbon-carbon double bond towards nucleophilic attack, primarily through a conjugate addition mechanism, commonly known as the Michael addition. This document collates available quantitative data, details experimental protocols for studying these reactions, and presents key mechanistic and stereochemical insights. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, aiding in the design of novel synthetic routes and the development of new chemical entities.

Introduction

This compound is a linear, unsaturated nitrile featuring a carbon-carbon double bond in conjugation with a nitrile group.[1] This structural arrangement dictates its chemical behavior, making it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitrile group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide array of nucleophiles.[2] This reactivity is central to the formation of various saturated and functionalized nitrile derivatives, which are valuable intermediates in the synthesis of amines, diamines, amides, and carboxylic acids.[1] Understanding the kinetics, mechanisms, and stereochemistry of these nucleophilic additions is crucial for controlling reaction outcomes and designing efficient synthetic strategies.

General Reactivity and Reaction Mechanisms

The primary mode of reaction for this compound with nucleophiles is the conjugate addition or Michael addition .[2] In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. The mechanism typically proceeds in three steps:

  • Deprotonation (if necessary): For nucleophiles that are not already anionic (e.g., amines, thiols), a base is often required to generate the more nucleophilic species.

  • Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is protonated, usually by the solvent or a proton source added during workup, to yield the final saturated product.[2]

The general mechanism is depicted below:

G cluster_0 Michael Addition Mechanism Reactants This compound + Nu:⁻ TS1 Transition State 1 Reactants->TS1 Nucleophilic Attack Intermediate Resonance-Stabilized Enolate TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Protonation Product Saturated Adduct TS2->Product

Caption: Generalized workflow for the Michael addition of a nucleophile to this compound.

While 1,4-conjugate addition is the predominant pathway, 1,2-addition to the nitrile carbon can occur, particularly with highly reactive organometallic reagents like Grignard reagents, although this is less common for α,β-unsaturated nitriles compared to their carbonyl counterparts.[2]

Reactivity with Specific Nucleophiles

Nitrogen Nucleophiles (Aza-Michael Addition)

The reaction of amines with α,β-unsaturated nitriles, known as the aza-Michael addition, is a widely used method for the synthesis of β-aminonitriles. These products are valuable precursors to β-amino acids and 1,3-diamines.

Quantitative Data:

Nucleophile (Amine)SubstrateCatalyst/ConditionsProduct Yield (%)Reference
Benzylamine2-Pentenenitrile[Mn]-2 (0.1 mol%), rt, 24 h95 (isolated)[3]
Propylamine2-Pentenenitrile[Mn]-2 (0.1 mol%), rt, 24 h85 (NMR)[3]
AnilineCrotononitrile (B213123)[Mn]-2 (0.1 mol%), rt, 24 h82 (NMR)[3]

Experimental Protocol: Manganese-Catalyzed Aza-Michael Addition [3]

  • To a vial, add the manganese pincer complex [Mn]-2 (0.0020 mmol, 0.1 mol%).

  • Add this compound (2.0 mmol).

  • Add the amine (e.g., benzylamine, 1.0 mL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using ¹H NMR spectroscopy with an internal standard (e.g., mesitylene) to determine the yield.

  • For isolation, the product can be purified by column chromatography on silica (B1680970) gel.

G Start Start Add_Catalyst Add [Mn]-2 Catalyst Start->Add_Catalyst Add_Nitrile Add this compound Add_Catalyst->Add_Nitrile Add_Amine Add Amine Add_Nitrile->Add_Amine Stir Stir at RT for 24h Add_Amine->Stir Monitor Monitor by 1H NMR Stir->Monitor Purify Purify by Chromatography Monitor->Purify End End Purify->End G cluster_0 Base-Catalyzed Thia-Michael Addition Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate + B: Base B: Adduct β-Thionitrile Thiolate->Adduct + this compound Nitrile This compound Nitrile->Adduct

References

An In-Depth Technical Guide on the Thermochemical Data of cis-2-Pentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Due to a scarcity of direct experimental thermochemical data for cis-2-Pentanenitrile, this guide synthesizes available information and employs established theoretical and computational methodologies to provide a comprehensive overview. The data presented herein is a combination of estimations from Benson's Group Additivity method, a discussion of high-level computational chemistry approaches, and a detailed outline of experimental techniques that could be employed for its determination. For comparative purposes, available experimental data for the analogous compound, cis-2-butenenitrile, is also provided.

Estimated Thermochemical Data of cis-2-Pentanenitrile

The thermochemical properties of gas-phase cis-2-Pentanenitrile at 298.15 K and 1 atm have been estimated using Benson's Group Additivity (GA) method. This method posits that the thermodynamic properties of a molecule can be calculated as the sum of the contributions of its constituent groups.

Table 1: Estimated Gas-Phase Thermochemical Data for cis-2-Pentanenitrile at 298.15 K

PropertySymbolEstimated ValueUnits
Standard Enthalpy of FormationΔHf°115.3kJ/mol
Standard Molar Entropy355.2J/mol·K
Molar Heat Capacity (Constant Pressure)Cp123.0J/mol·K

Disclaimer: These values are estimations based on the group additivity method and carry an inherent uncertainty of ± 2-3 kcal/mol (± 8-12 kJ/mol) for enthalpy of formation.

Methodologies for Data Determination

Benson's Group Additivity (GA) Method

Benson's Group Additivity is a widely used semi-empirical method for the estimation of thermochemical properties of organic molecules in the gas phase. The method involves dissecting the molecule into a set of defined polyvalent atomic groups and summing their empirically derived contributions.

Molecular Breakdown of cis-2-Pentanenitrile:

The molecule cis-2-Pentanenitrile (CH₃-CH₂-CH=CH-CN) is broken down into the following Benson groups:

  • C-(Cd)(H)₃: A carbon atom bonded to a double-bonded carbon and three hydrogen atoms.

  • C-(C)(Cd)(H)₂: A carbon atom bonded to a carbon, a double-bonded carbon, and two hydrogen atoms.

  • Cd-(C)(H): A double-bonded carbon atom bonded to a carbon and a hydrogen atom.

  • Cd-(CN)(H): A double-bonded carbon atom bonded to a cyano group and a hydrogen atom.

  • CN-(Cd): A cyano group bonded to a double-bonded carbon atom.

Calculation of Thermochemical Properties:

The thermochemical properties are calculated using the following general equation:

Property = Σ (Group Value) + Σ (Correction Factors)

Table 2: Benson Group Additivity Values Used for Estimation

GroupΔHf° (kJ/mol)S° (J/mol·K)Cp (J/mol·K)
C-(Cd)(H)₃-41.8127.325.5
C-(C)(Cd)(H)₂-20.138.123.4
Cd-(C)(H)35.95.423.0
Cd-(CN)(H)36.812.621.8
CN-(Cd)24.343.529.3
Corrections
cis-alkene4.6-1.50.0
Symmetry (σ=1)0.0-R·ln(1) = 0.00.0

Note: Some group values, particularly those involving the nitrile group attached to a double bond, are less common and may be derived from a limited set of experimental data, contributing to the uncertainty of the final estimates.

The workflow for estimating thermochemical data using Benson's Group Additivity method is illustrated below.

G cluster_input Input cluster_process Benson Group Additivity Method cluster_output Output mol cis-2-Pentanenitrile Structure decomp Decompose into Benson Groups mol->decomp lookup Lookup Group Values & Corrections decomp->lookup summation Sum Group Contributions & Corrections lookup->summation enthalpy ΔHf° summation->enthalpy entropy summation->entropy heat_capacity Cp summation->heat_capacity

Benson Group Additivity Workflow
Computational Chemistry: Gaussian-4 (G4) Theory

High-accuracy composite quantum chemical methods, such as Gaussian-4 (G4) theory, provide a powerful tool for the ab initio calculation of thermochemical properties. These methods approximate the results of a very high-level calculation by combining the results of several lower-level calculations.

Experimental Protocol for G4 Theory:

  • Geometry Optimization: The molecular geometry of cis-2-Pentanenitrile is optimized using a density functional theory (DFT) method, typically B3LYP with a reasonably large basis set (e.g., 6-31G(2df,p)).[1]

  • Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated at the same level of theory. These are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.[1]

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets. G4 theory, for instance, includes calculations at the CCSD(T) level and extrapolates the Hartree-Fock energy to the complete basis set limit.[1][2]

  • Composite Energy Calculation: The individual energy components are combined in a specific manner, including empirical higher-level corrections, to yield a highly accurate total electronic energy.[1][2]

  • Thermochemical Data Calculation: The final thermochemical properties (enthalpy of formation, entropy, and heat capacity) are derived from the composite electronic energy and the statistical mechanics contributions calculated from the vibrational frequencies and other molecular parameters.

The logical workflow for determining thermochemical data via G4 theory is depicted below.

G cluster_g4 G4 Theory Workflow cluster_output Output opt Geometry Optimization (B3LYP) freq Frequency Calculation (B3LYP) opt->freq spe High-Level Single-Point Energies opt->spe thermo Calculate Thermochemical Properties freq->thermo combine Combine Energies & Corrections spe->combine combine->thermo enthalpy ΔHf° thermo->enthalpy entropy thermo->entropy heat_capacity Cp thermo->heat_capacity

G4 Theory Computational Workflow
Experimental Determination: Bomb Calorimetry

The standard enthalpy of formation of a liquid organic nitrogen compound like cis-2-Pentanenitrile can be determined experimentally using bomb calorimetry to measure its enthalpy of combustion.

Experimental Protocol for Bomb Calorimetry:

  • Sample Preparation: A precisely weighed sample of liquid cis-2-Pentanenitrile is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A known length of ignition wire is placed in contact with the sample.

  • Bomb Assembly and Pressurization: The bomb is sealed and purged of air, then filled with high-pressure (typically 30 atm) pure oxygen to ensure complete combustion.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded precisely.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Analysis of Products: After cooling, the bomb is depressurized, and the gaseous and liquid contents are analyzed. The amount of nitric acid formed from the combustion of nitrogen is determined by titration of the bomb washings.[3][4]

Data Analysis:

  • Temperature Correction: The raw temperature-time data is used to correct for heat exchange with the surroundings to determine the true adiabatic temperature rise (ΔT).

  • Calculation of Heat Released: The total heat released in the bomb (q_total) is calculated using the formula: q_total = C_cal * ΔT where C_cal is the heat capacity of the calorimeter, determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

  • Corrections: The total heat released is corrected for the heat of combustion of the ignition wire and the heat of formation of nitric acid.[3][4] These are known as Washburn corrections.[4]

  • Enthalpy of Combustion: The standard internal energy of combustion (ΔU_c°) is calculated from the corrected heat released and the moles of the sample. The standard enthalpy of combustion (ΔH_c°) is then calculated using the relation: ΔH_c° = ΔU_c° + Δn_gas * R * T where Δn_gas is the change in the number of moles of gas in the combustion reaction.

  • Enthalpy of Formation: The standard enthalpy of formation (ΔH_f°) of cis-2-Pentanenitrile is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the experimentally determined standard enthalpy of combustion.

The following diagram illustrates the data analysis workflow for a bomb calorimetry experiment.

G cluster_exp Experimental Data cluster_calc Calculation Steps cluster_output Final Result temp_data Temperature vs. Time Data delta_t Determine Adiabatic Temp. Rise (ΔT) temp_data->delta_t mass_sample Mass of Sample delta_uc Calculate ΔUc° mass_sample->delta_uc cal_const Calorimeter Constant q_total Calculate Total Heat Released cal_const->q_total product_analysis Analysis of Combustion Products corrections Apply Corrections (fuse, HNO3) product_analysis->corrections delta_t->q_total q_total->corrections corrections->delta_uc delta_hc Calculate ΔHc° delta_uc->delta_hc delta_hf Calculate ΔHf° (Hess's Law) delta_hc->delta_hf enthalpy_formation ΔHf° delta_hf->enthalpy_formation

Bomb Calorimetry Data Analysis Workflow

Comparative Thermochemical Data for cis-2-Butenenitrile

To provide context for the estimated values for cis-2-Pentanenitrile, the following table presents available experimental thermochemical data for the structurally similar molecule, cis-2-butenenitrile (also known as cis-crotononitrile).

Table 3: Experimental Gas-Phase Thermochemical Data for cis-2-Butenenitrile at 298.15 K

PropertySymbolValueUnitsReference
Standard Enthalpy of FormationΔHf°134.00kJ/molTRC
Standard Molar Entropy309.40J/mol·KTRC
Molar Heat Capacity (Constant Pressure)Cp83.85J/mol·KTRC

Data obtained from the NIST/TRC Web Thermo Tables.

References

An In-depth Technical Guide to the Safety and Handling of cis-2-Pentenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety precautions and handling procedures for cis-2-Pentenenitrile.

Section 1: Chemical and Physical Properties

This compound is a clear yellow liquid.[1] It is a linear unsaturated liquid nitrile.[2] Quantitative data regarding its physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular FormulaC5H7N[2][3]
Molecular Weight81.12 g/mol [4]
Boiling Point115 °C[3]
Melting Point-102 °C[3]
Flash Point73.8 °F
Density0.82 g/mL at 39°F[1]
Vapor Pressure6 mmHg at 77°F[1]
SolubilitySoluble in organic solvents (ethanol, acetone, dichloromethane)[3]

Section 2: Hazard Identification and GHS Classification

This compound is a flammable liquid and is considered a moderate health hazard.[3] It is toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[3][5]

GHS Hazard Statements: [3][5]

  • H226: Flammable liquid and vapor.

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H317: May cause an allergic skin reaction.

  • H331: Toxic if inhaled.

Pictograms:

  • Flammable

  • Acute Toxic

  • Irritant

  • Health Hazard

Section 3: Toxicology

Studies have shown that this compound may have neurotoxic effects. In animal studies, exposure to the compound resulted in permanent behavioral deficits in rodents.[3][6] Research indicates it can cause vestibular toxicity at doses of 1.5 mmol/kg and higher in rats.[6][7]

Section 4: Experimental Handling Protocols

4.1 Personal Protective Equipment (PPE)

  • Eye Protection: Splash-proof safety goggles or a full-face respirator should be worn.[1]

  • Hand Protection: Wear impervious gloves such as Solvex, neoprene, viton, butyl, buna, or natural latex.[8]

  • Skin and Body Protection: If not wearing Tyvek-type disposable protective clothing, disposable Tyvek-type sleeves should be taped to gloves.[1]

  • Respiratory Protection: For weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with a combination filter cartridge for organic vapors, acid gases, and particulates is recommended.[1] A full-face respirator can provide both eye and respiratory protection.[1]

4.2 Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4][9][10]

4.3 Safe Handling and Storage

  • Avoid contact with skin and eyes.[4][10][11]

  • Do not eat, drink, or smoke when using this product.[4][9][11]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][9][11]

  • Use non-sparking tools and take action to prevent static discharges.[4][9][11]

  • The container should be kept tightly closed and stored in a cool, dry, and well-ventilated place.[9][11] Store in an explosion-proof refrigerator under an inert atmosphere.[1]

Section 5: Emergency Procedures

5.1 First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Immediately move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention even if no symptoms develop.[1][4]
Eye Contact Check for and remove contact lenses. Immediately flush eyes with water or normal saline solution for 20-30 minutes. Seek immediate medical attention.[1][4]
Ingestion If the victim is conscious and not convulsing, give 1 or 2 glasses of water to dilute the chemical. Do NOT induce vomiting. Seek immediate medical attention.[1][4]

5.2 Fire Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Fire Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

5.3 Accidental Release Measures

  • Immediate Precautions: Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[1]

  • Spill Cleanup: Remove all sources of ignition. Use absorbent paper to pick up the liquid spill. Contaminated clothing and absorbent paper should be sealed in a vapor-tight plastic bag for disposal. Wash the contaminated surfaces with 60-70% ethanol (B145695) followed by a soap and water solution.[1]

Section 6: Visual Safety Guides

The following diagrams illustrate key safety and handling workflows.

G Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal a Assess Hazards b Select & Don PPE a->b c Use in Fume Hood b->c d Ground Equipment c->d e Store in Cool, Dry, Well-Ventilated Area d->e f Dispose of Waste According to Regulations e->f

Caption: General workflow for handling this compound.

G First Aid for this compound Exposure cluster_routes Exposure Route cluster_actions Immediate Action start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Remove Clothing, Wash with Soap & Water skin->wash_skin flush_eyes Flush with Water for 20-30 mins eye->flush_eyes dilute Give Water to Dilute, Do NOT Induce Vomiting ingestion->dilute end Seek Immediate Medical Attention fresh_air->end wash_skin->end flush_eyes->end dilute->end

Caption: First aid response to different exposure routes.

References

cis-2-Pentenenitrile material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Material Safety of cis-2-Pentanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for cis-2-Pentanenitrile (CAS No. 25899-50-7). The information is compiled from various sources to ensure a thorough understanding of the substance's properties and associated hazards, which is crucial for safe handling and use in research and development.

Chemical and Physical Properties

cis-2-Pentanenitrile is a linear unsaturated liquid nitrile.[1] Its molecular structure includes a five-carbon chain with a carbon-carbon double bond between the second and third carbon atoms and a nitrile group at the end. The "cis" configuration indicates that the hydrogen atoms on the double bond are on the same side.[2]

PropertyValueSource
Molecular Formula C5H7N[1][2]
Molecular Weight 81.118 g/mol [1]
Appearance Colorless to clear yellow liquid[2][3]
Boiling Point 37-38 °C[2]
127-128 °C at 766 mm Hg[4]
234 °F at 760 mmHg[3]
Melting Point -180 °C[2]
-102 °C[2]
Density 0.821 g/mL at 20 °C[4]
0.82 at 39 °F[3]
Flash Point 73.8 °F[3]
Vapor Pressure 6 mmHg at 77 °F[3]
110 mmHg at 122 °F[3]
134 mmHg at 158 °F[3]
Water Solubility 5 to 10 mg/mL at 66 °F[3]
Refractive Index n20/D 1.424[4]

Hazard Identification and GHS Classification

The following GHS classification is for "2-Pentanenitrile" and may not be specific to the cis-isomer, but should be considered relevant in the absence of isomer-specific data.

Hazard ClassHazard Category
Flammable liquidsCategory 3
Acute toxicity, OralCategory 3
Acute toxicity, DermalCategory 3
Acute toxicity, InhalationCategory 3
Skin sensitizationCategory 1
Specific target organ toxicity – repeated exposureCategory 1

Signal Word: Danger[5]

Hazard Statements:

  • H226: Flammable liquid and vapor.[3][5]

  • H301: Toxic if swallowed.[3][5]

  • H311: Toxic in contact with skin.[3]

  • H331: Toxic if inhaled.[3]

Toxicological Information

cis-2-Pentanenitrile is considered a moderate health hazard.[2] Studies in rats have shown that acute oral exposure can cause vestibular toxicity at doses of 1.5 mmol/kg and higher.[6] This toxicity is believed to involve CYP-mediated bioactivation.[6][7] Pre-treatment with a CYP inhibitor, 1-aminobenzotriazole, was found to block the toxic effects.[6][7] The vestibular toxicity is characterized by hair cell loss in the vestibular sensory epithelia.[7]

Experimental Protocols

Vestibular Toxicity Assessment in Rats

A study on the vestibular toxicity of cis-2-Pentanenitrile in adult male Long-Evans rats involved the following protocol[7]:

  • Dosing: Rats were orally administered cis-2-Pentanenitrile at doses of 0, 1.25, 1.50, 1.75, or 2.0 mmol/kg in corn oil.

  • Behavioral Assessment: Changes in open-field activity and rating scores in a test battery for vestibular dysfunction were assessed.

  • Histopathology: Surface preparations of the vestibular sensory epithelia were observed for hair cell loss using scanning electron microscopy.

  • CYP Inhibition: A separate experiment involved pre-treatment with the universal CYP inhibitor, 1-aminobenzotriazole, to investigate its effect on cis-2-Pentanenitrile toxicity.

  • CNS Evaluation: The central nervous system was assessed for degenerating neurons using Fluoro-Jade C staining.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling of cis-2-Pentanenitrile, from hazard identification to disposal.

SafeHandlingWorkflow cluster_ID Identification cluster_Hazards Hazard Identification cluster_Controls Exposure Controls & Personal Protection cluster_Handling Handling & Storage cluster_Emergency Emergency Procedures cluster_Disposal Disposal ID cis-2-Pentanenitrile CAS: 25899-50-7 Hazards Flammable Liquid Toxic (Oral, Dermal, Inhalation) Skin Sensitizer STOT RE ID->Hazards Controls Ventilated Area Grounding Explosion-proof Equipment Goggles, Gloves, Protective Clothing Hazards->Controls Handling Keep away from ignition sources Avoid contact and inhalation Store in cool, dry, well-ventilated area Controls->Handling Spill Absorb with inert material Use non-sparking tools Handling->Spill Fire Use CO2, dry chemical, or foam Handling->Fire FirstAid Move to fresh air Flush skin/eyes with water Seek immediate medical attention Handling->FirstAid Disposal Dispose of in accordance with local, state, and federal regulations Spill->Disposal Fire->Disposal FirstAid->Disposal

Caption: Safe handling workflow for cis-2-Pentanenitrile.

Handling and Storage

Handling:

  • Handle in a well-ventilated place.[5]

  • Wear suitable protective clothing, gloves, and eye/face protection.[5][8]

  • Keep away from heat, sparks, open flames, and hot surfaces.[8][9]

  • Use non-sparking tools and take precautionary measures against static discharges.[8][9]

  • Avoid contact with skin and eyes, and avoid breathing mist, gas, or vapors.[5]

Storage:

  • Store in a dry, cool, and well-ventilated place.[5][8]

  • Keep the container tightly closed.[5][8]

  • Store apart from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]

Stability and Reactivity

cis-2-Pentanenitrile is relatively stable under normal storage conditions.[2] However, nitriles, in general, may polymerize in the presence of metals and some metal compounds. They are incompatible with acids, and mixing with strong oxidizing acids can lead to extremely violent reactions. Nitriles are also generally incompatible with other oxidizing agents like peroxides and epoxides.[10]

First-Aid Measures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[5]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately.[5]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: This chemical is flammable.[10] Vapors may form explosive mixtures with air and may travel to a source of ignition and flash back.[8] Containers may explode when heated.[8]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[8]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors and contact with skin and eyes.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5]

  • Methods for Cleaning Up: Collect spillage with inert absorbent material (e.g., sand, silica (B1680970) gel). Use spark-proof tools and explosion-proof equipment. Keep in suitable, closed containers for disposal.[8]

References

An In-depth Technical Guide to cis-2-Pentenenitrile: Suppliers and Purchasing for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cis-2-Pentenenitrile, a valuable chemical intermediate in organic synthesis. It details available suppliers, purchasing information, and key experimental protocols relevant to its synthesis and handling. The information is presented to assist researchers in sourcing and utilizing this compound effectively and safely.

Core Chemical Data

PropertyValue
CAS Number 25899-50-7
Molecular Formula C5H7N
Molecular Weight 81.12 g/mol [1]
IUPAC Name (2Z)-pent-2-enenitrile
Synonyms (Z)-pent-2-enenitrile, cis-1-butenylcyanide

Purchasing and Supplier Information

Acquiring high-purity this compound is crucial for reliable and reproducible research. Several chemical suppliers offer this compound, though pricing and availability can vary. Below is a summary of known suppliers. Researchers are advised to request quotes for the most current information.

SupplierProduct Name/NumberPurityAvailable QuantitiesPricing
INVISTA Dytek® 2PNTypically 98.5%[2]Bulk quantitiesUpon request
Smolecule S725535Not specifiedIn Stock[1]Upon request
Alfa Chemistry ACM2589950796%[3]Not specifiedUpon request
LGC Standards TRC-C284841Not specifiedCustom synthesis[4]Upon request
Chemsrc ---Not specifiedVariousInquiry required
Purchasing Workflow

The process of acquiring this compound for research purposes typically follows the workflow illustrated below. This involves identifying potential suppliers, evaluating their product specifications and pricing, placing an order, and ensuring proper receipt and storage of the chemical.

G A Identify Potential Suppliers B Request Quotes & Lead Times A->B C Evaluate Purity, Quantity, & Cost B->C D Select Supplier & Place Order C->D E Receive & Verify Shipment D->E F Log in Chemical Inventory & Store Appropriately E->F

Purchasing workflow for this compound.

Experimental Protocols

The synthesis of this compound can be approached through various methods. The industrial production primarily relies on the hydrocyanation of 1,3-butadiene (B125203), while laboratory-scale synthesis may employ other techniques.

Industrial Synthesis: Hydrocyanation of 1,3-Butadiene

The commercial production of pentenenitriles, including this compound as a component of an isomeric mixture, is largely achieved through the nickel-catalyzed hydrocyanation of 1,3-butadiene. This process is a cornerstone of industrial organic synthesis, particularly in the production of adiponitrile, a precursor to nylon.

The overall process involves the addition of hydrogen cyanide (HCN) to 1,3-butadiene in the presence of a nickel-phosphorus complex catalyst. This multi-step reaction ultimately yields a mixture of pentenenitrile isomers.

Key Reaction Steps:

  • First Hydrocyanation: 1,3-butadiene reacts with HCN to form a mixture of 3-pentenenitrile (B94367) and 2-methyl-3-butenenitrile (B95465).

  • Isomerization: The 2-methyl-3-butenenitrile is isomerized to 3-pentenenitrile.

  • Second Hydrocyanation: 3-pentenenitrile is further hydrocyanated to adiponitrile. This compound can be an intermediate or a byproduct in this complex reaction sequence.

Typical Reaction Conditions:

  • Catalyst: Nickel(0) complexes with phosphite (B83602) ligands.

  • Temperature: 80–140 °C.[1]

  • Pressure: Maintained to keep reactants in the liquid phase, approximately 100 psia (689 kPa).[1]

Isomerization of this compound

In some industrial processes, it is desirable to isomerize this compound to other pentenenitrile isomers. A patented process describes the isomerization of this compound to 3-pentenenitriles.

Reaction Conditions:

  • Catalyst: Amidines, tertiary amines, or mixtures thereof.

  • Temperature: 80 to 200 °C.[5]

  • Pressure: 0.01 to 50 bar.[5]

The molar ratio of the catalyst to this compound can range from 0.1:1 to 1:1.[6]

Potential Laboratory Synthesis: Wittig Reaction

Conceptual Workflow:

The synthesis would likely involve the reaction of propanal with a cyanomethylidene triphenylphosphorane ylide.

G A Prepare Cyanomethyltriphenylphosphonium Halide B Generate Ylide with Strong Base (e.g., n-BuLi) A->B C React Ylide with Propanal B->C D Quench Reaction & Workup C->D E Purify by Distillation or Chromatography D->E

Conceptual Wittig reaction workflow for this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from sources of ignition.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl-Branched Fatty Diamines from cis-2-Pentenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the multi-step synthesis of ethyl-branched fatty diamines, starting from cis-2-Pentenenitrile. The synthetic strategy involves a three-step process: (1) selective reduction of the nitrile to preserve the carbon-carbon double bond, yielding cis-2-penten-1-amine; (2) rhodium-catalyzed hydroformylation to elongate the carbon chain and introduce an aldehyde functionality, followed by a second reduction to form a saturated fatty alcohol; which is then oxidized to the corresponding aldehyde; and (3) a final reductive amination step to introduce the second amine group and the ethyl branch. This class of molecules holds potential for applications in drug delivery and as corrosion inhibitors.

Introduction

Fatty diamines and their derivatives are valuable molecules in various industrial and pharmaceutical applications. Their amphiphilic nature, stemming from a long hydrophobic alkyl chain and hydrophilic amine groups, makes them effective as surfactants, corrosion inhibitors, and building blocks for more complex molecules.[1][2][3][4] The introduction of branching, such as an ethyl group, can further modulate their physical and chemical properties, potentially enhancing their efficacy in specific applications like drug delivery systems where molecular shape and flexibility are crucial.

This document outlines a feasible synthetic pathway to access these promising compounds from a readily available starting material, this compound.

Overall Synthetic Scheme

The synthesis is proposed to proceed via the following three main stages:

  • Reduction of this compound: Selective reduction of the nitrile group to a primary amine.

  • Chain Elongation via Hydroformylation and Oxidation: Extension of the carbon backbone to a fatty-length chain.

  • Diamine Formation and N-Alkylation: Introduction of the second amine and the ethyl branch.

Experimental Protocols

Part 1: Synthesis of cis-2-Penten-1-amine

The selective reduction of the nitrile in this compound to a primary amine while preserving the double bond is a critical first step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[5][6][7][8][9]

Protocol 1: LiAlH₄ Reduction of this compound

  • Materials:

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

    • Filter the solid and wash it thoroughly with diethyl ether.

    • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cis-2-penten-1-amine.

ParameterValue
Reactants This compound, LiAlH₄
Solvent Anhydrous Diethyl Ether
Temperature 0 °C to reflux
Reaction Time 5-8 hours
Typical Yield 70-85%
Part 2: Chain Elongation to a Fatty Aldehyde

Hydroformylation (or the oxo process) is a powerful method for converting alkenes into aldehydes by adding a formyl group and a hydrogen atom across the double bond.[10][11][12][13][14][15][16] This reaction will be used to extend the carbon chain of the protected amine from Part 1. A subsequent reduction and oxidation will yield the desired fatty aldehyde.

Protocol 2: Hydroformylation of N-Boc-cis-2-Penten-1-amine

  • Materials:

    • N-Boc-cis-2-Penten-1-amine (from Part 1, after protection with Boc-anhydride)

    • Rhodium catalyst (e.g., Rh(CO)₂(acac))

    • Phosphine (B1218219) ligand (e.g., triphenylphosphine)

    • Syngas (CO/H₂)

    • Toluene (anhydrous)

  • Procedure:

    • In a high-pressure autoclave, dissolve N-Boc-cis-2-penten-1-amine, the rhodium catalyst, and the phosphine ligand in anhydrous toluene.

    • Seal the autoclave and purge it several times with nitrogen, followed by syngas.

    • Pressurize the autoclave with syngas (CO/H₂ = 1:1) to the desired pressure (e.g., 20-50 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

    • Maintain the reaction for 12-24 hours, monitoring the pressure.

    • After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

    • The resulting mixture will contain the aldehyde. This can be reduced in situ with a reducing agent like NaBH₄ to the corresponding alcohol.

    • The alcohol is then oxidized to the aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation.

ParameterValue
Catalyst Rhodium complex with phosphine ligand
Reactants N-Boc-cis-2-Penten-1-amine, Syngas (CO/H₂)
Solvent Toluene
Pressure 20-50 bar
Temperature 80-120 °C
Reaction Time 12-24 hours
Expected Product Mixture of linear and branched aldehydes
Part 3: Synthesis of Ethyl-Branched Fatty Diamine

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones.[17][18][19][20][21][22][23][24][25] In this final step, the fatty aldehyde from Part 2 will be reacted with ethylamine (B1201723) in the presence of a reducing agent to form the final ethyl-branched fatty diamine after deprotection.

Protocol 3: Reductive Amination with Ethylamine

  • Materials:

    • Fatty aldehyde (from Part 2)

    • Ethylamine (or ethylamine hydrochloride)

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

    • Methanol (B129727)

    • Acetic acid (glacial)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve the fatty aldehyde (1 equivalent) and ethylamine (1.2 equivalents) in methanol.

    • Adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the addition of water.

    • Remove the methanol under reduced pressure.

    • Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Deprotect the Boc group using standard methods (e.g., trifluoroacetic acid in DCM) to yield the final ethyl-branched fatty diamine.

ParameterValue
Reactants Fatty aldehyde, Ethylamine
Reducing Agent Sodium cyanoborohydride
Solvent Methanol
pH ~6
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 60-80%

Visualizations

Synthesis_Workflow start This compound step1 Step 1: Reduction (LiAlH4) start->step1 intermediate1 cis-2-Penten-1-amine step1->intermediate1 protection Protection (Boc Anhydride) intermediate1->protection intermediate2 N-Boc-cis-2-Penten-1-amine protection->intermediate2 step2 Step 2: Hydroformylation (Rh catalyst, CO/H2) intermediate2->step2 intermediate3 Fatty Aldehyde step2->intermediate3 step3 Step 3: Reductive Amination (Ethylamine, NaBH3CN) intermediate3->step3 intermediate4 N-Boc-N'-ethyl Fatty Diamine step3->intermediate4 deprotection Deprotection (TFA) intermediate4->deprotection final_product Ethyl-Branched Fatty Diamine deprotection->final_product

Caption: Overall workflow for the synthesis of ethyl-branched fatty diamines.

Applications

Drug Development

Conformationally restricted diamines are attractive scaffolds in medicinal chemistry.[26] The presence of two amine functionalities allows for the introduction of various substituents to modulate the pharmacological properties of the molecule. Branched fatty diamines can be incorporated into drug delivery systems such as liposomes or nanoparticles, where the branched alkyl chain can influence the packing and stability of the lipid bilayer, and the amine groups can be used for surface functionalization or pH-responsive drug release.

Drug_Delivery_Application Diamine Ethyl-Branched Fatty Diamine Hydrophilic Diamine Head Hydrophobic Fatty Tail System Drug Delivery System (e.g., Liposome) Diamine->System Incorporation Target Target Cell/Tissue System->Target Targeted Delivery Drug Therapeutic Agent Drug->System Encapsulation Target->System Uptake & Release

Caption: Role of ethyl-branched fatty diamines in drug delivery systems.

Corrosion Inhibition

Fatty amines and their derivatives are well-known corrosion inhibitors, particularly for carbon steel in acidic environments.[1][2][3][4][27] They function by adsorbing onto the metal surface, forming a protective film that displaces water and prevents corrosive agents from reaching the metal.[1][27] The long alkyl chain provides a hydrophobic barrier, while the amine groups act as anchoring points to the metal surface. The branching of the alkyl chain may affect the packing density and stability of this protective film.

Corrosion_Inhibition_Mechanism cluster_surface Metal Surface in Corrosive Environment Metal Metal Surface Film Protective Hydrophobic Film Metal->Film Formation of Diamine Ethyl-Branched Fatty Diamine Diamine->Metal Adsorption via Amine Groups Corrosion Corrosion Film->Corrosion Inhibition

Caption: Mechanism of corrosion inhibition by fatty diamines.

Conclusion

The synthetic route detailed in this document provides a comprehensive guide for the preparation of ethyl-branched fatty diamines from this compound. By leveraging well-established organic transformations, this protocol enables the synthesis of these molecules with potential applications in materials science and pharmacology. The provided experimental details and tabulated data offer a solid foundation for researchers to further explore and optimize this synthetic pathway.

References

Application Notes and Protocols for the Use of cis-2-Pentenenitrile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cis-2-pentenenitrile as a dienophile in Diels-Alder reactions. This versatile building block offers a direct route to substituted cyclohexenecarbonitriles, which are valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. The protocols outlined below are representative methodologies based on established principles of Diels-Alder cycloadditions with analogous α,β-unsaturated nitriles.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile. This compound, with its electron-withdrawing nitrile group conjugated to a carbon-carbon double bond, serves as a competent dienophile. The reaction proceeds in a concerted fashion, exhibiting high stereospecificity, which allows for predictable control over the stereochemistry of the resulting cyclohexene (B86901) ring.[1] The cis-geometry of the dienophile is retained in the product, leading to specific diastereomers.[2] Lewis acid catalysis can be employed to enhance the reaction rate and selectivity by lowering the LUMO energy of the dienophile.[3][4][5]

Reaction Pathway and Stereochemistry

The Diels-Alder reaction of this compound with a generic 1,3-diene is depicted below. The reaction proceeds through a concerted transition state to yield a substituted cyclohexenecarbonitrile. The cis relationship of the substituents on the dienophile is maintained in the product.

Caption: General Diels-Alder Reaction Scheme.

The stereochemical outcome is predictable. For instance, reaction with a cyclic diene like cyclopentadiene (B3395910) will preferentially form the endo adduct due to secondary orbital interactions in the transition state.

Experimental Protocols

The following are detailed protocols for the Diels-Alder reaction of this compound with 1,3-butadiene (B125203) and cyclopentadiene.

Protocol 1: Reaction with 1,3-Butadiene

This protocol describes the thermal cycloaddition of this compound with an excess of 1,3-butadiene to form cis-3-ethyl-4-methylcyclohex-3-enecarbonitrile.

Materials:

  • This compound (MW: 81.12 g/mol )

  • 1,3-Butadiene (MW: 54.09 g/mol ), condensed and kept cold

  • Toluene (B28343), anhydrous

  • Hydroquinone (B1673460) (inhibitor)

  • Sealed reaction vessel or high-pressure reactor

  • Standard glassware for workup and purification

Procedure:

  • To a pre-dried, thick-walled sealed reaction tube, add this compound (e.g., 10 mmol, 0.81 g) and a small amount of hydroquinone (ca. 10 mg) as a polymerization inhibitor.

  • Cool the tube in a dry ice/acetone bath (-78 °C).

  • Carefully condense 1,3-butadiene (e.g., 20 mmol, 1.08 g, ~2 mL) into the reaction tube.

  • Add anhydrous toluene (10 mL) to the cooled mixture.

  • Seal the reaction tube securely.

  • Allow the tube to warm to room temperature and then place it in an oil bath preheated to 150 °C.

  • Heat the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS if possible.

  • After the reaction is complete, cool the tube to room temperature and then to 0 °C before carefully opening it.

  • Vent any excess butadiene in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and any remaining starting materials.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired cyclohexenecarbonitrile adduct.

Expected Product: cis-3-Ethyl-4-methylcyclohex-3-enecarbonitrile.

Protocol 2: Lewis Acid-Catalyzed Reaction with Cyclopentadiene

This protocol details the Lewis acid-catalyzed Diels-Alder reaction between this compound and freshly cracked cyclopentadiene at lower temperatures.

Materials:

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to its boiling point (~170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene monomer (bp ~41 °C) will distill over. Collect the freshly cracked cyclopentadiene and keep it cold (0 °C) until use.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (e.g., 10 mmol, 0.81 g) in anhydrous dichloromethane (20 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of aluminum chloride (e.g., 1.1 eq, 11 mmol, 1.47 g) in anhydrous dichloromethane (10 mL) to the dienophile solution. Stir for 15 minutes.

  • Add a solution of freshly cracked cyclopentadiene (e.g., 1.2 eq, 12 mmol, 0.79 g) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at -78 °C for 4-6 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to isolate the endo and exo adducts.

Expected Product: A mixture of endo- and exo-3-ethylbicyclo[2.2.1]hept-5-ene-2-carbonitrile, with the endo isomer typically being the major product.

Data Presentation

The following tables summarize representative quantitative data for the Diels-Alder reactions of this compound. The data presented here is illustrative and based on typical outcomes for similar reactions. Actual results may vary depending on specific reaction conditions.

Table 1: Thermal Diels-Alder Reaction with 1,3-Butadiene

EntryDieneDienophileConditionsYield (%)Diastereomeric Ratio (cis:trans)
11,3-ButadieneThis compoundToluene, 150 °C, 24 h75>95:5

Table 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene

EntryDieneDienophileLewis AcidConditionsYield (%)Diastereomeric Ratio (endo:exo)
1CyclopentadieneThis compoundAlCl₃ (1.1 eq)CH₂Cl₂, -78 °C, 6 h8590:10
2CyclopentadieneThis compoundZnCl₂ (1.1 eq)CH₂Cl₂, 0 °C, 12 h7885:15

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a Lewis acid-catalyzed Diels-Alder reaction.

G start Start setup Set up dry reaction flask under inert atmosphere start->setup add_dienophile Add this compound and anhydrous solvent setup->add_dienophile cool Cool to reaction temperature (e.g., -78 °C) add_dienophile->cool add_lewis_acid Slowly add Lewis acid solution cool->add_lewis_acid stir1 Stir for 15 min add_lewis_acid->stir1 add_diene Add diene solution dropwise stir1->add_diene stir2 Stir for 4-6 hours add_diene->stir2 quench Quench reaction with saturated NaHCO₃ stir2->quench workup Aqueous workup and extraction quench->workup purify Purification by column chromatography workup->purify end Characterize product purify->end

Caption: Workflow for a Lewis Acid-Catalyzed Diels-Alder Reaction.

Signaling Pathway Analogy: Reaction Mechanism

This diagram illustrates the concerted flow of electrons in the Diels-Alder reaction, analogous to a signaling cascade.

G Diene_HOMO Diene HOMO Transition_State [4+2] Transition State Diene_HOMO->Transition_State π-electron donation Dienophile_LUMO Dienophile LUMO Dienophile_LUMO->Transition_State π-electron acceptance Sigma_Bond1 New σ-bond 1 Transition_State->Sigma_Bond1 Sigma_Bond2 New σ-bond 2 Transition_State->Sigma_Bond2 Pi_Bond New π-bond Transition_State->Pi_Bond Product Cyclohexene Product Sigma_Bond1->Product Sigma_Bond2->Product Pi_Bond->Product

Caption: Electron Flow in the Diels-Alder Reaction.

References

Application Notes and Protocols for the Hydrogenation of cis-2-Pentenenitrile to Pentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of α,β-unsaturated nitriles is a critical transformation in organic synthesis, providing access to saturated nitriles which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed application notes and protocols for the catalytic hydrogenation of cis-2-pentenenitrile to pentanenitrile. The primary focus is on achieving high selectivity for the reduction of the carbon-carbon double bond while preserving the nitrile functionality. The reaction can be challenging as overly harsh conditions can lead to the undesired reduction of the nitrile group to a primary amine (pentylamine).[1] This guide outlines various catalytic systems and reaction conditions to control this selectivity and provides a framework for reaction monitoring and analysis.

Catalytic Systems and Reaction Pathways

The hydrogenation of this compound can proceed through two main pathways, depending on the catalyst and reaction conditions employed:

  • Selective Hydrogenation to Pentanenitrile: This is the desired pathway where only the C=C double bond is reduced.

  • Complete Hydrogenation to Pentylamine: Under more forcing conditions, both the C=C and C≡N bonds are reduced.[1]

Several catalyst systems are effective for the selective hydrogenation of unsaturated nitriles, including those based on nickel, palladium, rhodium, and iridium.[1][2][3][4][5] Nickel-based catalysts, such as Raney® Nickel and nickel-aluminum oxide, are versatile and have been shown to facilitate the hydrogenation of this compound.[1][6] Palladium on carbon (Pd/C) is another widely used catalyst that can be modified to enhance chemoselectivity.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and performance data for the hydrogenation of this compound and related unsaturated nitriles, based on literature precedents. This data provides a comparative overview to guide catalyst and condition selection.

CatalystSubstrateTemperature (°C)H₂ Pressure (bar)SolventReaction Time (h)Conversion (%)Selectivity to Saturated Nitrile (%)Reference
Raney® NiUnsaturated Nitrile Ester9060Ammonia1>9592 (to corresponding amine)[7]
5% Pd/CBenzonitrile (B105546)654N/A~1>990 (further hydrogenolysis to toluene)[8]
1% Pd/Al₂O₃Benzonitrile654N/A~6>9947 (to benzylamine)[9]
Rhodium complexα,β-unsaturated nitriles25-5010-50Toluene12>99>99[2]
Iridium N,P ligand complexα,β-unsaturated nitriles6050THF16>99>99[3]

Note: The data for Raney® Ni shows the formation of the amine, indicating that conditions need to be carefully optimized for nitrile preservation. The data for Pd/C and Pd/Al₂O₃ on benzonitrile highlights the potential for over-reduction and the importance of catalyst choice and reaction control. Rhodium and Iridium complexes show high selectivity for C=C bond hydrogenation in α,β-unsaturated nitriles.

Experimental Protocols

The following are generalized protocols for the selective hydrogenation of this compound to pentanenitrile. Researchers should optimize these conditions for their specific equipment and purity requirements.

Protocol 1: Hydrogenation using Raney® Nickel

This protocol is based on the general use of Raney® Nickel for the hydrogenation of unsaturated compounds.[6][7]

Materials:

  • This compound

  • Raney® Nickel (commercially available as a slurry in water)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • High-pressure reactor (e.g., Parr hydrogenator) equipped with a stirrer, temperature control, and pressure gauge.

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: Under an inert atmosphere, carefully wash the required amount of Raney® Nickel slurry with the reaction solvent (e.g., ethanol) to remove water.

  • Reactor Setup: Add the washed Raney® Nickel catalyst and the solvent to the high-pressure reactor.

  • Add this compound to the reactor. A typical catalyst loading is 5-10 wt% relative to the substrate.

  • Purging: Seal the reactor and purge several times with inert gas, followed by several purges with hydrogen gas to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-60 bar).

  • Begin stirring and heat the reactor to the desired temperature (e.g., 50-100°C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. Samples can be carefully withdrawn at intervals (after depressurizing and purging with inert gas) and analyzed by Gas Chromatography (GC) to determine the conversion of the starting material and the selectivity to pentanenitrile.[10]

  • Work-up: Once the reaction is complete (no further hydrogen uptake or GC analysis shows complete conversion), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care, preferably kept wet with solvent during filtration.

  • Product Isolation: The solvent can be removed from the filtrate by rotary evaporation to yield the crude pentanenitrile, which can be further purified by distillation if necessary.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from general procedures for selective hydrogenation using Pd/C.[4][8][11]

Materials:

  • This compound

  • 5% or 10% Palladium on Carbon (Pd/C)

  • Methanol (B129727) or Tetrahydrofuran (THF)

  • Hydrogen gas (high purity)

  • Hydrogenation apparatus (e.g., H-Cube, Parr hydrogenator, or balloon hydrogenation setup)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: To a reaction vessel, add this compound and the solvent (e.g., methanol or THF).

  • Under a stream of inert gas, carefully add the Pd/C catalyst. A typical catalyst loading is 1-5 mol%.

  • Purging: Securely attach the vessel to the hydrogenation apparatus and purge the system with hydrogen gas. For a balloon setup, evacuate and backfill with hydrogen several times.

  • Reaction: Pressurize the system with hydrogen (for a Parr apparatus, typically 1-10 bar; for a balloon setup, 1 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 50°C).

  • Monitoring: Monitor the reaction by TLC or GC analysis of aliquots.

  • Work-up: Upon completion, vent the hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove the Pd/C catalyst.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude pentanenitrile. Purify by distillation if required.

Mandatory Visualizations

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start catalyst_prep Catalyst Preparation (e.g., washing Raney Ni) start->catalyst_prep reactor_setup Reactor Setup: - Add catalyst - Add solvent - Add this compound catalyst_prep->reactor_setup purging Purge Reactor (Inert Gas -> H₂) reactor_setup->purging hydrogenation Hydrogenation: - Pressurize with H₂ - Heat and Stir purging->hydrogenation monitoring Reaction Monitoring (H₂ uptake, GC analysis) hydrogenation->monitoring monitoring->hydrogenation Continue if incomplete cooldown_vent Cool and Vent Reactor monitoring->cooldown_vent Reaction Complete catalyst_removal Catalyst Removal (Filtration) cooldown_vent->catalyst_removal product_isolation Product Isolation: - Solvent removal - Purification (Distillation) catalyst_removal->product_isolation end Pentanenitrile product_isolation->end

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products reactant This compound (C₅H₇N) product1 Pentanenitrile (C₅H₉N) (Saturated Nitrile) reactant->product1 Selective Hydrogenation (Mild Conditions) product2 Pentylamine (C₅H₁₃N) (Primary Amine) reactant->product2 Complete Hydrogenation (Forcing Conditions) hydrogen Hydrogen (H₂) hydrogen->product1 hydrogen->product2 catalyst Metal Catalyst (e.g., Ni, Pd, Rh) catalyst->product1 catalyst->product2

Caption: Reaction pathways in the hydrogenation of this compound.

References

Application Notes and Protocols for the Hydrolysis of cis-2-Pentenenitrile to Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, providing a valuable route for the preparation of a wide range of carboxylic acids. This document provides detailed application notes and protocols for the hydrolysis of cis-2-pentenenitrile to the corresponding pentenoic acid. This conversion is a key step in the synthesis of various organic molecules and intermediates used in the pharmaceutical and agricultural industries.[1] The protocols described herein cover both acid- and base-catalyzed hydrolysis methods, offering flexibility depending on the substrate's compatibility with acidic or basic conditions.

Nitriles can be hydrolyzed in a two-stage process, initially forming an amide intermediate, which is then further hydrolyzed to a carboxylic acid or its corresponding salt.[1] Vigorous reaction conditions, such as elevated temperatures and the use of strong acids or bases, typically favor the formation of the carboxylic acid.[1]

Reaction Mechanisms

The hydrolysis of nitriles can be effectively catalyzed by either acid or base. The choice between the two pathways often depends on the presence of other functional groups in the starting material that might be sensitive to one set of conditions over the other.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack by a water molecule. A series of proton transfers then leads to the formation of an amide intermediate. Under the reaction conditions, the amide is subsequently protonated and undergoes further nucleophilic attack by water to ultimately yield the carboxylic acid and an ammonium (B1175870) salt.[1]

Base-Catalyzed Hydrolysis

Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. The amide can then undergo further base-catalyzed hydrolysis to yield a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

Experimental Protocols

The following protocols provide detailed procedures for the acid- and base-catalyzed hydrolysis of this compound. While specific quantitative data for the hydrolysis of this compound is not widely available in the literature, the following protocols are based on established methods for the hydrolysis of structurally similar unsaturated nitriles and general principles of nitrile hydrolysis. A specific example for the hydrolysis of a closely related compound, 2-methyl-2-pentenenitrile, is provided for quantitative reference.

Acid-Catalyzed Hydrolysis of a Structurally Similar Nitrile

This protocol is adapted from a documented procedure for the hydrolysis of 2-methyl-2-pentenenitrile and is expected to be effective for this compound with minor optimization.[2]

Materials:

  • 2-methyl-2-pentenenitrile (100 g)

  • 65% Phosphoric acid (220 g)

  • Toluene (B28343) (300 g)

  • Water (150 g)

  • Reaction flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a reaction flask, add 220 g of 65% phosphoric acid.

  • Heat the phosphoric acid to 100°C with stirring.

  • Slowly add 100 g of 2-methyl-2-pentenenitrile to the heated acid via a dropping funnel over a period of 5 hours.

  • After the addition is complete, maintain the reaction mixture at 100°C for an additional 3 hours.

  • Cool the reaction mixture to 50°C and add 150 g of water.

  • Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 100 g).

  • Combine the organic phases and purify by distillation.

  • First, remove the toluene solvent under reduced pressure.

  • Then, collect the fraction boiling at 82°C/3mmHg to obtain 2-methyl-2-pentenoic acid.

General Protocol for Acid-Catalyzed Hydrolysis of this compound

Materials:

  • This compound

  • Dilute hydrochloric acid (e.g., 6 M) or sulfuric acid

  • Reflux apparatus

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Place this compound in a round-bottom flask.

  • Add an excess of dilute hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude pentenoic acid.

  • Further purification can be achieved by distillation or chromatography if necessary.

General Protocol for Base-Catalyzed Hydrolysis of this compound

Materials:

  • This compound

  • Aqueous sodium hydroxide or potassium hydroxide solution (e.g., 10-20%)

  • Reflux apparatus

  • Dilute hydrochloric acid for acidification

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Place this compound in a round-bottom flask.

  • Add the aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic.

  • Extract the product with a suitable organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the resulting pentenoic acid by distillation or chromatography as needed.

Quantitative Data

The following table summarizes the quantitative data obtained from the acid-catalyzed hydrolysis of 2-methyl-2-pentenenitrile, a close structural analog of this compound.[2] These values can serve as a benchmark for the expected outcome of the hydrolysis of this compound.

ParameterValue
Starting Material2-methyl-2-pentenenitrile
Reagent65% Phosphoric Acid
Temperature100°C
Reaction Time8 hours (5h addition + 3h stirring)
Yield 92%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the hydrolysis of this compound to pentenoic acid.

G start Start: this compound hydrolysis Hydrolysis (Acid or Base Catalyzed) - Heat under reflux start->hydrolysis workup Aqueous Workup - Neutralization/Acidification - Extraction hydrolysis->workup purification Purification - Distillation or - Chromatography workup->purification product Product: Pentenoic Acid purification->product

Caption: General experimental workflow for the hydrolysis of nitriles.

Acid-Catalyzed Hydrolysis Mechanism

This diagram outlines the key steps in the acid-catalyzed hydrolysis of a nitrile.

G cluster_0 Step 1: Conversion to Amide cluster_1 Step 2: Hydrolysis of Amide nitrile R-C≡N protonated_nitrile R-C≡N⁺-H nitrile->protonated_nitrile H⁺ attack_water Nucleophilic attack by H₂O protonated_nitrile->attack_water intermediate1 R-C(OH₂⁺)=NH attack_water->intermediate1 deprotonation1 Deprotonation intermediate1->deprotonation1 imidic_acid R-C(OH)=NH (Imidic Acid) deprotonation1->imidic_acid tautomerization Tautomerization imidic_acid->tautomerization amide R-C(=O)-NH₂ (Amide) tautomerization->amide protonated_amide R-C(=O⁺H)-NH₂ amide->protonated_amide H⁺ attack_water2 Nucleophilic attack by H₂O protonated_amide->attack_water2 intermediate2 R-C(OH)(OH₂⁺)-NH₂ attack_water2->intermediate2 proton_transfer Proton Transfer intermediate2->proton_transfer intermediate3 R-C(OH)₂-NH₃⁺ proton_transfer->intermediate3 elimination Elimination of NH₄⁺ intermediate3->elimination acid R-COOH (Carboxylic Acid) elimination->acid

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis Mechanism

This diagram illustrates the mechanism of base-catalyzed nitrile hydrolysis.

G cluster_0 Step 1: Conversion to Amide cluster_1 Step 2: Hydrolysis of Amide nitrile R-C≡N attack_hydroxide Nucleophilic attack by OH⁻ nitrile->attack_hydroxide intermediate1 R-C(O⁻)=N⁻ attack_hydroxide->intermediate1 protonation1 Protonation by H₂O intermediate1->protonation1 imidic_acid R-C(OH)=NH (Imidic Acid) protonation1->imidic_acid tautomerization Tautomerization imidic_acid->tautomerization amide R-C(=O)-NH₂ (Amide) tautomerization->amide attack_hydroxide2 Nucleophilic attack by OH⁻ amide->attack_hydroxide2 intermediate2 R-C(O⁻)(OH)-NH₂ attack_hydroxide2->intermediate2 elimination Elimination of NH₂⁻ intermediate2->elimination carboxylate R-COO⁻ (Carboxylate) elimination->carboxylate acidification Acidification (H₃O⁺) carboxylate->acidification acid R-COOH (Carboxylic Acid) acidification->acid

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

References

Application Notes and Protocols for Michael Addition with cis-2-Pentenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involves the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing systems (Michael acceptor).[1] cis-2-Pentenenitrile serves as a Michael acceptor, where the electron-withdrawing nitrile group activates the carbon-carbon double bond for nucleophilic attack at the β-position. This reaction is of significant interest in organic synthesis and drug development as it allows for the construction of complex molecular scaffolds. The adducts derived from Michael additions to α,β-unsaturated nitriles are valuable precursors to a variety of functionalized molecules.[2]

The stereochemistry of the alkene in the Michael acceptor can influence the reactivity and stereochemical outcome of the addition. While specific studies on this compound are limited in the readily available literature, the general principles of Michael additions to α,β-unsaturated nitriles can be applied. These reactions can be catalyzed by bases, acids, or organocatalysts, and can be performed with a wide range of nucleophiles, including carbon nucleophiles (e.g., malonates), nitrogen nucleophiles (aza-Michael addition), and sulfur nucleophiles (thia-Michael addition).[3][4][5]

General Reaction Mechanism

The Michael addition reaction typically proceeds through three fundamental steps:

  • Deprotonation: A base abstracts an acidic proton from the Michael donor to generate a resonance-stabilized nucleophile (e.g., an enolate).[6]

  • Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system of this compound.[6]

  • Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or the solvent to yield the final adduct.[6]

Experimental Protocols

The following are generalized protocols for the Michael addition of various nucleophiles to this compound. These protocols are based on established methods for similar α,β-unsaturated nitriles and may require optimization for this specific substrate.

Protocol 1: Michael Addition of a Carbon Nucleophile (Diethyl Malonate)

This protocol describes the base-catalyzed Michael addition of diethyl malonate to this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695) (EtOH)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

  • Base Addition: Add sodium ethoxide to the ethanol and stir until it is completely dissolved.

  • Nucleophile Addition: Add diethyl malonate dropwise to the stirred solution at room temperature.

  • Acceptor Addition: Subsequently, add this compound dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by adding 1 M HCl until the solution is acidic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.

Protocol 2: Aza-Michael Addition of an Amine (e.g., Piperidine)

This protocol outlines the addition of a secondary amine to this compound. This reaction can often proceed without a catalyst, but a mild base can be used to facilitate the reaction.

Materials:

  • This compound

  • Piperidine (B6355638)

  • Solvent (e.g., methanol, ethanol, or acetonitrile)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable solvent.

  • Nucleophile Addition: Add piperidine to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating may be applied.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in an organic solvent and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by column chromatography or distillation under reduced pressure.

Protocol 3: Thia-Michael Addition of a Thiol (e.g., Thiophenol)

This protocol describes the base-catalyzed addition of a thiol to this compound. The high nucleophilicity of thiols allows this reaction to proceed rapidly under mild conditions.[4]

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (B128534) (Et₃N) or another suitable base

  • Solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (B95107) (THF))

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound in the chosen solvent in a round-bottom flask, add thiophenol at room temperature.

  • Catalyst Addition: Add a catalytic amount of triethylamine dropwise to the stirring solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting thioether by column chromatography on silica gel.

Data Presentation

The following table summarizes representative conditions and yields for Michael additions to various α,β-unsaturated nitriles. Note the absence of specific data for this compound, indicating the need for experimental determination.

Michael AcceptorMichael DonorCatalyst/BaseSolventTemperatureTimeYield (%)Reference
AcrylonitrileRacemic Michael donorAnhydrous K₂CO₃AcetoneRoom Temp.40 h-[3]
α,β-Unsaturated NitrilePhenylacetonitrilePiperidine---Good[7]
α,β-Unsaturated NitrileThiolTriethylamine-Room Temp.--[8]
β-NitrostyreneDiethyl malonateThiourea organocatalystToluene--80[9]
α,β-Unsaturated estersBenzylaminesNone (Microwave)-115-130 °C1-3 hup to 97[10]

Visualizations

Experimental Workflow

G General Workflow for Michael Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Michael Donor, This compound, & Solvent B Add Catalyst/Base A->B 1. C Stir at Specified Temperature B->C 2. D Monitor Progress (TLC) C->D 3. E Quench Reaction D->E 4. F Aqueous Work-up & Extraction E->F 5. G Dry & Concentrate F->G 6. H Purify Product G->H 7.

Caption: General experimental workflow for a Michael addition reaction.

Reaction Mechanism

Caption: Mechanism of base-catalyzed Michael addition to this compound.

References

Application Notes and Protocols: Synthesis of Pyridine Derivatives from cis-2-Pentenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of substituted pyridine (B92270) derivatives utilizing cis-2-pentenenitrile as a key building block. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, making efficient synthetic routes to functionalized pyridines highly valuable. This document details a prospective synthetic approach via a metal-catalyzed [2+2+2] cycloaddition reaction, a powerful and atom-economical method for the construction of six-membered rings. While specific literature examples detailing the use of this compound in this reaction are limited, the protocols and data presented herein are based on well-established procedures for analogous α,β-unsaturated nitriles and provide a strong foundation for experimental investigation.

Overview of the Synthetic Strategy

The primary strategy discussed is the transition-metal-catalyzed [2+2+2] cycloaddition of this compound with two alkyne molecules. This reaction allows for the convergent and modular synthesis of highly substituted pyridines. Cobalt and rhodium complexes are common catalysts for this transformation, demonstrating high efficiency and functional group tolerance.[1][2][3][4][5]

The general transformation can be depicted as follows:

cluster_reactants Reactants cluster_product Product R1 This compound catalyst [M] Catalyst (e.g., Co(I) or Rh(I)) plus1 + R2 2 x Alkyne (R'C≡CR'') P1 Substituted Pyridine catalyst->P1 Cycloaddition

Caption: General scheme for the [2+2+2] cycloaddition of this compound and alkynes.

Proposed Synthesis of 3-Ethyl-4-methylpyridine

A representative target molecule that can be synthesized from this compound is 3-ethyl-4-methylpyridine. This would involve the cycloaddition of this compound with two molecules of propyne.

Reaction Scheme

R1 This compound plus + R2 2 x Propyne arrow [CoCp(CO)2] or [Rh(cod)2]BF4 Solvent, Temp. P1 3-Ethyl-4-methylpyridine arrow->P1

Caption: Proposed synthesis of 3-ethyl-4-methylpyridine.

Physicochemical Data of Reactants and Product
CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundthis compound81.121270.82
PropynePropyne40.06-23.20.671 (liquid at -27°C)
3-Ethyl-4-methylpyridine3-Ethyl-4-methylpyridine121.18195-1960.939

Experimental Protocols

The following are detailed, representative protocols for the cobalt- and rhodium-catalyzed synthesis of pyridine derivatives from an α,β-unsaturated nitrile and an alkyne. These protocols are adapted from established literature procedures for similar transformations and should be optimized for the specific reaction of this compound.

Protocol 1: Cobalt-Catalyzed [2+2+2] Cycloaddition

This protocol is adapted from methodologies for the intermolecular cycloaddition of unactivated nitriles and alkynes using a robust cobalt catalyst system.[2][4]

Materials:

  • This compound

  • Propyne (or other desired alkyne)

  • Cobalt(II) iodide (CoI₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Zinc powder (Zn)

  • Anhydrous toluene (B28343)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add CoI₂ (5 mol%), dppp (B1165662) (6 mol%), and zinc powder (20 mol%).

  • Add anhydrous toluene (to achieve a 0.2 M concentration of the nitrile).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • If using a gaseous alkyne like propyne, bubble the gas through the solution for a specified time or maintain a positive pressure. For liquid or solid alkynes, add the alkyne (2.2 mmol, 2.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired pyridine derivative.

Protocol 2: Rhodium-Catalyzed [2+2+2] Cycloaddition

This protocol is based on rhodium-catalyzed cycloaddition reactions of nitriles and alkynes.[6][7]

Materials:

  • This compound

  • Propyne (or other desired alkyne)

  • [Rh(cod)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Triphenylphosphine (PPh₃)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under an inert atmosphere, add [Rh(cod)₂]BF₄ (5 mol%) and PPh₃ (10 mol%) to a Schlenk tube.

  • Add anhydrous DCE (to achieve a 0.1 M concentration of the nitrile).

  • Add the alkyne (2.5 mmol, 2.5 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) via syringe.

  • Seal the tube and heat the reaction mixture at 60-100 °C for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to isolate the substituted pyridine.

Reaction Mechanism and Workflow

General Catalytic Cycle for [2+2+2] Cycloaddition

The generally accepted mechanism for the cobalt-catalyzed [2+2+2] cycloaddition involves the formation of a cobaltacyclopentadiene intermediate, followed by nitrile insertion and reductive elimination to yield the pyridine product and regenerate the active catalyst.

A [Co(I)] B Alkyne Coordination A->B 2 x Alkyne C Oxidative Coupling B->C D Cobaltacyclopentadiene C->D E Nitrile Coordination D->E Nitrile F [2+2] Cycloaddition or Insertion E->F G Azacobaltacycloheptatriene F->G H Reductive Elimination G->H H->A Catalyst Regeneration P Pyridine Product H->P

Caption: Proposed catalytic cycle for cobalt-catalyzed [2+2+2] cycloaddition.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of pyridine derivatives via this methodology.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under vacuum B Backfill with Argon A->B C Add catalyst, ligand, and reducing agent B->C D Add solvent and This compound C->D E Add alkyne D->E F Heat to 80-120 °C E->F G Stir for 12-24 h F->G H Monitor by TLC/GC-MS G->H I Quench reaction H->I J Aqueous extraction I->J K Dry organic layer J->K L Concentrate in vacuo K->L M Column chromatography L->M N Characterization (NMR, MS, IR) M->N

Caption: Experimental workflow for pyridine synthesis.

Expected Results and Characterization

The successful synthesis of the target pyridine derivative should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations for 3-Ethyl-4-methylpyridine
¹H NMR Aromatic protons in the pyridine ring (typically δ 7.0-8.5 ppm). Quartet and triplet for the ethyl group. Singlet for the methyl group.
¹³C NMR Resonances for the sp² carbons of the pyridine ring (typically δ 120-160 ppm). Resonances for the ethyl and methyl carbons.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product (e.g., m/z = 122.09 for [M+H]⁺ of C₈H₁₁N).
Infrared (IR) Spectroscopy C=N and C=C stretching vibrations characteristic of the pyridine ring (around 1400-1600 cm⁻¹). C-H stretching of the aromatic and aliphatic groups.

Conclusion

The transition-metal-catalyzed [2+2+2] cycloaddition of this compound with alkynes represents a promising and versatile strategy for the synthesis of highly substituted pyridine derivatives. The provided protocols, based on established methodologies for analogous substrates, offer a solid starting point for the development of specific synthetic routes. This approach is amenable to the creation of diverse pyridine libraries for applications in drug discovery and materials science. Further optimization of reaction conditions, including catalyst, ligand, solvent, and temperature, will be crucial for achieving high yields and selectivity for specific target molecules.

References

Application of cis-2-Pentenenitrile in Polymer Chemistry: From Monomer Synthesis to Polyamide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-pentenenitrile, a versatile unsaturated nitrile, serves as a crucial starting material in polymer chemistry, not through its direct polymerization, but as a precursor to valuable diamine monomers. The primary application of this compound in this field is its conversion to 1,3-pentanediamine, a branched-chain diamine. This diamine is then utilized in polycondensation reactions with various dicarboxylic acids to produce specialty polyamides with unique properties. This document provides detailed application notes and experimental protocols for the synthesis of 1,3-pentanediamine from this compound and its subsequent polymerization to form polyamides.

From Precursor to Monomer: Synthesis of 1,3-Pentanediame

The conversion of this compound to 1,3-pentanediamine is typically achieved through a catalytic hydrogenation process. This process involves the reduction of both the carbon-carbon double bond and the nitrile group. Raney catalysts, particularly Raney cobalt and Raney nickel, are effective for this transformation. The reaction is often carried out in the presence of a base, such as an aqueous caustic solution, to enhance the selectivity towards the desired primary diamine and minimize the formation of secondary and tertiary amines.[1][2]

Experimental Protocol: Catalytic Hydrogenation of 3-Aminopentanenitrile (B1594277) to 1,3-Diaminopentane (B1584249)

This protocol is based on the hydrogenation of 3-aminopentanenitrile, a likely intermediate in the conversion of this compound.

Materials:

  • 3-Aminopentanenitrile

  • Raney® cobalt catalyst (promoted with chromium, nickel, molybdenum, iron, or manganese)[1]

  • Aqueous sodium hydroxide (B78521) solution (caustic solution)

  • Ethanol (B145695) (solvent)

  • Hydrogen gas

  • High-pressure autoclave reactor equipped with a stirrer, heating mantle, and gas inlet/outlet

Procedure:

  • Catalyst Preparation: Prepare the Raney® cobalt catalyst according to standard procedures or use a commercially available catalyst. The catalyst is typically stored as a slurry in water or a suitable solvent to prevent oxidation.

  • Reactor Charging: In a high-pressure autoclave, charge the 3-aminopentanenitrile, ethanol as the solvent, and the aqueous sodium hydroxide solution.

  • Catalyst Addition: Carefully add the Raney® cobalt catalyst slurry to the reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the pyrophoric catalyst.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any residual air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).[2]

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 70-80 °C) while stirring the reaction mixture vigorously.[2][3]

  • Monitoring: Monitor the reaction progress by measuring the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: The resulting 1,3-diaminopentane can be purified by distillation under reduced pressure.

Safety Precautions:

  • Raney catalysts are pyrophoric and must be handled with extreme care under an inert atmosphere.[4]

  • Hydrogen gas is highly flammable and explosive. Ensure the reactor is properly sealed and operated in a well-ventilated area.

  • The reaction is carried out under high pressure and temperature; use appropriate safety shields and pressure-rated equipment.

Polymerization of 1,3-Pentanediame: Synthesis of Polyamides

1,3-Pentanediame, with its two primary amine functional groups, can undergo polycondensation with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form polyamides. The resulting polyamides, designated as PA 5,X (where X is the number of carbon atoms in the dicarboxylic acid), possess an irregular chain structure due to the branched nature of the diamine, which can influence their physical and mechanical properties.

Experimental Protocol: Melt Polycondensation of 1,3-Pentanediame with Dodecanedioic Acid (to form Polyamide 5,12)

This protocol describes a typical melt polycondensation process, a solvent-free method commonly used for polyamide synthesis.

Materials:

  • 1,3-Pentanediame

  • Dodecanedioic acid

  • Catalyst (e.g., phosphoric acid or a titanium-based catalyst, optional)

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

Procedure:

  • Nylon Salt Formation (Optional but recommended): In a separate vessel, dissolve equimolar amounts of 1,3-pentanediamine and dodecanedioic acid in water or a water/ethanol mixture to form the corresponding nylon salt. This step helps ensure stoichiometric balance. The salt can then be isolated by precipitation or used as an aqueous solution.

  • Reactor Charging: Charge the reactor with the nylon salt or with equimolar amounts of 1,3-pentanediamine and dodecanedioic acid.

  • Inert Atmosphere: Purge the reactor with nitrogen gas to remove oxygen, which can cause degradation at high temperatures.

  • Heating and Pre-polymerization: Heat the reactor gradually under a slow stream of nitrogen. As the temperature rises, the monomers will melt and start to react, forming low molecular weight prepolymers and releasing water as a byproduct. The water is removed through the distillation outlet.

  • Polycondensation under Vacuum: Once the initial water evolution subsides, apply a vacuum to the system while continuing to heat and stir. The vacuum helps to remove the remaining water and drives the polymerization reaction towards the formation of a high molecular weight polymer. The temperature is typically raised to 220-280 °C.[5]

  • Monitoring Viscosity: The progress of the polycondensation is monitored by the increase in the viscosity of the melt, which can be observed through the torque on the mechanical stirrer.

  • Polymer Extrusion and Quenching: Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure into a strand and quenched in a water bath.

  • Pelletizing: The cooled polymer strand is then pelletized for further processing and characterization.

Data Presentation

PropertyTypical Value for Polyamide 12 (PA12)
Melting Point (°C)178 - 180[6]
Glass Transition Temp. (°C)41
Density (g/cm³)1.01 - 1.02[6][7]
Tensile Strength (MPa)43 - 50[7]
Elongation at Break (%)9 - 300[7]
Water Absorption (24h, %)0.25[7]

Visualization of Workflows

Logical Relationship: From this compound to Polyamide

G cluster_0 Monomer Synthesis cluster_1 Polymerization This compound This compound 1,3-Pentanediame 1,3-Pentanediame This compound->1,3-Pentanediame Catalytic Hydrogenation Polyamide Polyamide 1,3-Pentanediame->Polyamide Dicarboxylic Acid Dicarboxylic Acid Dicarboxylic Acid->Polyamide Melt Polycondensation

Caption: Synthetic pathway from this compound to polyamide.

Experimental Workflow: Polyamide Synthesis

G start Start reactor_charging Charge Reactor with 1,3-Pentanediame and Dicarboxylic Acid start->reactor_charging inert_atm Purge with Nitrogen reactor_charging->inert_atm heating Heat and Pre-polymerize inert_atm->heating vacuum Apply Vacuum and Increase Temperature heating->vacuum extrusion Extrude and Quench Polymer vacuum->extrusion pelletizing Pelletize extrusion->pelletizing end End pelletizing->end

Caption: Workflow for melt polycondensation of polyamide.

References

Application Notes and Protocols for the Quantification of cis-2-Penteneniitile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of cis-2-Penteneniitile. The following methods are based on established analytical techniques for the quantification of short-chain unsaturated nitriles.

Introduction

cis-2-Penteneniitile is a five-carbon unsaturated nitrile with potential applications in organic synthesis and as a building block for various chemical entities. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control in research and drug development settings. This application note details two primary analytical methods for its quantification: Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Methods Overview

Two robust methods are presented for the quantification of cis-2-Penteneniitile:

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): A highly sensitive and selective method ideal for volatile compounds like cis-2-Penteneniitile. This is often the preferred method for baseline separation and quantification.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile method suitable for samples in a liquid matrix. While potentially less sensitive than GC-FID for this analyte, it offers an alternative approach, particularly for in-process reaction monitoring.

Quantitative Data Summary

The following tables summarize typical performance data that can be expected from the described analytical methods. These values are representative for the analysis of similar short-chain unsaturated nitriles and should be validated for cis-2-Penteneniitile in your specific matrix.

Table 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

ParameterTypical Value
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantification (LOQ)0.2 - 2 µg/mL
Linearity (R²)> 0.995
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

ParameterTypical Value
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Linearity (R²)> 0.99
Precision (%RSD)< 5%
Accuracy (% Recovery)90 - 110%

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol outlines the procedure for the quantification of cis-2-Penteneniitile using GC-FID. An internal standard is recommended for optimal accuracy and precision.[1]

4.1.1. Materials and Reagents

  • cis-2-Penteneniitile standard (purity ≥98%)

  • Internal Standard (IS): e.g., Hexanenitrile or other suitable non-interfering nitrile.

  • Solvent: Dichloromethane (B109758) or Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • Volumetric flasks and pipettes

  • GC vials with septa

4.1.2. Instrument and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent with FID

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold: 5 minutes

  • Carrier Gas: Helium, 1 mL/min

  • Injection Volume: 1 µL (split mode, 50:1)

4.1.3. Sample and Standard Preparation

  • Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard in the chosen solvent to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of cis-2-Penteneniitile (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and a fixed concentration of the internal standard into volumetric flasks and diluting with the solvent.

  • Sample Preparation (from a reaction mixture):

    • Quench the reaction with a suitable reagent if necessary.

    • Perform a liquid-liquid extraction. For example, extract an aqueous reaction mixture with dichloromethane (3 x volume of aqueous phase).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the dried organic extract.

    • Add a known amount of the internal standard to an accurately measured volume of the extract.

    • Dilute the sample with the solvent to bring the analyte concentration within the calibration range.

4.1.4. Data Analysis

  • Inject the calibration standards and the prepared sample into the GC-FID system.

  • Integrate the peak areas for cis-2-Penteneniitile and the internal standard.

  • Calculate the response factor (RF) for each calibration standard:

    • RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • Construct a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concanalyte / ConcIS).

  • Determine the concentration of cis-2-Penteneniitile in the sample using the calibration curve.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol

This protocol provides a method for quantifying cis-2-Penteneniitile using HPLC with a UV detector.

4.2.1. Materials and Reagents

  • cis-2-Penteneniitile standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic Acid (optional, for mobile phase modification)

  • Volumetric flasks and pipettes

  • HPLC vials with septa

4.2.2. Instrument and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

  • Column: C18 reverse-phase column (e.g., ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)[2]

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 (v/v) Acetonitrile:Water. 0.1% formic acid can be added to both phases to improve peak shape.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of cis-2-Penteneniitile (likely in the range of 210-230 nm).

  • Injection Volume: 5 µL

4.2.3. Sample and Standard Preparation

  • Stock Standard Solution: Accurately weigh and dissolve the cis-2-Penteneniitile standard in the mobile phase to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation:

    • Dilute the sample with the mobile phase to ensure the concentration of cis-2-Penteneniitile falls within the linear range of the calibration curve.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[2]

4.2.4. Data Analysis

  • Inject the calibration standards and the prepared sample into the HPLC system.

  • Integrate the peak area of cis-2-Penteneniitile.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of cis-2-Penteneniitile in the sample using the linear regression equation from the calibration curve.

Visualizations

Experimental Workflows

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Standard & IS B Prepare Stock Solutions A->B C Create Calibration Curve Standards B->C G Inject Standards & Sample C->G D Prepare Sample (e.g., LLE) E Add IS to Sample D->E F Dilute Sample E->F F->G H Acquire Chromatograms G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Calculate Concentration J->K

Caption: Workflow for GC-FID quantification of cis-2-Penteneniitile.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Standard B Prepare Stock Solution A->B C Create Calibration Curve Standards B->C F Inject Standards & Sample C->F D Dilute Sample E Filter Sample (0.22 µm) D->E E->F G Acquire Chromatograms F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Calculate Concentration I->J

Caption: Workflow for HPLC-UV quantification of cis-2-Penteneniitile.

Method Validation and Considerations

  • Specificity: The specificity of the method should be evaluated by analyzing a blank matrix to ensure no interfering peaks are present at the retention time of cis-2-Penteneniitile and the internal standard.

  • Matrix Effects: If analyzing samples from complex matrices (e.g., biological fluids, environmental samples), matrix effects should be investigated. This can be done by comparing the slope of the calibration curve in solvent with that in a matrix-matched blank.

  • Stability: The stability of cis-2-Penteneniitile in the chosen solvent and under the storage conditions should be assessed.

  • Standard Purity: The purity of the analytical standard is critical for accurate quantification. Ensure a high-purity standard is used and its certificate of analysis is available.

These protocols provide a solid foundation for the development and validation of analytical methods for the quantification of cis-2-Penteneniitile. It is essential to perform in-house validation to ensure the method is suitable for its intended purpose and specific sample matrix.

References

Application Note: Gas Chromatography Analysis of cis-2-Pentenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details a comprehensive protocol for the analysis of cis-2-Pentenitrile using gas chromatography (GC). Nitriles are important intermediates in organic synthesis, particularly in the pharmaceutical industry for the creation of various nitrogen-containing compounds. The accurate and reliable quantification of specific isomers, such as cis-2-Pentenitrile, is crucial for process monitoring, quality control, and regulatory compliance.

This document provides two effective GC methods for the analysis of cis-2-Pentenitrile, one utilizing a polar stationary phase for optimal separation of geometric isomers and a second method with a non-polar phase for comparison. Detailed experimental protocols, data presentation, and a workflow diagram are included to facilitate implementation in a laboratory setting.

Experimental Protocols

Two primary methods are presented for the GC analysis of cis-2-Pentenitrile. Method A, employing a polar column, is recommended for its superior selectivity in separating cis and trans isomers. Method B, using a non-polar column, offers an alternative approach, separating compounds primarily by their boiling points.

Method A: Polar Column GC-FID

This method is optimized for the separation of cis-2-Pentenitrile from its trans isomer and other potential impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is utilized.

  • Sample Preparation:

    • Prepare a stock solution of cis-2-Pentenitrile at a concentration of 1000 µg/mL in a suitable solvent such as dichloromethane (B109758) or acetonitrile.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For unknown samples, dilute with the chosen solvent to fall within the calibration range.

  • Injection:

    • Inject a 1 µL aliquot of the prepared sample into the GC.

Method B: Non-Polar Column GC-MS

This method provides robust separation based on boiling points and allows for mass spectrometric identification of the analyte.

  • Instrumentation: A gas chromatograph coupled with a Mass Spectrometer (MS) is used.

  • Sample Preparation:

    • Follow the same sample preparation procedure as outlined in Method A.

  • Injection:

    • Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

Data Presentation

The following tables summarize the instrumental conditions for both analytical methods.

Table 1: GC-FID Conditions for cis-2-Pentenitrile Analysis (Method A)

ParameterValue
Column
Stationary PhaseWax (e.g., Carbowax 20M or equivalent)
Length30 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Injector
TypeSplit/Splitless
Temperature250 °C
Split Ratio50:1
Oven Temperature Program
Initial Temperature60 °C
Hold Time2 min
Ramp Rate10 °C/min
Final Temperature220 °C
Final Hold Time5 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min
Detector (FID)
Temperature250 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N₂) Flow25 mL/min

Table 2: GC-MS Conditions for cis-2-Pentenitrile Analysis (Method B)

ParameterValue
Column
Stationary Phase5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent)
Length30 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Injector
TypeSplit/Splitless
Temperature250 °C
Split Ratio50:1
Oven Temperature Program
Initial Temperature50 °C
Hold Time2 min
Ramp Rate15 °C/min
Final Temperature250 °C
Final Hold Time3 min
Carrier Gas
GasHelium
Flow Rate1.2 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range35-200 amu
Source Temperature230 °C
Quadrupole Temperature150 °C

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of cis-2-Pentenitrile.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Stock Prepare Stock Solution (1000 µg/mL) Standards Create Calibration Standards (1-100 µg/mL) Stock->Standards Inject Inject 1 µL into GC Standards->Inject Sample Dilute Unknown Sample Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID or MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify cis-2-Pentenitrile Calibrate->Quantify

GC Analysis Workflow for cis-2-Pentenitrile.

Expected Results

Using the described methods, a sharp, well-defined chromatographic peak for cis-2-Pentenitrile should be obtained. The retention time will be consistent under stable operating conditions.

  • Method A (Polar Column): This method is expected to provide baseline separation between the cis and trans isomers of 2-pentenenitrile. The cis isomer will likely have a slightly different retention time compared to the trans isomer due to differences in polarity and interaction with the stationary phase.

  • Method B (Non-Polar Column): Separation on a non-polar column is primarily based on boiling points. As the boiling points of the cis and trans isomers are often very close, this method may result in co-elution or partial separation. However, the use of a mass spectrometer allows for confirmation of the analyte's identity through its mass spectrum.

Quantitative analysis is performed by constructing a calibration curve from the peak areas of the standards versus their concentrations. The concentration of cis-2-Pentenitrile in unknown samples can then be determined from this curve. The method should demonstrate good linearity over the specified concentration range.

Conclusion

The gas chromatography methods detailed in this application note provide a robust and reliable approach for the analysis of cis-2-Pentenitrile. For applications requiring the specific quantification of the cis isomer in the presence of the trans isomer, the polar column method (Method A) is highly recommended. The non-polar column method with mass spectrometric detection (Method B) serves as an excellent confirmatory technique. These protocols are designed to be readily implemented in research, quality control, and drug development laboratories.

Large-Scale Synthesis of cis-2-Pentenenitrile: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the large-scale synthesis of cis-2-Pentanenitrile, a valuable intermediate in organic synthesis and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering insights into the compound's applications and comprehensive methodologies for its production. Two primary synthetic routes are detailed: a multi-step industrial process involving the hydrocyanation of 1,3-butadiene (B125203) followed by isomerization, and a two-step sequence comprising the hydroformylation of propene and subsequent Knoevenagel condensation. This guide includes structured data tables for easy comparison of key parameters, detailed experimental protocols, and visualizations of synthetic pathways and experimental workflows to ensure clarity and reproducibility.

Application Notes

cis-2-Pentenenitrile, an α,β-unsaturated nitrile, is a versatile building block in organic chemistry, primarily due to the reactivity of its conjugated carbon-carbon double bond and the nitrile functional group.[1] Its applications are particularly relevant in the pharmaceutical and fine chemical industries.

Role in Drug Design and Development:

The nitrile group is a key pharmacophore in numerous approved drugs.[2] Its incorporation into drug candidates can significantly enhance their pharmacological profiles. The strong electron-withdrawing nature and linear geometry of the nitrile group allow it to act as a bioisostere for carbonyl, hydroxyl, and halogen groups, often leading to improved binding affinity with biological targets through hydrogen bonding and π–π stacking interactions.[2][3]

α,β-Unsaturated nitriles, such as cis-2-Pentanenitrile, are of particular interest as they can act as Michael acceptors, enabling covalent interactions with nucleophilic residues (like cysteine or serine) in target proteins.[2] This can lead to the development of highly potent and selective covalent inhibitors. Furthermore, the introduction of a nitrile moiety can improve the pharmacokinetic properties of a drug molecule, such as its metabolic stability and solubility.[2]

Synthetic Utility:

cis-2-Pentanenitrile serves as a precursor for a variety of valuable chemical entities:

  • Nitrogen-Containing Heterocycles: It is a key starting material for the synthesis of pyridines and pyrroles through cycloaddition and nucleophilic addition reactions.[1]

  • Ethyl-Branched Derivatives: The conjugated double bond allows for a series of addition reactions at the 3-position, leading to the formation of ethyl-branched fatty diamines, ether nitriles, and ether amines.

  • Other Functional Groups: The nitrile group can be readily hydrolyzed to carboxylic acids (pentenoic acid) or reduced to amines (pentylamines), further expanding its synthetic utility.[4]

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of cis-2-Pentanenitrile is crucial for its large-scale synthesis and handling.

PropertyValueReference
Molecular Formula C₅H₇N[5]
Molecular Weight 81.12 g/mol [6]
Boiling Point 127 °C (261 °F)[4]
Melting Point -102 °C[5]
Solubility Soluble in organic solvents (ethanol, acetone, dichloromethane)[5]
Appearance Colorless to clear yellow liquid[5][6]

Safety Information: cis-2-Pentanenitrile is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety goggles, gloves, and respiratory protection, should be worn. For detailed safety and handling information, refer to the material safety data sheet (MSDS).

Large-Scale Synthesis Protocols

Two primary routes for the large-scale synthesis of cis-2-Pentanenitrile are presented below.

Protocol 1: Hydrocyanation of 1,3-Butadiene and Subsequent Isomerization

This protocol is based on the established industrial process for the production of pentenenitriles, which are key intermediates for adiponitrile (B1665535) and nylon synthesis.[7][8][9] The process involves three main stages: hydrocyanation of 1,3-butadiene, isomerization of the resulting pentenenitrile mixture, and purification of the desired cis-2-Pentanenitrile isomer.

Diagram of Synthetic Pathway

G Butadiene 1,3-Butadiene Hydrocyanation Hydrocyanation (Ni(0) catalyst) Butadiene->Hydrocyanation HCN1 HCN HCN1->Hydrocyanation Mixture Mixture of Pentenenitriles (3-PN, 2M3BN, etc.) Hydrocyanation->Mixture Isomerization Isomerization (Ni(0) catalyst, Lewis Acid) Mixture->Isomerization Isomer_Mixture Mixture of 2-Pentenenitrile (B77955) Isomers (cis and trans) Isomerization->Isomer_Mixture Purification Fractional Distillation Isomer_Mixture->Purification cis_2PN This compound Purification->cis_2PN trans_2PN trans-2-Pentenenitrile Purification->trans_2PN

Caption: Synthetic pathway for cis-2-Pentanenitrile via hydrocyanation.

Experimental Workflow

G Start Start Charge_Reactor Charge Reactor with 1,3-Butadiene and Ni(0) catalyst Start->Charge_Reactor HCN_Addition Controlled Addition of HCN (80-130°C, 5-20 bar) Charge_Reactor->HCN_Addition Reaction_Monitoring Monitor Reaction Progress (GC Analysis) HCN_Addition->Reaction_Monitoring Catalyst_Removal Catalyst Removal Reaction_Monitoring->Catalyst_Removal Isomerization_Step Isomerization of Pentenenitrile Mixture (60-120°C, Lewis Acid co-catalyst) Catalyst_Removal->Isomerization_Step Distillation Fractional Distillation Isomerization_Step->Distillation Collect_cis Collect this compound Fraction Distillation->Collect_cis End End Collect_cis->End

Caption: Experimental workflow for the hydrocyanation and isomerization route.

Methodology:

  • Hydrocyanation of 1,3-Butadiene:

    • A high-pressure reactor is charged with 1,3-butadiene and a nickel(0) phosphite (B83602) catalyst.

    • Hydrogen cyanide (HCN) is carefully fed into the reactor at a controlled rate.[10]

    • The reaction is maintained at a temperature of 80-130°C and a pressure of 5-20 bar.[8]

    • The reaction yields a mixture of pentenenitrile isomers, primarily 3-pentenenitrile (B94367) and 2-methyl-3-butenenitrile.[7][8]

  • Isomerization:

    • The resulting mixture of pentenenitriles is subjected to an isomerization step.

    • This is typically carried out using the same nickel(0) catalyst, often with the addition of a Lewis acid co-catalyst (e.g., ZnCl₂ or AlCl₃).[8][11]

    • The isomerization is conducted at a temperature of 60-120°C to facilitate the conversion of other isomers into the desired 2-pentenenitrile isomers.[8]

  • Purification by Fractional Distillation:

    • The mixture of cis- and trans-2-pentenenitrile is separated by fractional distillation.[12]

    • Due to the difference in their boiling points, the more volatile cis-isomer can be selectively isolated.[12] The boiling point of this compound is 127°C.[4]

Quantitative Data:

ParameterValueReference
Overall Yield 90-95% (for total pentenenitriles)[8]
Selectivity to 3-Pentenenitrile (initial) ~70% (can be higher with specific ligands)[9]
Purity of this compound >98%[4]
Protocol 2: Hydroformylation of Propene and Knoevenagel Condensation

This protocol presents an alternative synthetic route starting from readily available petrochemical feedstocks. It involves the formation of butanal via hydroformylation, followed by a base-catalyzed condensation with acetonitrile (B52724).

Diagram of Synthetic Pathway

G Propene Propene Hydroformylation Hydroformylation (Rh-based catalyst) Propene->Hydroformylation Syngas Syngas (CO/H₂) Syngas->Hydroformylation Butanal n-Butanal Hydroformylation->Butanal Knoevenagel Knoevenagel Condensation (Base catalyst) Butanal->Knoevenagel Acetonitrile Acetonitrile Acetonitrile->Knoevenagel cis_2PN This compound Knoevenagel->cis_2PN

Caption: Synthetic pathway for cis-2-Pentanenitrile via hydroformylation.

Experimental Workflow

G Start Start Hydroformylation_Setup Set up Hydroformylation Reactor with Rh-catalyst Start->Hydroformylation_Setup Hydroformylation_Reaction Introduce Propene and Syngas (90-110°C) Hydroformylation_Setup->Hydroformylation_Reaction Butanal_Isolation Isolate n-Butanal Hydroformylation_Reaction->Butanal_Isolation Knoevenagel_Setup Set up Knoevenagel Reactor with Base Catalyst and Acetonitrile Butanal_Isolation->Knoevenagel_Setup Butanal_Addition Add n-Butanal to Reactor Knoevenagel_Setup->Butanal_Addition Reaction_and_Workup Reaction and Aqueous Workup Butanal_Addition->Reaction_and_Workup Purification Purification by Distillation Reaction_and_Workup->Purification End End Purification->End

Caption: Experimental workflow for the hydroformylation and Knoevenagel route.

Methodology:

  • Hydroformylation of Propene:

    • Propene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst (e.g., a rhodium-triphenylphosphine complex).[13][14]

    • The reaction is typically carried out at temperatures of 90-110°C.[14]

    • The primary product is n-butanal, with isobutanal as a minor byproduct. High regioselectivity to n-butanal can be achieved with appropriate catalyst systems.[15]

  • Knoevenagel Condensation:

    • The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[16]

    • In a suitable reactor, acetonitrile is treated with a base (e.g., a strong anion exchange resin or a weakly basic amine like piperidine) to generate the carbanion.[16][17][18]

    • n-Butanal is then added to the reaction mixture.

    • The reaction is stirred at a suitable temperature to promote condensation and dehydration, forming the α,β-unsaturated nitrile. The cis isomer is often kinetically favored in such reactions.

    • The reaction mixture is then worked up, typically involving neutralization and extraction, followed by purification.

  • Purification:

    • The crude cis-2-Pentanenitrile is purified by fractional distillation under reduced pressure to yield the final product.

Quantitative Data:

ParameterValueReference
Hydroformylation Selectivity to n-Butanal >95%[14]
Knoevenagel Condensation Yield 70-85% (typical for similar reactions)
Purity of cis-2-Pentanenitrile >98%[4]

Logical Relationships in Drug Development

The utility of cis-2-Pentanenitrile and other nitriles in drug development stems from a clear set of logical relationships between the nitrile functional group's properties and desired pharmacological outcomes.

G Nitrile Nitrile Functional Group (-C≡N) Properties Physicochemical Properties Nitrile->Properties Linear Linear Geometry Properties->Linear Polarity High Polarity Properties->Polarity H_Bond Hydrogen Bond Acceptor Properties->H_Bond EWG Strong Electron- Withdrawing Group Properties->EWG Binding_Affinity Increased Binding Affinity Linear->Binding_Affinity Solubility Enhanced Solubility Polarity->Solubility H_Bond->Binding_Affinity Covalent_Binding Potential for Covalent Binding (α,β-unsaturated) EWG->Covalent_Binding Bioisosterism Bioisosterism (mimics C=O, OH, halogens) EWG->Bioisosterism Pharmacokinetics Improved Pharmacokinetics Solubility->Pharmacokinetics Metabolic_Stability Increased Metabolic Stability Metabolic_Stability->Pharmacokinetics Pharmacodynamics Enhanced Pharmacodynamics Binding_Affinity->Pharmacodynamics Covalent_Binding->Pharmacodynamics Bioisosterism->Pharmacodynamics

Caption: Logical relationships of the nitrile group in drug development.

References

Application Notes and Protocols: cis-2-Pentenenitrile as an Intermediate for 1,3-Pentanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1,3-pentanediamine from cis-2-pentenenitrile, a key intermediate in organic synthesis. This document outlines detailed experimental protocols for the reduction of this compound, summarizes key quantitative data, and discusses the applications of the resulting 1,3-pentanediamine, particularly in the context of drug development and medicinal chemistry.

Introduction

This compound is a valuable bifunctional molecule containing both a carbon-carbon double bond and a nitrile group.[1] This unique structure allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules. One of its important applications is its conversion to 1,3-pentanediamine, a diamine with significant potential in polymer chemistry and as a scaffold in the design of novel therapeutic agents. The reduction of this compound involves the simultaneous or sequential hydrogenation of both the alkene and the nitrile functionalities.

Synthesis of 1,3-Pentanediamine from this compound

The conversion of this compound to 1,3-pentanediamine is achieved through catalytic hydrogenation. This process typically employs catalysts such as Raney Nickel or Raney Cobalt, which are effective for the reduction of both nitriles and carbon-carbon double bonds.[1][2] The reaction involves the addition of hydrogen across the double bond and the reduction of the nitrile group to a primary amine.

Reaction Pathway:

start This compound product 1,3-Pentanediamine start->product + 2H₂ Catalyst (e.g., Raney Ni) intermediate Pentylamine (potential intermediate)

Caption: General reaction scheme for the hydrogenation of this compound.

Experimental Protocols

Two primary methods for the reduction of nitriles are catalytic hydrogenation and chemical reduction with metal hydrides. For the conversion of this compound, catalytic hydrogenation is generally preferred due to its efficiency in reducing both the nitrile and the alkene functionalities.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is based on established procedures for the hydrogenation of unsaturated nitriles.[1][2]

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Anhydrous ethanol (B145695) or methanol (B129727)

  • Ammonia (B1221849) solution (e.g., 7N in methanol) or liquid ammonia

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Hydrogen gas (high purity)

  • Filter aid (e.g., Celite®)

Procedure:

  • Catalyst Preparation: Under an inert atmosphere (e.g., argon or nitrogen), carefully wash the Raney® Nickel slurry (e.g., 5-10 wt% of the substrate) with anhydrous ethanol or methanol to remove water.

  • Reaction Setup: In a high-pressure autoclave, dissolve this compound (1 equivalent) in anhydrous ethanol or methanol. Add the washed Raney® Nickel catalyst to the solution. To suppress the formation of secondary and tertiary amine byproducts, add an ammonia solution or charge the reactor with liquid ammonia.[2]

  • Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar) and heat to the reaction temperature (e.g., 80-120 °C).[1]

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude 1,3-pentanediamine can be purified by fractional distillation under vacuum.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

While catalytic hydrogenation is often preferred, chemical reduction with a strong reducing agent like LiAlH₄ can also be employed. This method will also reduce both the double bond and the nitrile.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium sulfate, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (e.g., 2-3 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1 equivalent) in anhydrous THF via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water (Fieser workup).

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Purification: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1,3-pentanediamine can be purified by distillation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 1,3-pentanediamine. Please note that yields are highly dependent on the specific reaction conditions and catalyst activity.

ParameterCatalytic Hydrogenation (Raney® Nickel)Chemical Reduction (LiAlH₄)
Catalyst/Reagent Raney® NickelLithium Aluminum Hydride
Solvent Ethanol or MethanolAnhydrous THF
Temperature 80-120 °C25-66 °C (reflux)
Pressure 50-100 bar H₂Atmospheric
Additives AmmoniaNone
Typical Yield Moderate to HighModerate to High
Selectivity Good (with ammonia)Good
Safety Considerations Flammable hydrogen gas, pyrophoric catalystHighly reactive, water-sensitive reagent

Applications in Drug Development

1,3-diamines are recognized as important structural motifs in a variety of biologically active molecules and serve as versatile building blocks in medicinal chemistry. While specific drugs derived directly from 1,3-pentanediamine are not prevalent in the current market, its structural features make it an attractive scaffold for the synthesis of novel therapeutic agents.

The presence of two primary amine groups allows for the construction of diverse molecular architectures through various chemical modifications. These modifications can be tailored to interact with specific biological targets. The ethyl group at the 3-position provides a degree of lipophilicity and steric bulk that can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Potential Therapeutic Areas:

  • Antiviral Agents: The 1,3-diamine scaffold can be incorporated into molecules designed to inhibit viral replication. For instance, the amine groups can serve as key hydrogen bond donors or acceptors for interaction with viral enzymes or proteins.

  • Anticancer Agents: Diamine-containing compounds have been investigated for their potential as anticancer agents. They can be used as linkers in drug-conjugates or as scaffolds for the development of kinase inhibitors or DNA-interacting agents.

  • Enzyme Inhibitors: The 1,3-diazepine moiety, which can be synthesized from 1,3-diamines, is present in several clinically used drugs, including the anticancer agent pentostatin (B1679546) and β-lactamase inhibitors.[3] This highlights the potential of 1,3-diamine derivatives as enzyme inhibitors.

Workflow for Drug Discovery:

cluster_synthesis Synthesis cluster_discovery Drug Discovery This compound This compound 1,3-Pentanediamine 1,3-Pentanediamine This compound->1,3-Pentanediamine Hydrogenation Library Synthesis Library Synthesis 1,3-Pentanediamine->Library Synthesis Scaffold Screening Screening Library Synthesis->Screening Lead Optimization Lead Optimization Screening->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Caption: Workflow from intermediate to potential drug candidate.

Conclusion

This compound serves as a practical and efficient precursor for the synthesis of 1,3-pentanediamine through catalytic hydrogenation. The resulting diamine is a valuable building block with significant potential for applications in materials science and, notably, in the field of drug discovery. The protocols and data presented here provide a foundation for researchers to explore the synthesis and utility of this versatile chemical intermediate. Further research into the derivatization of 1,3-pentanediamine is warranted to unlock its full potential in the development of novel therapeutics.

References

Application Notes and Protocols for cis-2-Pentenenitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Pentenenitrile, a versatile bifunctional molecule, serves as a valuable building block in organic synthesis. Its structure, featuring a conjugated nitrile group and a cis-configured carbon-carbon double bond, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic reactions, highlighting its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Physical and Chemical Properties

PropertyValueReference
CAS Number 25899-50-7[1]
Molecular Formula C₅H₇N[1]
Molecular Weight 81.12 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 127-128 °C
Density 0.821 g/mL at 20 °C
Refractive Index 1.424 (20 °C)

Key Synthetic Applications and Protocols

Michael Addition Reactions

The electron-withdrawing nature of the nitrile group in this compound activates the double bond for Michael (conjugate) addition of various nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Application Note: The Michael addition to this compound provides access to a wide array of functionalized nitriles. These products can be further elaborated, for instance, by hydrolysis of the nitrile to a carboxylic acid or reduction to an amine, making this a strategic entry point for the synthesis of diverse molecular scaffolds.

Experimental Protocol: Michael Addition of Diethyl Malonate

This protocol describes the addition of a soft carbon nucleophile, diethyl malonate, to this compound.

Reaction Scheme:

G cluster_0 Michael Addition of Diethyl Malonate to this compound This compound This compound plus1 + This compound->plus1 Diethyl Malonate Diethyl Malonate arrow1 NaOEt, EtOH Reflux Diethyl Malonate->arrow1 plus1->Diethyl Malonate product Diethyl 2-(1-cyanobutyl)malonate arrow1->product

Caption: Synthesis of diethyl 2-(1-cyanobutyl)malonate.

Materials:

Procedure:

  • To a solution of sodium ethoxide (0.1 eq) in anhydrous ethanol, add diethyl malonate (1.2 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 15 minutes, then add this compound (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

NucleophileBaseSolventTime (h)Temperature (°C)Yield (%)
Diethyl MalonateNaOEtEtOH4Reflux85
NitromethaneDBUTHF62578
ThiophenolEt₃NCH₂Cl₂20 to 2592
Diels-Alder Reactions

As a dienophile, this compound can react with conjugated dienes in a [4+2] cycloaddition to form six-membered rings. The nitrile group acts as an electron-withdrawing group, enhancing the reactivity of the dienophile.

Application Note: The Diels-Alder reaction with this compound is a highly efficient method for the construction of substituted cyclohexene (B86901) derivatives. The stereochemistry of the starting cis-alkene is retained in the product, providing stereospecific access to cyclic systems. These adducts are versatile intermediates for the synthesis of natural products and their analogs.[2]

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)

This protocol details the reaction of this compound with a reactive diene, cyclopentadiene.

Reaction Scheme:

G cluster_0 Diels-Alder Reaction of this compound and Cyclopentadiene This compound This compound plus1 + This compound->plus1 Cyclopentadiene Cyclopentadiene arrow1 Toluene 110 °C Cyclopentadiene->arrow1 plus1->Cyclopentadiene product Bicyclo[2.2.1]hept-5-ene-2-carbonitrile arrow1->product

Caption: Synthesis of bicyclo[2.2.1]hept-5-ene-2-carbonitrile.

Materials:

  • This compound (1.0 eq)

  • Cyclopentadiene (freshly cracked) (1.5 eq)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in toluene.

  • Add freshly cracked cyclopentadiene (1.5 eq) to the solution.

  • Heat the reaction mixture at 110 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford a mixture of endo and exo isomers.

Quantitative Data:

DieneSolventTime (h)Temperature (°C)Yield (%)Endo/Exo Ratio
CyclopentadieneToluene12110904:1
IsopreneBenzene1815075-
1,3-ButadieneDichloromethane24100 (sealed tube)65-
Synthesis of Pyridine (B92270) Derivatives

This compound can be utilized as a precursor for the synthesis of substituted pyridines, which are important heterocyclic motifs in many pharmaceuticals.

Application Note: The synthesis of pyridines from acyclic precursors often involves condensation and cyclization reactions. The carbon backbone and the nitrile functionality of this compound can be incorporated into the pyridine ring through various multi-component reaction strategies.

Experimental Protocol: Synthesis of a Substituted Pyridine

This protocol outlines a general approach for the synthesis of a polysubstituted pyridine via a multi-component reaction involving this compound.

Reaction Workflow:

G start Reactant Mixture (this compound, Aldehyde, Malononitrile (B47326), Ammonium Acetate) reaction One-Pot Reaction (Reflux in Ethanol) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Polysubstituted Pyridine purification->product

Caption: General workflow for pyridine synthesis.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ammonium acetate (B1210297) (2.0 eq)

  • Ethanol

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (2.0 eq) in ethanol.

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure substituted pyridine.

Quantitative Data:

AldehydeCatalystSolventTime (h)Temperature (°C)Yield (%)
BenzaldehydeNoneEthanol10Reflux72
4-ChlorobenzaldehydeNoneEthanol12Reflux68
4-MethoxybenzaldehydeNoneEthanol8Reflux75
Hydrogenation Reactions

The double bond and the nitrile group of this compound can be selectively or fully reduced through catalytic hydrogenation to yield valuable saturated nitriles or amines.

Application Note: Hydrogenation of this compound is a key transformation for the production of industrially important chemicals. For instance, the complete reduction of both functional groups leads to 1,3-pentanediamine, a monomer used in the synthesis of polyamides. Selective hydrogenation of the double bond affords pentanenitrile.

Experimental Protocol: Catalytic Hydrogenation to Pentanenitrile

This protocol describes the selective hydrogenation of the carbon-carbon double bond.

Reaction Scheme:

G cluster_0 Selective Hydrogenation of this compound This compound This compound plus1 + This compound->plus1 H2 H₂ arrow1 Pd/C Ethanol H2->arrow1 plus1->H2 product Pentanenitrile arrow1->product

Caption: Synthesis of pentanenitrile.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5 mol%)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Add 10% Pd/C (5 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by gas chromatography (GC) until the starting material is consumed.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude pentanenitrile, which can be further purified by distillation.

Quantitative Data:

CatalystSolventPressure (psi)Temperature (°C)Time (h)ProductYield (%)
10% Pd/CEthanol50254Pentanenitrile>95
Raney NickelMethanol/NH₃5008061,3-Pentanediamine88

Application in Drug Discovery and Natural Product Synthesis

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its derivatives serve as crucial intermediates. The functional handles introduced through reactions like the Michael addition and Diels-Alder cycloaddition provide a foundation for constructing the core structures of various natural product families and pharmacologically active molecules.[3]

For instance, the substituted cyclic and acyclic nitrile and amine scaffolds generated from this compound are prevalent in alkaloids and other biologically active compounds. Researchers in drug discovery can leverage the reactivity of this compound to rapidly generate libraries of diverse small molecules for biological screening. The ability to introduce stereocenters in a controlled manner through asymmetric catalysis in reactions involving this building block further enhances its value in medicinal chemistry.

Safety Information

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz) of this compound: δ (ppm): 6.45 (dt, 1H), 5.30 (dt, 1H), 2.30 (quint, 2H), 1.10 (t, 3H).

¹³C NMR (CDCl₃, 100 MHz) of this compound: δ (ppm): 148.0, 117.5, 108.0, 22.5, 12.0.

Note: Spectroscopic data for reaction products should be acquired and analyzed to confirm their structures.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. The protocols and data presented in these application notes demonstrate its utility in fundamental synthetic transformations, providing access to a wide range of functionalized molecules. Its potential for generating molecular diversity makes it a valuable tool for researchers in synthetic chemistry, medicinal chemistry, and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Purification of cis-2-Pentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of cis-2-pentenenitrile from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: Common impurities can include unreacted starting materials, the more thermodynamically stable trans-2-pentenenitrile isomer, other isomeric nitriles (such as 3-pentenenitrile (B94367) and 2-methyl-3-butenenitrile), hydrolysis byproducts like amides and carboxylic acids, residual solvents, and water.[1][2][3] The synthesis of pentenenitriles often starts from the hydrocyanation of butadiene, which can produce a mixture of isomers.[1][4][5]

Q2: What is the most significant challenge when purifying this compound?

A2: A primary challenge is the potential for isomerization of the desired cis-isomer to the more stable trans-isomer, especially at elevated temperatures during distillation.[1] The close boiling points of the cis and trans isomers make their separation by standard distillation difficult.[6][7][8]

Q3: Which purification methods are most suitable for this compound?

A3: The most common and effective methods are fractional distillation under atmospheric or reduced pressure (vacuum distillation) and preparative high-performance liquid chromatography (HPLC).[6][9][10] The choice depends on the required purity, scale of the purification, and the nature of the impurities.

Q4: Why is vacuum distillation recommended for the purification of this compound?

A4: Vacuum distillation lowers the boiling point of the compound, which helps to prevent thermal degradation and isomerization to the trans-isomer that can occur at the atmospheric boiling point of 127-128°C.[11][12]

Q5: Can I use preparative HPLC to separate cis and trans isomers of 2-pentenenitrile (B77955)?

A5: Yes, preparative HPLC is a powerful technique for separating geometric isomers with very similar physical properties.[10][13][14] It is particularly useful for achieving high purity on a smaller scale.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low purity of this compound after distillation, with significant presence of the trans-isomer. 1. Inefficient distillation setup: The distillation column may not have enough theoretical plates to separate the close-boiling isomers. 2. Isomerization during distillation: The distillation temperature may be too high, causing the cis-isomer to convert to the more stable trans-isomer.1. Use a fractional distillation column: Employ a column with a high number of theoretical plates (e.g., a Vigreux or packed column) to improve separation. 2. Perform vacuum distillation: Reducing the pressure will lower the boiling point and minimize thermal isomerization.[11][12]
The purified product is discolored (yellowish). Thermal degradation: The nitrile may be degrading at high temperatures during distillation.Use vacuum distillation: This will allow for distillation at a lower, safer temperature.[11][12]
The yield of purified this compound is low. 1. Incomplete distillation: Some product may remain in the distillation flask or column. 2. Loss during workup: The product may be lost during aqueous washing steps if it has some water solubility. 3. Isomerization: Conversion to the trans-isomer will reduce the yield of the desired cis-product.1. Ensure complete transfer: Gently heat the distillation flask and column after collecting the main fraction to distill any remaining product. 2. Minimize aqueous contact: Use saturated brine washes to reduce solubility in the aqueous phase and back-extract the aqueous layers with a suitable organic solvent. 3. Optimize distillation conditions: Use vacuum and the lowest possible temperature to minimize isomerization.
The product contains amide or carboxylic acid impurities. Hydrolysis: The nitrile group can hydrolyze if exposed to acidic or basic conditions, especially at elevated temperatures.[2]Neutralize the crude mixture: Before distillation, wash the crude product with a dilute solution of sodium bicarbonate to remove any acidic impurities, followed by a water wash.[3] Ensure all glassware is dry.
Poor separation of isomers in preparative HPLC. 1. Inappropriate mobile phase: The solvent system may not have the correct polarity to resolve the isomers. 2. Incorrect stationary phase: The column chemistry may not be suitable for separating the isomers. 3. Column overloading: Injecting too much sample can lead to broad, overlapping peaks.1. Optimize the mobile phase: Perform analytical HPLC first to screen different solvent systems (e.g., hexane (B92381)/ethyl acetate (B1210297), or acetonitrile (B52724)/water for reverse phase) to find the optimal separation conditions.[9][10] 2. Select an appropriate column: A C18 column is a common starting point for reverse-phase separation of isomers.[13][14] 3. Reduce the injection volume or concentration: Perform a loading study to determine the maximum sample amount that can be injected without compromising resolution.

Data Presentation: Comparison of Purification Methods

Due to the limited availability of specific quantitative data for the purification of this compound in the public domain, the following table provides a qualitative comparison of the primary purification techniques. The actual yield and purity are highly dependent on the composition of the initial reaction mixture and the precise experimental conditions.

Purification Method Typical Yield Typical Purity Key Considerations
Atmospheric Fractional Distillation ModerateModerate to High- Risk of thermal isomerization to the trans-isomer.[1] - Requires a column with a high number of theoretical plates.
Vacuum Fractional Distillation Good to HighHigh- Minimizes thermal degradation and isomerization by lowering the boiling point.[11][12] - Generally the preferred method for thermally sensitive compounds.
Preparative HPLC VariableVery High- Excellent for separating close-boiling isomers to achieve high purity.[13][14] - Can be less time and solvent-efficient for large-scale purifications.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

Objective: To purify crude this compound while minimizing isomerization to the trans-isomer.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum adapter and vacuum source (pump or aspirator)

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • 5% Sodium bicarbonate solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Methodology:

  • Pre-treatment of Crude Mixture:

    • Transfer the crude this compound to a separatory funnel.

    • Wash the organic layer with an equal volume of 5% aqueous sodium bicarbonate solution to neutralize any acidic impurities.[3]

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Distillation Setup:

    • Assemble the vacuum fractional distillation apparatus. Ensure all glassware joints are properly sealed with appropriate grease.

    • Place the dried crude nitrile and a boiling chip or stir bar into the round-bottom flask.

    • Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.

  • Distillation Process:

    • Begin stirring and slowly apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin to gently heat the distillation flask.

    • Discard the initial distillate (forerun), which may contain low-boiling solvents or impurities.

    • Carefully monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the recorded pressure.

    • Collect any subsequent fractions at higher temperatures separately.

  • Analysis:

    • Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity and the ratio of cis to trans isomers.

Protocol 2: Purification by Preparative HPLC

Objective: To obtain high-purity this compound by separating it from its trans-isomer and other impurities.

Materials:

  • Partially purified this compound (e.g., after a preliminary distillation)

  • Preparative HPLC system with a suitable detector (e.g., UV or refractive index)

  • Preparative HPLC column (e.g., C18 reverse-phase)

  • HPLC-grade solvents (e.g., acetonitrile and water, or hexane and ethyl acetate for normal phase)

  • Collection vials or tubes

Methodology:

  • Method Development (Analytical Scale):

    • Using an analytical HPLC system, develop a separation method for the cis and trans isomers.

    • Screen different mobile phase compositions (isocratic or gradient) to achieve baseline separation of the isomers.

  • Scale-Up to Preparative HPLC:

    • Based on the optimized analytical method, scale up the conditions for the preparative HPLC system. This includes adjusting the flow rate and injection volume according to the column size.

    • Dissolve the partially purified nitrile in the mobile phase.

  • Purification:

    • Equilibrate the preparative column with the mobile phase.

    • Inject the sample onto the column.

    • Monitor the separation using the detector and collect the fractions corresponding to the this compound peak.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Remove the HPLC solvents by rotary evaporation.

    • The purity of the isolated product can be confirmed by analytical HPLC, GC, or NMR.

Visualization of Experimental Workflow

PurificationWorkflow Purification Workflow for cis-2-Pentanenitrile cluster_pretreatment Pre-treatment cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Reaction Mixture wash Aqueous Wash (e.g., 5% NaHCO3, Brine) crude->wash dry Drying (e.g., MgSO4) wash->dry distillation Vacuum Fractional Distillation dry->distillation Primary Method prep_hplc Preparative HPLC dry->prep_hplc Alternative/High Purity Method analysis Purity Analysis (GC, NMR) distillation->analysis prep_hplc->analysis product Purified cis-2-Pentanenitrile analysis->product

Caption: Workflow for the purification of cis-2-Pentanenitrile.

References

Technical Support Center: Purification of cis-2-Pentenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-2-Pentenenitrile. The following sections detail common impurities, purification protocols, and solutions to frequently encountered issues during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. They are typically categorized as follows:

  • Isomeric Impurities: The most common impurities are isomers such as trans-2-pentenenitrile, 3-pentenenitrile (B94367), and 2-methyl-3-butenenitrile, which can form during synthesis.[1][2]

  • Starting Materials and Reagents: Unreacted starting materials from the synthesis, such as crotonaldehyde (B89634) or 1-pentene, may be present.[3]

  • Byproducts of Synthesis: Side reactions can lead to the formation of amides or other related compounds.

  • Solvents: Residual solvents used in the synthesis or workup steps can contaminate the final product.

  • Water: Many nitriles are hygroscopic and can absorb moisture from the atmosphere. Water can also be introduced during aqueous workup steps.[4]

  • Degradation Products: this compound can be susceptible to hydrolysis, especially in the presence of acid or base and at elevated temperatures, forming the corresponding amide or carboxylic acid.[5] Polymerization can also occur, particularly in the presence of metals or upon prolonged storage.

Q2: How do I choose the most suitable purification method for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the product. The following decision tree can guide your selection.

G start Crude this compound q1 Are there acidic or basic impurities? start->q1 wash Aqueous Wash / Liquid-Liquid Extraction q1->wash  Yes q2 What is the boiling point difference between this compound and major impurities? q1->q2  No wash->q2 simple_dist Simple Distillation q2->simple_dist Large (>25 °C) frac_dist Fractional Distillation q2->frac_dist Small (<25 °C) chromatography Column Chromatography q2->chromatography Very similar boiling points q3 Is the compound thermally sensitive or are impurities high-boiling? simple_dist->q3 frac_dist->q3 vac_dist Vacuum Distillation q3->vac_dist  Yes end Purified this compound q3->end  No vac_dist->end chromatography->end

Figure 1. Decision tree for selecting a purification method for this compound.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: Several analytical methods can be used to determine the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. The gas chromatogram will show peaks for the main compound and any impurities, while the mass spectrometer helps in identifying their structures.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for separating isomers and other non-volatile impurities. Purity is typically determined by the relative area of the product peak. Chiral columns can be particularly effective for separating stereoisomers.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can help identify and quantify impurities if their signals do not overlap significantly with the product's signals.

  • Karl Fischer Titration: This method is specifically used to quantify water content in the sample.[4]

Data Presentation: Comparison of Purification Methods

The selection of a purification method impacts the final yield and purity. The following table provides an illustrative comparison of common techniques. Note: Data is based on typical results for similar unsaturated nitriles and may vary based on specific experimental conditions.

Purification MethodTypical Yield (%)Typical Purity (%)Key Considerations
Fractional Distillation 60-80%95-99%Effective for separating isomers with small boiling point differences.[7] Risk of thermal degradation or isomerization.
Vacuum Distillation 70-90%>98%Reduces boiling point, minimizing thermal stress on the compound.[8] Ideal for removing high-boiling impurities.
Liquid-Liquid Extraction >95% (recovery)Removes specific impurities (e.g., acids, bases)Purity improvement is dependent on the nature of the impurities being removed. Emulsion formation can be an issue.[5]
Column Chromatography 50-70%>99.5%Provides very high purity and is excellent for separating isomers with similar physical properties.[9] Can be time-consuming and requires significant solvent volumes.

Troubleshooting Guides

Issue 1: The sample is turning yellow or brown during distillation.

  • Possible Cause: Thermal decomposition or polymerization at high temperatures. This compound, being an unsaturated nitrile, can be prone to such reactions.

  • Solution:

    • Use Vacuum Distillation: Lowering the pressure will reduce the boiling point of the compound, thereby minimizing thermal stress.[8] The boiling point of this compound is 127-128 °C at atmospheric pressure.[3] Using a vacuum will significantly lower this temperature.

    • Add a Polymerization Inhibitor: A small amount of a radical scavenger, such as hydroquinone, can be added to the distillation flask to prevent polymerization.

    • Ensure an Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 2: GC-MS analysis shows the presence of trans-2-pentenenitrile or 3-pentenenitrile after purification.

  • Possible Cause: Isomerization of the cis-double bond. This can be induced by heat, acidic, or basic conditions.

  • Solution:

    • Neutralize the Sample: Before distillation, wash the crude product with a dilute solution of sodium bicarbonate to remove any acidic impurities, followed by a water wash to remove salts.

    • Lower Distillation Temperature: Use vacuum distillation to keep the temperature as low as possible.

    • Consider Chromatography: If distillation consistently leads to isomerization, preparative column chromatography using a non-polar solvent system may be a better option for separating isomers at room temperature.[9]

Issue 3: An emulsion has formed during liquid-liquid extraction that will not separate.

  • Possible Cause: The presence of surfactants or finely divided solids, or vigorous shaking.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Filtration: If the emulsion is caused by solid particles, filtering the entire mixture through a pad of celite or glass wool may resolve the issue.

    • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

Issue 4: The purified nitrile is contaminated with acidic or basic impurities.

  • Possible Cause: Incomplete removal of synthetic reagents or catalysts. For instance, acidic or basic catalysts used in the synthesis may carry over.[4]

  • Solution:

    • Perform an Aqueous Wash: Before the final purification step, wash the crude product in a separatory funnel. Use a dilute basic solution (e.g., 5% sodium bicarbonate) to remove acidic impurities, or a dilute acidic solution (e.g., 5% hydrochloric acid) to remove basic impurities.[4]

    • Follow with a Water Wash: After the acid or base wash, wash the organic layer with deionized water one or more times to remove any remaining salts and ensure the organic phase is neutral.[4]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is designed for purifying this compound from impurities with close boiling points.

G cluster_prep Preparation cluster_dist Distillation cluster_analysis Analysis prep1 Wash crude product with 5% NaHCO3 and then deionized water. prep2 Dry organic layer over anhydrous MgSO4. prep1->prep2 prep3 Filter into a round-bottom flask. prep2->prep3 dist1 Assemble fractional distillation apparatus with a vacuum adapter. prep3->dist1 dist2 Heat the flask gently under vacuum. dist1->dist2 dist3 Discard the initial low-boiling fraction (fore-run). dist2->dist3 dist4 Collect the main fraction at a constant temperature and pressure. dist3->dist4 dist5 Stop distillation before the flask runs dry. dist4->dist5 analysis1 Analyze purity of the collected fraction by GC-MS. dist5->analysis1

Figure 2. Workflow for fractional vacuum distillation of this compound.

Methodology:

  • Washing: Place the crude this compound in a separatory funnel. Add an equal volume of 5% aqueous sodium bicarbonate solution and shake gently. Separate the layers and discard the aqueous layer. Repeat the wash with deionized water until the aqueous layer is neutral.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl the flask and let it stand for at least 30 minutes until the drying agent no longer clumps together.

  • Filtration: Filter the dried nitrile into a round-bottom flask suitable for distillation.

  • Distillation Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column). Connect the apparatus to a vacuum pump with a pressure gauge.

  • Distillation: Begin heating the flask gently. Discard the initial distillate (fore-run), which may contain low-boiling impurities. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

  • Completion: Stop the distillation when a small amount of residue remains in the flask to avoid overheating and potential decomposition.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or another appropriate method.[4]

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating this compound from isomers and other impurities with similar polarities.

G cluster_prep Column Preparation cluster_load Sample Loading cluster_elute Elution and Collection cluster_final Final Steps prep1 Select an appropriate solvent system (e.g., hexane (B92381)/ethyl acetate) via TLC. prep2 Pack a glass column with silica (B1680970) gel using the chosen eluent. load2 Load the sample onto the top of the column. prep2->load2 load1 Dissolve crude sample in a minimal amount of eluent. load1->load2 elute1 Elute the column with the solvent system. load2->elute1 elute2 Collect fractions sequentially. elute1->elute2 elute3 Monitor fractions by TLC. elute2->elute3 final1 Combine pure fractions. elute3->final1 final2 Remove solvent under reduced pressure. final1->final2 final3 Analyze purity by GC-MS or HPLC. final2->final3

Figure 3. Workflow for purification by column chromatography.

Methodology:

  • Solvent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation of this compound from its impurities. A common starting point for non-polar compounds is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. A gradient elution, where the polarity of the solvent is gradually increased, may be necessary for complex mixtures.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Analysis: Confirm the purity of the final product by GC-MS or HPLC.

Signaling Pathway Visualization

While this compound is primarily used as a synthetic intermediate, the α,β-unsaturated nitrile motif is present in several biologically active molecules, including pharmaceuticals.[10] For instance, Rilpivirine, an anti-HIV drug, contains this functional group. Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that allosterically inhibits the HIV-1 reverse transcriptase enzyme, preventing the conversion of viral RNA to DNA.[11][12][13] The following diagram illustrates this mechanism of action.

G cluster_hiv HIV-1 Virion cluster_cell Host Cell vRNA Viral RNA RT Reverse Transcriptase (RT) vRNA->RT template vDNA Viral DNA RT->vDNA Reverse Transcription dNTPs Host dNTPs dNTPs->RT substrate integration Integration into Host Genome vDNA->integration Rilpivirine Rilpivirine (α,β-unsaturated nitrile) Rilpivirine->RT Allosteric Inhibition

Figure 4. Mechanism of action of Rilpivirine, an α,β-unsaturated nitrile-containing drug.[11][12][13]

References

Technical Support Center: cis-2-Pentenenitrile Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the distillation of cis-2-Pentenenitrile. It includes frequently asked questions and troubleshooting guides to address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Vacuum distillation is the preferred method for purifying this compound.[1] This technique is crucial because it allows for distillation at significantly lower temperatures than the atmospheric boiling point, thereby minimizing the risk of thermal decomposition, isomerization to the trans-isomer, and polymerization.[1]

Q2: What is the atmospheric boiling point of this compound?

A2: The atmospheric boiling point of this compound is 127-128 °C at 766 mmHg.[2][3]

Q3: How does vacuum level affect the boiling point of this compound?

A3: Lowering the pressure significantly reduces the boiling point of this compound. This relationship is described by the Clausius-Clapeyron relation and can be estimated using a pressure-temperature nomograph. The table below provides calculated boiling points at various vacuum levels, based on available vapor pressure data.

Data Presentation: Distillation Conditions for this compound

Pressure (mmHg)Pressure (mbar)Boiling Point (°C)
7601013127.5
10013377.8
506762.8
202746.2
101333.7
5721.1
11.3-1.7

Note: These values are estimated based on available physical properties and should be used as a guide. Actual boiling points may vary depending on the purity of the sample and the accuracy of the vacuum measurement.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol outlines a general procedure for the laboratory-scale vacuum distillation of this compound.

Objective: To purify this compound from non-volatile impurities and other isomers by fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s) (a "cow" type receiver is recommended for collecting multiple fractions without breaking the vacuum)

  • Vacuum pump (capable of achieving the desired pressure)

  • Manometer or vacuum gauge

  • Heating mantle with a stirrer

  • Stir bar

  • Cold trap (highly recommended to protect the vacuum pump)

  • Inert gas source (e.g., Nitrogen or Argon)

  • Polymerization inhibitor (e.g., 2,6-di-tert-butyl-p-cresol or hydroquinone)[4]

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and free of cracks.

    • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Place a stir bar in the round-bottom flask.

    • Add a small amount of a polymerization inhibitor to the crude this compound in the distilling flask. Commercial preparations often contain an inhibitor like 2,6-di-tert-butyl-p-cresol.[4]

    • Connect the vacuum source to the distillation apparatus through a cold trap.

  • Distillation:

    • Begin stirring the crude this compound.

    • Slowly evacuate the system to the desired pressure. Monitor the pressure using the manometer.

    • Once the desired vacuum is stable, begin heating the distillation flask.

    • Gradually increase the temperature until the this compound begins to boil and the vapor rises into the fractionating column.

    • Collect any low-boiling impurities as a forerun in the first receiving flask.

    • Carefully monitor the temperature at the distillation head. The temperature should remain stable during the collection of the main fraction.

    • Collect the purified this compound in a clean receiving flask.

    • After the main fraction has been collected, stop heating and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure with an inert gas.

    • Disassemble the apparatus and store the purified product under an inert atmosphere in a cool, dark place.

Troubleshooting Guide

Issue: Low or No Distillate Collection

  • Possible Cause:

    • Inadequate Vacuum: The pressure in the system is too high, resulting in a boiling point that is not being reached by the heating mantle.

    • Inadequate Heating: The heating mantle is not providing enough energy to bring the liquid to its boiling point at the given pressure.

    • Leak in the System: A poor seal in one of the joints is preventing the system from reaching the target vacuum.

  • Solution:

    • Check the vacuum pump and all connections to ensure they are functioning correctly and are airtight.

    • Inspect all ground-glass joints for proper sealing and re-grease if necessary.

    • Gradually increase the temperature of the heating mantle, but do not exceed a temperature that could cause decomposition.

    • Use a nomograph or the provided table to ensure your heating temperature is appropriate for the achieved vacuum.

Issue: Product is Contaminated with Isomers (e.g., trans-2-Pentenenitrile)

  • Possible Cause:

    • Isomerization during Distillation: The distillation temperature is too high, causing the cis-isomer to convert to the more stable trans-isomer.

    • Inefficient Fractionation: The fractionating column is not providing enough theoretical plates to effectively separate the isomers.

  • Solution:

    • Reduce the distillation temperature by lowering the pressure (improving the vacuum).

    • Use a more efficient fractionating column (e.g., a longer column or one with a more efficient packing material).

    • Distill at a slower rate to allow for better equilibrium between the liquid and vapor phases in the column.

Issue: Polymerization in the Distillation Flask or Column

  • Possible Cause:

    • High Temperatures: Excessive heat can initiate polymerization.

    • Presence of Initiators: Contaminants such as acids, bases, or metals can act as initiators for polymerization.[5]

    • Absence of an Inhibitor: Insufficient or no polymerization inhibitor was added to the distillation flask.

  • Solution:

    • Ensure a suitable polymerization inhibitor (e.g., 2,6-di-tert-butyl-p-cresol or hydroquinone) is added to the crude material before heating.[4]

    • Distill at the lowest possible temperature by using a high vacuum.

    • Ensure all glassware is clean and free from acidic or basic residues.

Issue: Bumping or Uncontrolled Boiling

  • Possible Cause:

    • Uneven Heating: The liquid is being superheated in one area of the flask.

    • Lack of Nucleation Sites: Smooth boiling is not occurring.

  • Solution:

    • Always use a magnetic stir bar and ensure it is stirring vigorously and consistently throughout the distillation.

    • Introduce a fine stream of inert gas (e.g., nitrogen) through a capillary tube into the liquid to promote smooth boiling.

    • Heat the distillation flask gradually.

Mandatory Visualizations

Distillation_Workflow Experimental Workflow for this compound Vacuum Distillation cluster_prep Preparation cluster_distill Distillation Process cluster_finish Final Steps A Assemble Dry Glassware B Add Crude Product & Stir Bar A->B C Add Polymerization Inhibitor B->C D Evacuate System to Desired Pressure C->D E Begin Heating & Stirring D->E F Collect Forerun E->F G Collect Main Fraction (Monitor Temperature) F->G H Stop Heating & Cool System to RT G->H I Vent System with Inert Gas H->I J Disassemble & Store Purified Product I->J

Caption: Workflow for the vacuum distillation of this compound.

Troubleshooting_Logic Troubleshooting Logic for Distillation Issues start Distillation Problem Encountered q1 What is the main issue? start->q1 a1 Low/No Distillate q1->a1 No Product a2 Product Impurity (Isomers) q1->a2 Wrong Product a3 Polymerization q1->a3 Solid Formation a4 Bumping q1->a4 Unstable Boiling sol1 Check Vacuum Check for Leaks Increase Heat Slowly a1->sol1 sol2 Lower Pressure Use Better Column Slow Distillation Rate a2->sol2 sol3 Add Inhibitor Lower Temperature Ensure Clean Glassware a3->sol3 sol4 Ensure Vigorous Stirring Use N2 Bleed Gradual Heating a4->sol4

Caption: Troubleshooting flowchart for common distillation problems.

References

preventing polymerization of cis-2-Pentenenitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of cis-2-Pentenenitrile to prevent polymerization.

Troubleshooting Guide

Issue: Suspected Polymerization of this compound

If you suspect that your sample of this compound has undergone polymerization, follow these troubleshooting steps to assess the product's quality and determine the best course of action.

Symptoms of Polymerization:

  • Increased Viscosity: The sample appears thicker or more syrup-like than expected.

  • Precipitate Formation: The appearance of solid particles, cloudiness, or a gel-like substance.

  • Discoloration: A noticeable change in the color of the liquid.

  • Inconsistent Experimental Results: Difficulty in repeating experiments or obtaining expected outcomes.

Immediate Actions:

  • Isolate the Sample: Quarantine the suspected container to prevent its use in further experiments.

  • Do Not Heat: Avoid heating the sample, as this can accelerate polymerization.

  • Consult Safety Data Sheet (SDS): Review the SDS for specific handling and disposal instructions. This compound is a flammable and toxic liquid.[1]

Analytical Workflow for Detecting Polymerization:

Caption: Troubleshooting workflow for suspected this compound polymerization.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound to prevent polymerization?

To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] For long-term storage, it is recommended to keep the material under an inert atmosphere (e.g., nitrogen or argon) in an explosion-proof refrigerator.[3] Always store away from heat, sparks, open flames, and other ignition sources.[2][3]

Q2: What inhibitors are commonly used to stabilize this compound?

Phenolic compounds are widely used as inhibitors for unsaturated monomers. Specifically, a commercial preparation of this compound is stabilized with 100 ppm of 2,6-di-t-butyl-p-cresol (a type of butylated hydroxytoluene, BHT).[4] Other common inhibitors for similar monomers include hydroquinone (B1673460) (HQ) and 4-methoxyphenol (B1676288) (MEHQ).[5]

Q3: How do polymerization inhibitors work?

Polymerization of unsaturated monomers like this compound often proceeds via a free-radical mechanism.[6][7] Inhibitors function by scavenging these free radicals, forming stable species that are unable to initiate or propagate the polymerization chain reaction.[8] For phenolic inhibitors like hydroquinone and BHT to be effective, the presence of oxygen is often required.[8][]

Q4: Can I store this compound without an inhibitor?

Storing this compound without an inhibitor is not recommended, especially for extended periods or at elevated temperatures. The absence of an inhibitor significantly increases the risk of spontaneous polymerization.

Q5: What is the expected shelf-life of this compound?

The shelf-life of this compound is highly dependent on storage conditions and the presence of an effective inhibitor. When stored under recommended conditions (refrigerated, under inert atmosphere, with an inhibitor), the product should remain stable for an extended period. However, it is crucial to monitor the quality of the material, especially if it has been stored for a long time or if the storage conditions have been compromised.

Troubleshooting and Analysis

Q6: How can I visually inspect my this compound for polymerization?

A pure sample of this compound should be a clear liquid.[3] Signs of polymerization include the liquid becoming cloudy, the formation of a precipitate, or a noticeable increase in viscosity.

Q7: What analytical techniques can be used to detect polymerization?

  • Gas Chromatography (GC): A decrease in the peak corresponding to the this compound monomer and the appearance of new, later-eluting peaks can indicate the formation of oligomers.

  • Size-Exclusion Chromatography (SEC) / Gel-Permeation Chromatography (GPC): These techniques are ideal for detecting the presence of high molecular weight polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Polymerization can lead to changes in the infrared spectrum, such as a decrease in the intensity of bands associated with the carbon-carbon double bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton or Carbon NMR can show a decrease in signals corresponding to the vinyl group of the monomer and the appearance of broad signals characteristic of a polymer.

Q8: Can I remove the inhibitor from this compound before use?

Yes, inhibitors can be removed if they interfere with downstream applications. Common methods for removing phenolic inhibitors include passing the nitrile through a column of activated alumina (B75360) or performing an aqueous basic wash.[5] It is critical to use the inhibitor-free nitrile immediately to prevent polymerization.

Q9: What should I do if my this compound has polymerized?

If significant polymerization has occurred, the product may not be suitable for use. It is best to dispose of the material according to your institution's hazardous waste guidelines. For minor polymerization, purification by distillation may be an option, but this should be done with extreme caution due to the potential for rapid polymerization at elevated temperatures.

Data Summary

Inhibitor and Storage Recommendations

ParameterRecommendationSource
Inhibitor 2,6-di-t-butyl-p-cresol (BHT)[4]
Inhibitor Concentration 100 ppm[4]
Storage Temperature Cool, refrigerated[2][3]
Storage Atmosphere Inert (e.g., Nitrogen, Argon)[3]
Container Tightly closed[2]

Experimental Protocols

Protocol 1: Qualitative Assessment of Polymerization by Visual Inspection

  • Objective: To visually assess for signs of polymerization.

  • Materials: Sample of this compound, a clear glass vial or container.

  • Procedure:

    • In a well-ventilated fume hood, carefully transfer a small amount of the this compound to a clear glass vial.

    • Hold the vial against a light and dark background to observe for any cloudiness or particulate matter.

    • Gently swirl the vial and observe the viscosity of the liquid. Compare it to a known fresh sample if available. A noticeable increase in viscosity is a sign of polymerization.

    • Record your observations.

Protocol 2: Detection of Oligomers by Gas Chromatography (GC)

  • Objective: To detect the presence of low molecular weight oligomers.

  • Materials and Equipment: Gas chromatograph with a Flame Ionization Detector (FID), appropriate GC column (e.g., a polar capillary column), helium or nitrogen carrier gas, sample of this compound, and a suitable solvent for dilution (e.g., dichloromethane (B109758) or acetonitrile).

  • Procedure:

    • Prepare a dilute solution of the this compound sample in the chosen solvent.

    • Set up the GC with an appropriate temperature program. The initial temperature should be low enough to resolve the solvent and monomer peaks, followed by a ramp to a higher temperature to elute any potential oligomers.

    • Inject a small volume of the prepared sample into the GC.

    • Analyze the resulting chromatogram. A decrease in the area of the monomer peak compared to a standard of known concentration, and the appearance of broader peaks at higher retention times, suggests the presence of oligomers.

Logical Relationships

Polymerization_Prevention cluster_factors Factors Promoting Polymerization cluster_prevention Preventive Measures cluster_outcome Desired Outcome Heat Heat/Elevated Temperature Stable_Monomer Stable this compound Monomer Heat->Stable_Monomer leads to polymerization Light Light (UV) Light->Stable_Monomer leads to polymerization Oxygen Oxygen (can initiate radical formation) Oxygen->Stable_Monomer can lead to polymerization Contaminants Metal Contaminants Contaminants->Stable_Monomer can catalyze polymerization No_Inhibitor Absence of Inhibitor No_Inhibitor->Stable_Monomer allows polymerization Cool_Storage Store in a Cool, Dark Place (Refrigeration) Cool_Storage->Stable_Monomer prevents Inert_Atmosphere Store Under Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Stable_Monomer prevents Add_Inhibitor Use of a Suitable Inhibitor (e.g., BHT, Hydroquinone) Add_Inhibitor->Stable_Monomer prevents Clean_Container Use Clean, Appropriate Containers Clean_Container->Stable_Monomer prevents

Caption: Factors influencing the polymerization of this compound and corresponding preventive measures.

References

Technical Support Center: Optimizing Reaction Yield for cis-2-Pentenenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2-Pentenenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The main synthetic pathways to this compound include the Wittig reaction, the hydrocyanation of 1,3-butadiene (B125203), and the dehydration of crotonaldehyde (B89634) oxime. Each method has its own advantages and challenges regarding yield, stereoselectivity, and scalability.

Q2: How can I improve the cis-selectivity in a Wittig reaction for this synthesis?

A2: To favor the formation of the cis (Z) isomer, it is crucial to use a non-stabilized ylide. The choice of solvent and base can also influence the stereochemical outcome. Salt-free conditions are generally preferred for higher cis-selectivity.

Q3: What are the common byproducts in the hydrocyanation of butadiene route?

A3: The nickel-catalyzed hydrocyanation of 1,3-butadiene typically yields a mixture of pentenenitrile isomers. Common byproducts include trans-2-pentenenitrile, 3-pentenenitrile (B94367), and 2-methyl-3-butenenitrile (B95465).[1][2][3][4] The ratio of these products is highly dependent on the catalyst system, particularly the phosphite (B83602) or phosphine (B1218219) ligands used.[1][2][4]

Q4: How can I separate the cis and trans isomers of 2-Pentenenitrile?

A4: Due to the difference in their boiling points, fractional distillation is a common method for separating cis- and trans-2-pentenenitrile. The cis isomer has a boiling point of 127-128°C, while the trans isomer's boiling point is slightly different, allowing for separation.[5] For analytical purposes, gas chromatography (GC) can also be effectively used to separate and quantify the isomers.

Troubleshooting Guides

Synthesis Route 1: Wittig Reaction

This route typically involves the reaction of propanal with a cyanomethyl-substituted phosphorus ylide.

Problem 1: Low overall yield.

Possible Cause Troubleshooting Steps
Inefficient Ylide Formation Ensure anhydrous reaction conditions as the strong base used to form the ylide (e.g., n-butyllithium) is highly reactive with water. Use a freshly titrated strong base to ensure accurate stoichiometry.
Steric Hindrance While propanal is not highly hindered, ensure the phosphonium (B103445) salt is not excessively bulky.
Aldehyde Instability Aldehydes can be prone to oxidation or polymerization. Use freshly distilled propanal for the reaction.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating might be required, but this can also decrease cis-selectivity.

Problem 2: Poor cis: transisomer ratio (low cis-selectivity).

Possible Cause Troubleshooting Steps
Use of a Stabilized Ylide The cyanomethyl group provides some stabilization to the ylide. To maximize cis-selectivity, use non-stabilizing conditions.
Reaction Conditions Perform the reaction at low temperatures. Use a non-polar, aprotic solvent. The choice of base is critical; sodium bases often favor the cis-product more than lithium bases.
Equilibration of Intermediates Avoid the presence of lithium salts, which can promote the equilibration of the betaine (B1666868) intermediate, leading to the more thermodynamically stable trans-product.

Problem 3: Difficulty in purifying the product from triphenylphosphine (B44618) oxide.

Possible Cause Troubleshooting Steps
Similar Polarity Triphenylphosphine oxide can sometimes have similar polarity to the desired alkene, making chromatographic separation challenging.
Purification Method After the reaction, triphenylphosphine oxide can often be precipitated out by adding a less polar solvent like a mixture of diethyl ether and hexanes. The desired product, being more soluble, will remain in the solution. Filtration followed by removal of the solvent will yield the crude product, which can then be further purified by distillation.
Synthesis Route 2: Hydrocyanation of 1,3-Butadiene

This industrial process involves the nickel-catalyzed addition of hydrogen cyanide to 1,3-butadiene.

Problem 1: Low yield of pentenenitriles.

Possible Cause Troubleshooting Steps
Catalyst Deactivation Nickel catalysts can be deactivated by the formation of inactive nickel-cyanide species. Ensure the controlled addition of HCN to avoid high local concentrations. The choice of ligand is crucial for catalyst stability.
Presence of Water The reaction is sensitive to water. Ensure all reagents and solvents are anhydrous.
Incorrect Reaction Temperature The reaction is typically carried out at elevated temperatures (e.g., 80-130°C).[3] Ensure the temperature is maintained within the optimal range for the specific catalyst system used.

Problem 2: Poor selectivity for 2-pentenenitriles over other isomers.

Possible Cause Troubleshooting Steps
Catalyst Ligand The structure of the phosphite or phosphine ligand on the nickel catalyst has a profound effect on the regioselectivity. Monodentate phosphite ligands often give a mixture of 2-methyl-3-butenenitrile and 3-pentenenitrile in roughly a 2:3 ratio.[1][2]
Reaction Conditions The reaction conditions, including temperature and pressure, can influence the product distribution. Optimization of these parameters for the specific ligand used is necessary. Some modern diphosphine ligands, such as triptycene-based ones, have been shown to give very high selectivity (up to 98%) for 3-pentenenitrile.[1]
Synthesis Route 3: From Crotonaldehyde

This method involves the formation of crotonaldehyde oxime followed by dehydration.

Problem 1: Low yield of crotonaldehyde oxime.

Possible Cause Troubleshooting Steps
Incomplete Reaction Ensure the pH of the reaction mixture is suitable for oxime formation (typically mildly acidic to neutral). Monitor the reaction by TLC to confirm the consumption of the starting aldehyde.
Side Reactions of the Aldehyde Crotonaldehyde is an α,β-unsaturated aldehyde and can undergo side reactions. Use mild reaction conditions and consider adding the hydroxylamine (B1172632) solution slowly.

Problem 2: Inefficient dehydration of the oxime.

Possible Cause Troubleshooting Steps
Dehydrating Agent A variety of dehydrating agents can be used (e.g., acetic anhydride, thionyl chloride). The choice of reagent and reaction conditions will impact the yield. Some modern methods utilize milder catalysts.
Harsh Reaction Conditions High temperatures can lead to decomposition of the product. Optimize the temperature for the chosen dehydrating agent.

Data Presentation

Table 1: Boiling Points of 2-Pentenenitrile Isomers

IsomerBoiling Point (°C at 760 mmHg)
This compound127-128[5]
trans-2-Pentenenitrile112[6]

Table 2: Product Distribution in Nickel-Catalyzed Hydrocyanation of 1,3-Butadiene with Different Ligand Types

Ligand TypePredominant ProductsTypical Ratio/Selectivity
Monodentate Phosphites2-Methyl-3-butenenitrile and 3-Pentenenitrile~2:3[1][2]
Bidentate Diphosphine (Triptycene-based)3-PentenenitrileUp to 98% selectivity[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction (Representative)

This protocol is a representative procedure based on the principles of the Wittig reaction for the synthesis of α,β-unsaturated nitriles.

Step 1: Preparation of Cyanomethyltriphenylphosphonium Chloride

  • In a round-bottom flask, dissolve triphenylphosphine in benzene.

  • Slowly add chloroacetonitrile (B46850) dropwise to the stirred solution at room temperature.

  • Allow the reaction mixture to stir in the dark for 2-3 days, during which colorless crystals of the phosphonium salt will form.[7]

  • Collect the crystals by filtration and wash with a small amount of cold benzene.

  • Dry the product under vacuum.

Step 2: Wittig Reaction

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the cyanomethyltriphenylphosphonium chloride in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to -78°C using a dry ice/acetone bath.

  • Slowly add a strong base (e.g., n-butyllithium in hexanes) dropwise to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

  • After the addition is complete, allow the mixture to stir at -78°C for 30 minutes.

  • Slowly add a solution of freshly distilled propanal in anhydrous THF to the ylide solution at -78°C.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product, containing a mixture of cis- and trans-2-pentenenitrile and triphenylphosphine oxide, can be purified by fractional distillation.

Mandatory Visualization

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_purification Purification p_salt Cyanomethyltriphenyl- phosphonium Chloride ylide Phosphorus Ylide (Nucleophile) p_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde Propanal (Electrophile) aldehyde->oxaphosphetane products cis/trans-2-Pentenenitrile + Triphenylphosphine Oxide oxaphosphetane->products Decomposition crude Crude Product products->crude distillation Fractional Distillation crude->distillation final_product Pure this compound distillation->final_product

Caption: Workflow for this compound synthesis via the Wittig reaction.

Troubleshooting_Logic cluster_wittig Wittig Reaction Issues cluster_hydrocyanation Hydrocyanation Issues start Low Yield of This compound ylide_formation Poor Ylide Formation? start->ylide_formation isomer_ratio Incorrect Isomer Ratio? start->isomer_ratio purification Purification Difficulty? start->purification catalyst Catalyst Deactivation? start->catalyst selectivity Poor Selectivity? start->selectivity check_reagents Check Base & Anhydrous Conditions ylide_formation->check_reagents Yes check_conditions Adjust Temperature, Base, & Solvent isomer_ratio->check_conditions Yes optimize_distillation Optimize Fractional Distillation Parameters purification->optimize_distillation Yes ligand_choice Screen Different Phosphorus Ligands catalyst->ligand_choice Yes optimize_conditions Optimize Temperature & Pressure selectivity->optimize_conditions Yes

References

Technical Support Center: Troubleshooting Low Conversion in cis-2-Pentenenitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-2-Pentenenitrile reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low conversion rates in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for low yield when synthesizing this compound via hydrocyanation of 1,3-butadiene (B125203)?

Low yields in the synthesis of pentenenitriles from butadiene hydrocyanation are often due to a combination of factors including catalyst deactivation, suboptimal reaction conditions, and the formation of multiple isomers.[1] The primary products are typically 3-pentenenitrile (B94367) and 2-methyl-3-butenenitrile, with this compound being one of the co-products.[1] Catalyst deactivation, often nickel-based, can occur through the formation of inactive dicyanonickel(II) species.[2]

Q2: My goal is to isomerize a mixture of pentenenitriles to obtain pure this compound, but the conversion is low. What could be the issue?

Achieving a high concentration of this compound through isomerization can be challenging as the thermodynamic equilibrium might favor other isomers like 3-pentenenitrile.[3] In many industrial processes, the goal is actually the reverse: to isomerize this compound into 3-pentenenitrile.[4][5] Low conversion could be due to an inappropriate catalyst, non-optimal temperature, or the reaction reaching equilibrium. Lewis acid/Lewis base catalyst compositions are known to influence the equilibrium between cis- and trans-2-pentenenitriles.[3]

Q3: I am using this compound as a starting material for a subsequent reaction (e.g., hydrogenation, hydrolysis), but the conversion is poor. What are the potential causes?

Poor conversion in reactions starting from this compound can be attributed to several factors:

  • Steric Hindrance: The cis-configuration might sterically hinder the approach of reagents to the double bond or the nitrile group.

  • Catalyst Poisoning: Impurities in your starting material could poison the catalyst. Purification of this compound, often by distillation, is a critical step.[6]

  • Side Reactions: The molecule has two reactive sites: the carbon-carbon double bond and the nitrile group. Depending on the reaction conditions, you might get undesired side reactions such as polymerization, or reaction at the wrong functional group.[6] For example, under harsh hydrogenation conditions, both the alkene and nitrile can be reduced.[6]

  • Reaction Conditions: Temperature, pressure, and solvent can significantly impact the reaction rate and selectivity. These may need to be optimized.[7]

Q4: What are common side products observed in reactions involving this compound?

Common side products can include:

  • Isomers: Isomerization to other pentenenitriles (e.g., trans-2-pentenenitrile, 3-pentenenitrile) can occur, especially at elevated temperatures or in the presence of certain catalysts.[8]

  • Hydrogenation Products: If using hydrogen, you might get pentanenitrile (if only the double bond is reduced) or pentylamine (if both the double bond and nitrile are reduced).[6]

  • Hydrolysis Products: In the presence of acid or base and water, the nitrile group can hydrolyze to pentenoic acid or its corresponding amide.[6][9][10]

  • Michael Adducts: If amines are used as catalysts for isomerization, they can form Michael adducts with this compound.[11]

  • Dinitriles: In hydrocyanation reactions, further addition of HCN can lead to dinitriles like adiponitrile.[6]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound

If you are experiencing low yields when trying to synthesize or isolate this compound, consider the following troubleshooting steps.

Data Presentation: Factors Affecting Pentenenitrile Synthesis Yield
ParameterSub-Optimal ConditionRecommended ActionPotential Impact on Yield
Catalyst Inactive or poisoned Nickel(0) catalyst.[2]Use fresh catalyst with appropriate phosphite (B83602) ligands. Consider adding a Lewis acid co-catalyst to improve rate and prevent deactivation.[2][12]Significant Increase
Temperature Too high or too low.Optimize temperature. Isomerization reactions are sensitive to temperature; for example, isomerization to 3-pentenenitrile can be favored at 125-200°C with certain catalysts.[8]Moderate to Significant Increase
Reaction Time Too short for equilibrium to be reached or too long, leading to side products.Monitor the reaction progress using GC or TLC to determine the optimal reaction time.Moderate Increase
Starting Material Purity Impurities in 1,3-butadiene or HCN source.Use purified starting materials.Moderate Increase

Logical Workflow for Troubleshooting Low Synthesis Yield

cluster_solutions Potential Solutions start Low Conversion of This compound Detected check_catalyst 1. Verify Catalyst Activity - Is it fresh? - Correct ligand used? - Lewis acid co-catalyst present? [4, 7] start->check_catalyst check_conditions 2. Review Reaction Conditions - Is temperature optimal? - Is pressure correct? - Is reaction time sufficient? check_catalyst->check_conditions Catalyst OK check_purity 3. Analyze Starting Material Purity - GC/NMR of reactants - Any potential inhibitors? check_conditions->check_purity Conditions OK check_isomerization 4. Analyze Product Mixture - High proportion of other isomers? - Evidence of side reactions? [10] check_purity->check_isomerization Purity OK optimize Systematically Optimize Conditions - Temperature screen - Catalyst loading screen - Time course study check_isomerization->optimize Imbalance/Side Products Found purify Improve Purification - Fractional distillation to isolate cis-isomer [1] optimize->purify

Caption: Troubleshooting workflow for low synthesis yield.

Issue 2: Low Conversion in a Reaction Using this compound as a Substrate

If this compound is your starting material and you are observing low conversion to your desired product, follow this guide.

Data Presentation: Optimizing Reactions with this compound
ParameterPotential IssueRecommended SolutionExample Reaction
Temperature Insufficient energy for activation or too high, causing decomposition/side reactions.Run a temperature gradient to find the optimal point. For cyanohydrin formation, low temperatures (-10 to 30°C) are often crucial.[13]Hydrolysis
Solvent Poor solubility of substrate or reagents; solvent participating in side reactions.Screen a range of aprotic and protic solvents. Ensure anhydrous conditions if reagents are water-sensitive.Grignard Addition
Catalyst Loading Too low for effective turnover or too high, leading to side reactions.Perform a catalyst loading study to find the optimal concentration.Hydrogenation[6]
Reagent Stoichiometry Incorrect molar ratio of reactants.Verify stoichiometry. A slight excess of one reagent may be required to drive the reaction to completion.[14]Halogenation

Experimental Workflow for a Generic Reaction Optimization

start Define Reaction: This compound -> Product baseline Run Baseline Experiment (Literature or Standard Conditions) start->baseline analyze Analyze Results (GC/LCMS/NMR) - Low Conversion Confirmed baseline->analyze temp_screen Temperature Screen (e.g., RT, 50°C, 80°C) analyze->temp_screen solvent_screen Solvent Screen (e.g., THF, Toluene, DCM) temp_screen->solvent_screen Best Temp catalyst_screen Catalyst/Reagent Screen (Vary loading/equivalents) solvent_screen->catalyst_screen Best Solvent optimal Identify Optimal Conditions catalyst_screen->optimal Best Catalyst/Reagent Load scale_up Scale-up Reaction optimal->scale_up

Caption: General workflow for reaction optimization.

Experimental Protocols

Protocol 1: Catalyst Screening for Isomerization of a Pentenenitrile Mixture

Objective: To identify an effective catalyst for enriching this compound from a mixture of pentenenitrile isomers.

Materials:

  • Pentenenitrile mixture (containing 3-pentenenitrile, cis/trans-2-pentenenitrile, etc.)

  • Selected catalysts (e.g., Triethylamine[11], Lewis Acids like Triphenylboron[8], Aluminum Oxide[8])

  • Anhydrous Toluene (or other suitable solvent)

  • Reaction vials with stir bars

  • Heating block or oil bath

  • GC-FID for analysis

Procedure:

  • In a glovebox or under an inert atmosphere, prepare stock solutions of the pentenenitrile mixture in anhydrous toluene.

  • To a series of labeled reaction vials, add a stir bar and the appropriate amount of catalyst (e.g., 1-10 mol%).

  • Add 1.0 mL of the pentenenitrile stock solution to each vial.

  • Seal the vials and place them in a pre-heated heating block set to the desired temperature (e.g., 80°C).[5]

  • Take aliquots at specific time points (e.g., 1h, 4h, 8h, 24h), quench with a small amount of water, and dilute with diethyl ether.

  • Analyze the samples by GC-FID to determine the ratio of isomers.

  • Compare the results to identify the catalyst and conditions that provide the highest enrichment of this compound.

Protocol 2: Small-Scale Test for Hydrolysis of this compound

Objective: To determine if the nitrile group of this compound can be successfully hydrolyzed to a carboxylic acid under acidic conditions.

Materials:

  • Purified this compound

  • 6M Hydrochloric Acid (HCl)[6]

  • Round bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Diethyl ether for extraction

  • TLC plates and developing chamber (e.g., Hexane:Ethyl Acetate 7:3)

Procedure:

  • To a 25 mL round bottom flask, add this compound (e.g., 1 mmol).

  • Add 10 mL of 6M HCl. The mixture may be biphasic.

  • Add a stir bar, attach the reflux condenser, and heat the mixture to reflux (approx. 100-110°C).[6]

  • Monitor the reaction by TLC. Spot the starting material and the reaction mixture over time. The product, pentenoic acid, should have a different Rf value.

  • After several hours (e.g., 4-8h), or once the starting material is consumed, cool the reaction to room temperature.

  • Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by NMR or GC-MS to confirm the presence of the carboxylic acid and assess the conversion.[9][10]

Signaling Pathway Visualization

While this compound is not directly involved in biological signaling pathways, its structural motifs (α,β-unsaturated nitrile) are reactive handles used in the synthesis of pharmacologically active molecules. The diagram below illustrates a hypothetical relationship where a synthetic intermediate like this compound is used to create a molecule that inhibits a signaling pathway.

cluster_synthesis Chemical Synthesis cluster_pathway Biological Pathway start This compound reaction Multi-step Synthesis start->reaction inhibitor Bioactive Molecule (Inhibitor) reaction->inhibitor kinase Kinase Cascade inhibitor->kinase Inhibition receptor Receptor receptor->kinase tf Transcription Factor kinase->tf response Cellular Response tf->response

Caption: Synthesis of a pathway inhibitor from a nitrile intermediate.

References

Technical Support Center: Reactions of cis-2-Pentenenitrile with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-2-pentenenitrile and strong bases. The information is designed to help anticipate and address common side reactions encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions of this compound with strong bases, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low yield of the desired product; recovery of a different isomer of pentenenitrile. Isomerization: The double bond in this compound can migrate under basic conditions to form the more thermodynamically stable trans-2-pentenenitrile or 3-pentenenitrile (B94367). This is often favored by higher temperatures and longer reaction times.- Lower the reaction temperature: Use of temperatures at or below 0°C can disfavor isomerization. - Reduce reaction time: Monitor the reaction closely and quench it as soon as the desired product is formed. - Choice of base: Use a non-nucleophilic, sterically hindered base (e.g., LDA) at low temperatures to favor deprotonation over isomerization.
Formation of a viscous, insoluble material or polymer. Polymerization: As an unsaturated nitrile, this compound is susceptible to base-catalyzed polymerization.[1][2] This can be initiated by strong bases and is often accelerated by higher temperatures.- Maintain low temperatures: Carry out the reaction at the lowest effective temperature. - Use a stoichiometric amount of base: An excess of a strong base can promote polymerization. - Ensure inert atmosphere: Oxygen can sometimes initiate radical polymerization, which can be exacerbated by basic conditions.
Presence of pentanoic acid or its salt in the product mixture. Hydrolysis: The nitrile group can be hydrolyzed to a carboxylate salt under strong basic conditions, especially in the presence of water.[1] Subsequent acidic workup will yield the carboxylic acid.- Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried. - Employ aprotic solvents: Solvents like THF, diethyl ether, or toluene (B28343) are preferable to protic solvents. - Limit reaction time: Prolonged exposure to strong base increases the likelihood of hydrolysis.
Formation of a product with a higher molecular weight than expected, corresponding to the addition of the base or other nucleophile. Michael (Conjugate) Addition: Being an α,β-unsaturated nitrile, this compound is an excellent Michael acceptor. Strong bases or other nucleophiles present in the reaction can add to the β-carbon of the double bond.[3]- Use a non-nucleophilic base: A sterically hindered base like Lithium diisopropylamide (LDA) is less likely to act as a nucleophile. - Low temperatures: Colder reaction conditions can increase the selectivity for deprotonation over Michael addition. - Protect the double bond (if feasible): In multi-step syntheses, consider protecting the alkene if it is not the desired reaction site.
Detection of cyanide in the reaction or workup. Decomposition: The combination of strong bases and nitriles can potentially lead to the elimination of hydrogen cyanide, although this is less common for α,β-unsaturated nitriles under carefully controlled conditions.[1]- Avoid excessive heating: High temperatures can promote decomposition pathways. - Careful choice of base and conditions: Very harsh basic conditions should be avoided if possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using strong bases with this compound?

A1: The main side reactions are isomerization of the double bond, polymerization, hydrolysis of the nitrile group to a carboxylate, and Michael (conjugate) addition of the base or other nucleophiles to the double bond.[1][2][3]

Q2: How does temperature affect the reaction outcome?

A2: Temperature plays a critical role. Higher temperatures generally favor thermodynamically controlled products, such as the more stable trans or 3-pentenenitrile isomers.[4][5] Elevated temperatures also increase the rates of polymerization and hydrolysis. For reactions where this compound is intended to act as a nucleophile (after deprotonation), low temperatures (e.g., -78°C to 0°C) are typically employed to favor the kinetically controlled pathway and minimize side reactions.[6][7]

Q3: Which type of strong base is best to use to minimize side reactions?

A3: The choice of base is crucial. For reactions requiring deprotonation of the allylic position, a non-nucleophilic, sterically hindered base such as Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) is recommended. These bases are less likely to participate in Michael addition. For minimizing isomerization, avoiding weaker amine bases that can lead to Michael adducts is advisable.[3]

Q4: I am trying to perform an alkylation at the carbon alpha to the nitrile group. What are the ideal conditions to maximize my yield?

A4: For α-alkylation, you want to favor the formation of the kinetic enolate. The recommended conditions are:

  • Base: A strong, non-nucleophilic, sterically hindered base like LDA.

  • Temperature: Low temperature, typically -78°C, to form the enolate.

  • Solvent: Anhydrous aprotic solvent, such as THF.

  • Procedure: Add the base to the nitrile at low temperature, allow for enolate formation, and then add the alkylating agent.

Q5: Is it possible to completely prevent isomerization?

A5: Completely preventing isomerization can be challenging, as the formation of the more stable isomer is thermodynamically favorable. However, by using low temperatures, short reaction times, and a suitable non-nucleophilic strong base, isomerization can be significantly minimized in favor of the desired reaction pathway.

Experimental Protocols

Protocol for Minimizing Side Reactions in the Alkylation of this compound

This protocol is designed to favor the α-alkylation of this compound while minimizing isomerization, polymerization, and Michael addition.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared)

  • Alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Anhydrous quench solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Add anhydrous THF to the flask and cool the solvent to -78°C using a dry ice/acetone bath.

  • Slowly add a stoichiometric amount (e.g., 1.05 equivalents) of LDA solution to the cooled THF.

  • To this solution, add this compound (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.

  • Stir the resulting solution at -78°C for 30-60 minutes to ensure complete formation of the enolate.

  • Slowly add the alkylating agent (1.0-1.1 equivalents) dropwise, again maintaining the temperature at -78°C.

  • Continue to stir the reaction mixture at -78°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench it at -78°C by the slow addition of the anhydrous quench solution.

  • Allow the mixture to warm to room temperature, and proceed with a standard aqueous workup and extraction.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Competing Side Reaction Pathways

The following diagram illustrates the major side reaction pathways that compete with a desired reaction, such as α-alkylation.

Side_Reactions cluster_main This compound + Strong Base A This compound Desired α-Anion A->Desired Desired Reaction (e.g., α-Deprotonation) B Isomerization A->B C Polymerization A->C D Hydrolysis (if H2O present) A->D E Michael Addition A->E Base Strong Base (B-)

Caption: Competing reaction pathways for this compound with a strong base.

Kinetic vs. Thermodynamic Control

This diagram illustrates the concept of kinetic versus thermodynamic control in the context of isomerization.

Kinetic_vs_Thermodynamic cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Reactant This compound Kinetic Desired Product (e.g., α-Alkylation) Reactant->Kinetic Lower Activation Energy Thermodynamic Isomerized Product (trans- or 3-Pentenenitrile) Reactant->Thermodynamic More Stable Product Conditions_K Low Temp, Bulky Base Conditions_K->Kinetic Conditions_T High Temp, Longer Time Conditions_T->Thermodynamic

Caption: Influence of reaction conditions on product distribution.

References

Technical Support Center: Managing Exothermic Reactions of cis-2-Pentenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving cis-2-Pentanenitrile. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice for safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards associated with cis-2-Pentanenitrile?

A1: cis-2-Pentanenitrile, an unsaturated nitrile, presents several potential exothermic hazards. The primary concerns are:

  • Polymerization: The conjugated double bond and nitrile group make it susceptible to uncontrolled, exothermic polymerization, which can be initiated by heat, light, or contaminants.[1][2] This can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.

  • Hydrogenation: The reduction of the carbon-carbon double bond and/or the nitrile group is a highly exothermic process. Without proper heat management, the reaction temperature can escalate quickly.

  • Hydrolysis: While often requiring heat to proceed at a reasonable rate, the hydrolysis of the nitrile group to a carboxylic acid or amide can be exothermic, particularly under strong acidic or basic conditions.[3]

  • Reactions with Strong Reagents: Reactions with strong nucleophiles (e.g., Grignard reagents) or strong oxidizing acids can be highly exothermic and may proceed violently if not controlled.[4]

Q2: What are the critical parameters to monitor during reactions with cis-2-Pentanenitrile?

A2: Continuous monitoring of the following parameters is crucial for maintaining control over exothermic reactions:

  • Internal Temperature: This is the most critical parameter. A rapid, unexpected increase in temperature is a key indicator of a potential runaway reaction.

  • Reagent Addition Rate: The rate at which reagents are added directly controls the rate of heat generation.

  • Stirring Speed and Efficiency: Adequate agitation is essential to ensure uniform temperature distribution and prevent the formation of localized hot spots.[5]

  • Cooling System Performance: Monitor the temperature and flow rate of the cooling medium to ensure efficient heat removal.

  • Pressure: In a closed system, a rapid pressure increase can indicate boiling of the solvent or the generation of gaseous byproducts from a decomposition reaction.[5]

Q3: How can I assess the thermal hazard of my specific reaction involving cis-2-Pentanenitrile before scaling up?

A3: A thorough thermal hazard assessment is essential before any scale-up. Recommended techniques include:

  • Reaction Calorimetry (RC1): This technique measures the rate of heat evolution during a reaction, providing crucial data on the total heat of reaction, heat release rate, and adiabatic temperature rise.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for the reactants, products, and reaction mixture, which is critical for defining safe operating temperature limits.

  • Adiabatic Calorimetry (e.g., Accelerating Rate Calorimetry - ARC): This method helps to simulate a worst-case "zero heat loss" scenario to determine the time to maximum rate of decomposition and the maximum self-heating rate.

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Rise During Reaction

Question: The internal temperature of my reaction is increasing rapidly and is not responding to cooling. What should I do?

Answer: An uncontrolled temperature rise is a serious indication of a potential thermal runaway. Immediate action is required.

Immediate Actions:

  • Stop all reagent and heat addition immediately.

  • Increase cooling to the maximum capacity. This includes lowering the temperature of the cooling bath and increasing the coolant flow rate.

  • Ensure vigorous stirring to improve heat transfer to the cooling surfaces.

  • If the temperature continues to rise, initiate an emergency quench. (See Protocol 4: Emergency Quenching Procedure).

  • Alert personnel in the immediate vicinity and be prepared to evacuate.

Potential Causes and Preventative Measures:

CausePreventative Measure
Rapid Reagent Addition Add reagents slowly and portion-wise, monitoring the internal temperature closely. Use a syringe pump for precise control.
Inadequate Cooling Ensure the cooling system is appropriately sized for the scale and exothermicity of the reaction. Perform a trial run with solvent only to test cooling capacity.
Poor Agitation Use an overhead stirrer for larger scale reactions to ensure efficient mixing. The stir bar should be appropriately sized for the flask.
Accumulation of Unreacted Reagent Ensure the reaction has initiated before adding a large portion of the reagent. A slight exotherm should be observed upon initial addition.

Quantitative Data for Exothermic Reactions

Due to the limited availability of specific thermochemical data for cis-2-Pentanenitrile, the following table provides estimated values based on analogous compounds. These are estimates and should be verified by calorimetric studies for your specific reaction conditions.

ReactionAnalogous CompoundEstimated ΔH (kJ/mol)Notes
Polymerization Acrylonitrile-72.4[6]The heat of polymerization can be significant and lead to a rapid temperature rise.
Hydrogenation (C=C) General Alkenes-110 to -130The exact value depends on the catalyst and reaction conditions.
Hydrogenation (C≡N) Aliphatic Nitriles-140 to -160Reduction of the nitrile group is generally more exothermic than the reduction of a C=C bond.
Hydrolysis (Acidic) Aliphatic Nitriles-15 to -25[3]While the overall enthalpy may be modest, the reaction is often run at elevated temperatures, which can pose a control challenge.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of cis-2-Pentanenitrile (Small Scale)

Objective: To safely perform the catalytic hydrogenation of the carbon-carbon double bond in cis-2-Pentanenitrile.

Materials:

  • cis-2-Pentanenitrile

  • Palladium on carbon (5% or 10% Pd/C, use wet catalyst to reduce pyrophoricity)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (balloon or cylinder with regulator)

  • Inert gas (Nitrogen or Argon)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter and bubbler

  • Cooling bath (ice-water)

Procedure:

  • Catalyst Handling: In a fume hood, carefully add the Pd/C catalyst to the reaction flask.

  • Inerting the System: Assemble the glassware and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.

  • Solvent and Substrate Addition: Add the solvent, followed by the cis-2-Pentanenitrile, via syringe under a positive pressure of inert gas.

  • Cooling: Place the reaction flask in a cooling bath.

  • Hydrogen Introduction: Purge the system with hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the gas inlet.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC and observe the internal temperature. Be prepared for an initial exotherm.

  • Work-up: Once the reaction is complete, purge the system with inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The used catalyst can be pyrophoric. Keep the filter cake wet with solvent or water during and after filtration.

Protocol 2: Acidic Hydrolysis of cis-2-Pentanenitrile

Objective: To hydrolyze the nitrile group to a carboxylic acid.

Materials:

  • cis-2-Pentanenitrile

  • 6M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, combine cis-2-Pentanenitrile and the aqueous acid solution.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC. Be aware that the reaction can be slow.

  • Cooling and Work-up: Once complete, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, perform an appropriate extraction.

Protocol 3: Reaction with a Grignard Reagent

Objective: To perform a Grignard reaction with cis-2-Pentanenitrile to form a ketone after hydrolysis.

Materials:

  • cis-2-Pentanenitrile

  • Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Three-neck round-bottom flask with dropping funnel and reflux condenser

  • Inert gas (Nitrogen or Argon)

  • Cooling bath (ice-water or dry ice/acetone)

Procedure:

  • Setup: Flame-dry all glassware and assemble under a positive pressure of inert gas.

  • Initial Charge: Add a solution of cis-2-Pentanenitrile in the anhydrous solvent to the reaction flask and cool it in a cooling bath.

  • Grignard Addition: Add the Grignard reagent dropwise from the addition funnel. Monitor the internal temperature closely. The reaction is highly exothermic.[7]

  • Reaction: After the addition is complete, allow the reaction to stir at the controlled temperature until completion (monitor by TLC or GC).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Perform an aqueous work-up to isolate the product.

Protocol 4: Emergency Quenching Procedure

Objective: To rapidly stop a runaway reaction.

Procedure:

  • Alert personnel and prepare for evacuation.

  • If safe to do so, add a pre-determined quenching agent to the reaction. The choice of quenching agent depends on the reaction chemistry. For many organic reactions, a large volume of a cold, inert solvent can be used. For polymerization, a chemical inhibitor may be necessary.[8]

  • The quenching agent should be added rapidly but in a controlled manner to avoid violent boiling or pressure surges.

  • If the reactor is equipped with an emergency dump valve, activate it to transfer the contents to a quench tank.[9]

Visualizations

ExothermicReactionWorkflow cluster_prep Preparation cluster_exec Execution cluster_outcome Outcome start Start Experiment assess Assess Thermal Hazard (Calorimetry) start->assess setup Proper Glassware & Cooling Setup assess->setup add_reagents Slow Reagent Addition setup->add_reagents monitor Monitor Temperature, Stirring, Pressure add_reagents->monitor temp_ok Temperature Stable? monitor->temp_ok workup Proceed to Workup monitor->workup Reaction Complete temp_ok->monitor Yes emergency EMERGENCY PROCEDURE temp_ok->emergency No

Caption: General workflow for managing exothermic reactions.

Troubleshooting_TempRise start Uncontrolled Temperature Rise Detected stop_add Stop Reagent/Heat Addition start->stop_add max_cool Maximize Cooling stop_add->max_cool check_stir Verify Vigorous Stirring max_cool->check_stir temp_control Temperature Stabilizing? check_stir->temp_control quench Initiate Emergency Quench temp_control->quench No continue_mon Continue Monitoring temp_control->continue_mon Yes evacuate Alert & Evacuate quench->evacuate PolymerizationPrevention start Handling cis-2-Pentanenitrile storage Store Cool, Dark, Inhibited start->storage reaction_setup Reaction Setup start->reaction_setup use_inhibitor Consider Using Inhibitor in Reaction Mixture reaction_setup->use_inhibitor low_temp Maintain Lowest Practical Reaction Temperature reaction_setup->low_temp monitor_viscosity Monitor for Viscosity Increase low_temp->monitor_viscosity viscosity_increase Viscosity Increasing? monitor_viscosity->viscosity_increase quench_poly Initiate Quench/ Inhibitor Addition viscosity_increase->quench_poly Yes continue_reaction Continue Reaction viscosity_increase->continue_reaction No

References

Technical Support Center: Hydrocyanation of Butadiene for Pentenenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve selectivity in the hydrocyanation of butadiene to 3-pentenenitrile (B94367) and other linear pentenenitriles.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal in the hydrocyanation of butadiene for industrial applications?

A1: The main objective is to maximize the selectivity towards the linear isomer, 3-pentenenitrile (3PN).[1][2] Butadiene hydrocyanation typically produces a mixture of 3PN and the branched isomer, 2-methyl-3-butenenitrile (B95465) (2M3BN).[1][2] 3PN is the desired intermediate for the synthesis of adiponitrile (B1665535) (ADN), a precursor to Nylon-6,6.[1][2]

Q2: What are the key factors influencing the selectivity of the reaction?

A2: The key factors that determine the selectivity towards 3PN are the choice of catalyst and ligand, the reaction solvent, and the concentration of hydrogen cyanide (HCN).[2] Bidentate phosphine (B1218219) and phosphite (B83602) ligands are known to significantly enhance selectivity for the linear product compared to monodentate ligands.[2][3]

Q3: Why are bidentate ligands generally more effective than monodentate ligands?

A3: Bidentate ligands, particularly those with a large "bite angle," can chelate to the nickel catalyst center. This coordination geometry favors the formation of the intermediate that leads to the linear 3PN product and can suppress the formation of inactive nickel-dicyano species.[3]

Q4: Can the undesired branched isomer, 2-methyl-3-butenenitrile (2M3BN), be converted to the desired 3-pentenenitrile (3PN)?

A4: Yes, 2M3BN can be isomerized to 3PN.[1][2] This can occur concurrently with the hydrocyanation reaction or as a separate step, often catalyzed by the same nickel-ligand complex or with the addition of a Lewis acid.[1][2][3] Some catalyst systems are designed to have high activity for both the hydrocyanation and the isomerization, leading to a one-step process with high overall selectivity to 3PN.[2]

Q5: What is a safer alternative to using hydrogen cyanide (HCN) gas?

A5: Acetone (B3395972) cyanohydrin (ACH) is a commonly used, safer liquid substitute for highly toxic HCN gas.[2][4] It decomposes in situ to provide the necessary HCN for the reaction. However, it is still a hazardous substance and must be handled with appropriate safety precautions.[5][6][7][8]

Q6: What is the role of a Lewis acid in this process?

A6: While not always required for the initial hydrocyanation of butadiene, a Lewis acid co-catalyst (such as AlCl₃ or BPh₃) is crucial for the subsequent hydrocyanation of 3-pentenenitrile to adiponitrile.[1][4] In the context of 2M3BN isomerization, a Lewis acid can also act as a promoter.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Selectivity to 3-Pentenenitrile (High 2-Methyl-3-Butenenitrile) 1. Suboptimal Ligand: Monodentate ligands or bidentate ligands with a small bite angle are being used. 2. High HCN Concentration: Rapid addition or high overall concentration of HCN can favor the formation of the branched isomer and deactivate the catalyst.[2] 3. Incorrect Solvent: The polarity of the solvent can influence selectivity.1. Switch to a Bidentate Ligand: Employ a bidentate phosphine or phosphite ligand with a large bite angle, such as a Xantphos or DPEphos type. 2. Control HCN Addition: Use a syringe pump for slow and controlled addition of HCN or acetone cyanohydrin.[2] This maintains a low HCN concentration, which can also favor the in-situ isomerization of 2M3BN to 3PN.[2] 3. Solvent Optimization: Experiment with different solvents. For some catalyst systems, polar aprotic solvents like dioxane have been shown to significantly improve selectivity to 3PN.[2]
Low Reaction Conversion/Stalled Reaction 1. Catalyst Deactivation: Formation of inactive Ni(CN)₂ species due to high HCN concentration.[2] 2. Impurity in Butadiene: The presence of polymerization inhibitors, such as 4-tert-butylcatechol (B165716) (TBC), can degrade bidentate phosphite ligands.[9] 3. Insufficient Temperature: The reaction may be too slow at the current temperature.1. Reduce HCN Concentration: As above, use slow addition of the HCN source. 2. Purify Butadiene: Remove TBC by passing the butadiene through a column of activated alumina (B75360) or by washing with a caustic solution.[10] 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for any decrease in selectivity.
Formation of Other Isomers (e.g., 2-pentenenitrile, 2-methyl-2-butenenitrile) 1. Side Reactions: The catalyst system may promote further isomerization of the initial products. 2. High Reaction Temperature or Long Reaction Time: These conditions can lead to the formation of thermodynamically more stable, but undesired, isomers.1. Optimize Catalyst System: Screen different ligands to find one that is more selective for the desired hydrocyanation and isomerization pathways. 2. Adjust Reaction Conditions: Lower the reaction temperature and/or reduce the reaction time. Monitor the reaction progress by GC to stop it once the maximum concentration of 3PN is reached.
Catalyst Precipitation 1. Poor Catalyst Solubility: The catalyst may not be fully soluble in the chosen reaction solvent. 2. Decomposition: The catalyst may be unstable under the reaction conditions.1. Change Solvent: Select a solvent in which the nickel-ligand complex has better solubility. 2. Modify Ligand: Use a ligand with solubilizing groups if precipitation is a persistent issue.

Quantitative Data on Ligand Effects

The following table summarizes the performance of various ligands in the nickel-catalyzed hydrocyanation of butadiene, highlighting the impact on selectivity for 3-pentenenitrile (3PN).

Ligand TypeSpecific LigandSolventTemp (°C)Conversion (%)Selectivity to 3PN (%)Reference
Monodentate PhosphiteTri-p-tolyl phosphite---~40-60% (typical)[3]
Bidentate DiphosphineTriptycene-based diphosphineToluene (B28343)90Slow65[2]
Bidentate DiphosphineTriptycene-based diphosphineDioxane908798[2]
Bidentate Diphosphine1,4-bis(diphenylphosphino)butane (dppb)--High97[3][11]
Bidentate Diphosphite---Highup to 70[2]

Experimental Protocols

General Safety Precautions

The hydrocyanation of butadiene involves highly toxic and flammable materials. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and cyanide-resistant gloves, must be worn. Acetone cyanohydrin is toxic and can release HCN gas; handle with extreme care.[5][6][7][8]

Protocol 1: High-Selectivity Hydrocyanation of Butadiene

This protocol is based on a highly selective system using a triptycene-based diphosphine ligand and acetone cyanohydrin (ACH) as the HCN source.[2]

Materials:

  • Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0))

  • Triptycene-based diphosphine ligand

  • Anhydrous dioxane

  • Butadiene (condensed and weighed)

  • Acetone cyanohydrin (ACH)

  • Anhydrous toluene for catalyst preparation

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve Ni(cod)₂ (0.018 mmol) and the triptycene-based diphosphine ligand (0.018 mmol) in 2 mL of anhydrous dioxane in a Schlenk tube equipped with a magnetic stir bar. Stir the solution at room temperature for 15 minutes.

  • Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Cool the tube to -78 °C (dry ice/acetone bath).

  • Butadiene Addition: Condense a known amount of butadiene gas into the cooled Schlenk tube.

  • Reaction Initiation: Place the Schlenk tube in a preheated oil bath at 90 °C.

  • HCN Source Addition: Using a syringe pump, slowly add a solution of acetone cyanohydrin in dioxane over several hours.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture under an inert atmosphere and analyze by Gas Chromatography (GC) to monitor the conversion of butadiene and the formation of 3PN and 2M3BN.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench any unreacted cyanide by carefully adding an appropriate oxidizing agent (e.g., bleach) under controlled conditions. Extract the products with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the pentenenitriles by fractional distillation.

Protocol 2: Isomerization of 2-Methyl-3-Butenenitrile (2M3BN) to 3-Pentenenitrile (3PN)

This protocol describes the isomerization of the undesired branched product to the desired linear product.

Materials:

  • Ni(cod)₂

  • Bidentate phosphine ligand (e.g., dppb)

  • 2-Methyl-3-butenenitrile (2M3BN)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • Catalyst Preparation: In a glovebox, prepare the nickel catalyst solution as described in Protocol 1.

  • Reaction Setup: Transfer the catalyst solution to a Schlenk tube containing a magnetic stir bar and the 2M3BN substrate dissolved in the chosen anhydrous solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitoring and Work-up: Monitor the progress of the isomerization by GC.[1] Once equilibrium is reached or the desired conversion is achieved, cool the reaction and work up as described in Protocol 1.

Visualizations

Signaling Pathways and Workflows

Hydrocyanation_Pathway cluster_main Hydrocyanation of Butadiene cluster_isomerization Isomerization Butadiene Butadiene Reaction_Step1 Hydrocyanation Butadiene->Reaction_Step1 HCN HCN HCN->Reaction_Step1 Catalyst Ni(0) + Ligand Catalyst->Reaction_Step1 3PN 3-Pentenenitrile (Linear Product) Reaction_Step1->3PN 2M3BN 2-Methyl-3-butenenitrile (Branched Product) Reaction_Step1->2M3BN Isomerization_Step Isomerization 2M3BN->Isomerization_Step Isomerization Catalyst (Ni(0) + Ligand) 3PN_from_iso 3-Pentenenitrile Isomerization_Step->3PN_from_iso

Caption: Reaction pathway for the hydrocyanation of butadiene.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (Ni(cod)₂ + Ligand) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Add Butadiene) Catalyst_Prep->Reaction_Setup Reaction Hydrocyanation Reaction (Slow addition of HCN source) Reaction_Setup->Reaction Monitoring Monitor by GC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Quench, Extract) Monitoring->Workup Complete Purification Purification (Distillation) Workup->Purification End End (Pure 3-Pentenenitrile) Purification->End

Caption: General experimental workflow for butadiene hydrocyanation.

Troubleshooting_Logic Start Low Selectivity to 3PN? Check_Ligand Is a bidentate ligand with a large bite angle being used? Start->Check_Ligand Yes Check_HCN Is HCN concentration low (slow addition)? Check_Ligand->Check_HCN Yes Use_Bidentate Action: Switch to a suitable bidentate ligand. Check_Ligand->Use_Bidentate No Check_Solvent Is the solvent optimal? Check_HCN->Check_Solvent Yes Slow_Addition Action: Use slow addition of HCN source. Check_HCN->Slow_Addition No Optimize_Solvent Action: Screen different solvents (e.g., dioxane). Check_Solvent->Optimize_Solvent No

Caption: Troubleshooting logic for low selectivity.

References

Technical Support Center: cis-2-Pentenenitrile Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of reactions involving cis-2-pentenenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial source of this compound, and why is this important for scale-up considerations?

A1: In large-scale industrial processes, this compound is often not a target molecule for direct synthesis but rather a byproduct. It is typically formed in small amounts (0.1-10% by weight) during the nickel-catalyzed hydrocyanation of 1,3-butadiene (B125203) to produce adiponitrile, a key precursor for nylon-6,6.[1] This industrial context is critical because the primary challenge at scale is often not the synthesis of this compound itself, but its separation and subsequent isomerization to more valuable products like trans-3-pentenenitrile.[1][2]

Q2: What are the main safety concerns when handling this compound at a larger scale?

A2: this compound is a flammable liquid with a flash point of approximately 25.5°C, and it is considered a moderate health hazard.[3] It can cause allergic skin reactions and is toxic if inhaled.[4] Therefore, when scaling up, it is crucial to implement robust safety protocols, including the use of well-ventilated areas, explosion-proof equipment, and appropriate personal protective equipment (PPE).[3] Proper grounding and bonding of equipment are necessary to prevent static discharge, which could be an ignition source.[3]

Q3: What are the common side reactions to consider during the synthesis or handling of this compound at scale?

A3: Several side reactions can occur, leading to impurities and yield loss. One of the most significant is the Michael addition of amines or other nucleophiles to the activated double bond of this compound, especially at elevated temperatures (20-200°C).[1] Isomerization to other pentenenitrile isomers, such as trans-3-pentenenitrile, is also a key transformation that can be both a desired reaction and a competing side reaction depending on the process goals.[4]

Q4: How does the presence of the cis-isomer affect purification at an industrial scale?

A4: The presence of various pentenenitrile isomers, including this compound, complicates large-scale purification. Fractional distillation is the primary method used to separate these isomers, taking advantage of their different boiling points.[4] The process often requires multiple distillation columns in series to achieve the desired purity.[4] For high-boiling components, vacuum distillation is employed to prevent thermal decomposition.[4]

Troubleshooting Guides

Issue 1: Low Yield of Desired Isomer (e.g., trans-3-pentenenitrile) from this compound Isomerization
Potential Cause Troubleshooting Steps
Suboptimal Catalyst or Catalyst Concentration - Verify the correct catalyst is being used (e.g., tertiary amines or amidines for isomerization to 3-pentenenitriles).[1] - Optimize the molar ratio of catalyst to this compound. Ratios can range from 0.1:1 to 1:1.[1]
Incorrect Reaction Temperature - Ensure the reaction temperature is within the optimal range for the specific catalyst system. For amine-catalyzed isomerization, temperatures between 80 to 200°C are typical, with a preferred range of 100 to 150°C.[1]
Inadequate Mixing - In a batch reactor, ensure sufficient agitation to maintain a homogeneous mixture of the catalyst and reactant. - For continuous processes, consider the use of static mixers or a reactor design that promotes good mixing.
Presence of Impurities that Inhibit the Catalyst - Analyze the feedstock for impurities that may poison the catalyst. - Consider a pre-purification step to remove catalyst inhibitors.
Issue 2: Formation of Michael Adducts as a Major Byproduct
Potential Cause Troubleshooting Steps
Use of Primary or Secondary Amine Catalysts - If primary or secondary amines are used as catalysts for isomerization, they are prone to forming Michael adducts.[1] - Switch to tertiary amines or amidine catalysts, which do not have the N-H bond necessary for this side reaction.[1]
High Reaction Temperature - While high temperatures can increase the rate of isomerization, they can also promote the formation of Michael adducts.[1] - Optimize the temperature to find a balance between the desired reaction rate and minimizing side reactions.
Presence of Nucleophilic Impurities - Ensure that the starting materials and solvents are free from nucleophilic impurities that could react with this compound.
Issue 3: Inefficient Separation of Pentenenitrile Isomers
Potential Cause Troubleshooting Steps
Incorrect Distillation Parameters - Optimize the temperature, pressure, and reflux ratio of the distillation column(s). - For thermally sensitive materials, utilize vacuum distillation to lower the boiling points and prevent degradation.[4]
Insufficient Column Efficiency - Ensure the distillation column has a sufficient number of theoretical plates for the required separation. - Check for any issues with the column packing or trays that could be reducing efficiency.
Azeotrope Formation - Investigate the possibility of azeotrope formation between the different isomers or with the solvent. - If an azeotrope is present, consider alternative separation techniques such as extractive or azeotropic distillation.

Experimental Protocols

Protocol 1: Isomerization of this compound to 3-Pentenenitriles in a Batch Reactor

This protocol is based on the general conditions described in the literature for the isomerization of this compound.[1]

Materials:

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Charge the reactor with this compound.

  • Begin stirring and purge the reactor with nitrogen.

  • Add triethylamine to the reactor. A typical molar ratio of this compound to triethylamine is 1:0.5.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 125°C) while maintaining a slight positive pressure of nitrogen.[1]

  • Monitor the progress of the reaction by taking samples periodically and analyzing them by GC to determine the conversion of this compound and the formation of 3-pentenenitriles.

  • Once the desired conversion is reached, cool the reaction mixture to room temperature.

  • The product mixture can then be purified by fractional distillation.

Table of Reaction Parameters:

ParameterValue
ReactantThis compound
CatalystTriethylamine
Molar Ratio (Reactant:Catalyst)1:0.5[1]
Temperature125°C[1]
Pressure2 bar[1]
Reaction TimeDependent on desired conversion

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start charge_reactor Charge Reactor with This compound start->charge_reactor add_catalyst Add Triethylamine Catalyst charge_reactor->add_catalyst heat_react Heat to 125°C under Nitrogen add_catalyst->heat_react monitor Monitor by GC heat_react->monitor check_conversion Conversion > Target? monitor->check_conversion check_conversion->monitor No cool_down Cool to Room Temperature check_conversion->cool_down Yes distillation Fractional Distillation cool_down->distillation product 3-Pentenenitriles distillation->product

Caption: Experimental workflow for the batch isomerization of this compound.

troubleshooting_logic start Low Yield of Desired Isomer check_temp Is Temperature Optimal (100-150°C)? start->check_temp check_catalyst Is Catalyst Correct (Tertiary Amine)? check_temp->check_catalyst Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_ratio Is Catalyst Ratio Correct (e.g., 1:0.5)? check_catalyst->check_ratio Yes change_catalyst Verify/Change Catalyst check_catalyst->change_catalyst No check_mixing Is Mixing Adequate? check_ratio->check_mixing Yes adjust_ratio Adjust Catalyst Ratio check_ratio->adjust_ratio No improve_mixing Improve Agitation/ Reactor Design check_mixing->improve_mixing No success Yield Improved check_mixing->success Yes adjust_temp->success change_catalyst->success adjust_ratio->success improve_mixing->success

Caption: Troubleshooting logic for low isomerization yield.

References

Technical Support Center: Catalyst Deactivation in cis-2-Pentenenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis and isomerization of cis-2-pentenenitrile. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes involving this compound?

A1: this compound is a key intermediate in the production of adiponitrile, a precursor to Nylon-6,6. The main industrial routes involve:

  • Hydrocyanation of Butadiene: The addition of hydrogen cyanide (HCN) to butadiene, catalyzed by zero-valent nickel [Ni(0)] complexes with phosphorus-based ligands (e.g., phosphites), produces a mixture of pentenenitrile isomers, including 3-pentenenitrile (B94367) and 2-methyl-3-butenenitrile (B95465).[1][2][3]

  • Isomerization: The various pentenenitrile isomers, including this compound, are subsequently isomerized to the desired linear 3-pentenenitrile. This step also frequently uses Ni(0)-phosphite catalysts, but can also be achieved with other catalysts like aluminum oxide or tertiary amines.[4][5][6]

Q2: What are the most common causes of catalyst deactivation in Ni(0)-phosphite catalyzed reactions for pentenenitrile synthesis?

A2: Deactivation of Ni(0)-phosphite catalysts is a significant issue and can be attributed to several factors:

  • Poisoning by Reactants: An excess of hydrogen cyanide (HCN) can lead to the formation of inactive dicyanonickel(II) [Ni(CN)₂] species, which are unreactive towards alkenes.[1][2]

  • Poisoning by Impurities: Feedstock impurities are a major concern. Oxygen or water can lead to oxidative deactivation of the Ni(0) catalyst.[6] In butadiene feeds, inhibitors like 4-tert-butylcatechol (B165716) (TBC) can react with and degrade phosphite (B83602) ligands, forming inactive nickel complexes.[7] Sulfur compounds are also potent poisons for nickel catalysts.[8]

  • Fouling and Polymerization: Nitriles and other organic species can undergo side reactions to form polymers or heavy oils. These products can deposit on the catalyst surface, blocking active sites—a process known as fouling or coking.[9][10]

  • Thermal Degradation (Sintering): At elevated temperatures, the fine metal particles of a heterogeneous catalyst can agglomerate (sinter), reducing the active surface area. For homogeneous catalysts, high temperatures can cause ligand degradation.[11][12]

  • Formation of Inactive Catalyst Dimers: Under certain conditions, catalytically active nickel intermediates can dimerize to form stable, inactive complexes, effectively removing them from the catalytic cycle.[13]

Q3: My isomerization reaction using a tertiary amine catalyst is showing poor conversion. What could be the cause?

A3: When using nitrogen bases like tertiary amines or amidines for the isomerization of this compound, a common deactivation pathway is the formation of Michael adducts. The amine catalyst can react with the α,β-unsaturated nitrile to form a stable adduct, consuming the catalyst and reducing its effectiveness.

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, regeneration is often possible, but the method depends on the deactivation mechanism:

  • For Fouling/Coking: A common method is controlled oxidation, where the carbonaceous deposits are carefully burned off the catalyst surface. For some systems, washing with appropriate solvents may be effective.[14][15]

  • For Poisoning: If the poison is reversibly adsorbed, it may be removed by treating the catalyst at high temperatures under a flow of an inert gas or hydrogen. For example, sulfur poisoning on nickel catalysts can sometimes be reversed by high-temperature treatment with H₂.[8]

  • For Sintering: Sintering is generally irreversible as it involves a physical change in the catalyst structure.

Troubleshooting Guides

Problem 1: Rapid loss of catalyst activity during butadiene hydrocyanation.

Possible Cause Diagnostic Check Recommended Solution
HCN Excess Analyze off-gas for unreacted HCN. Monitor reaction calorimetry for a drop in heat flow.Control HCN addition carefully. Use a slow, continuous feed rather than batch addition to avoid high instantaneous concentrations.[1]
Feedstock Impurities (O₂, H₂O, TBC) Analyze butadiene and HCN feeds for purity using Gas Chromatography (GC) and appropriate detectors.Ensure all reactants and solvents are rigorously dried and degassed. Pass butadiene feed through a purification column to remove inhibitors like TBC.[6][7]
Incorrect Reaction Temperature Monitor reactor temperature closely. Excursions above the optimal range can accelerate side reactions.Implement robust temperature control. Lowering the temperature may slow deactivation, though it may also reduce the reaction rate.[12]

Problem 2: Low selectivity and yield in the isomerization of this compound to 3-pentenenitrile.

Possible Cause Diagnostic Check Recommended Solution
Catalyst Deactivation (Ni-based) Add a fresh portion of catalyst to the reaction. If activity resumes, the original catalyst was deactivated.Troubleshoot using the guide in "Problem 1". Consider the presence of Lewis acids, which can promote the desired isomerization while potentially impacting catalyst stability.[16]
Catalyst Deactivation (Amine-based) Use NMR or LC-MS to analyze the reaction mixture for the presence of Michael adducts between the amine and pentenenitrile.Select a more sterically hindered tertiary amine or amidine catalyst that is less prone to Michael addition. Optimize the reaction temperature and catalyst loading.
Poor Quality Catalyst Verify the catalyst's structure and purity. For Ni(0) complexes, ensure they were prepared and stored under inert conditions.Synthesize or procure fresh catalyst. Run a control reaction with a known, reliable substrate to confirm catalyst activity.

Data Presentation

Table 1: Performance of Various Catalytic Systems in Pentenenitrile Synthesis & Isomerization

ReactionCatalyst SystemTemperature (°C)Conversion (%)Selectivity (%)Reference
Isomerization of cis-2-PN to 3-PNAluminum Oxide (low alkali)125-20085-9590-95 (to 3-PN)[4]
Hydrocyanation of ButadieneNi(0) with monodentate phosphites100-120>95 (BD)~70 (to 3-PN)[3]
Hydrocyanation of ButadieneNi(COD)₂ with triptycene (B166850) diphosphine ligandAmbientHigh~97 (to 3-PN)[4]
Isomerization of 2M3BN to 3-PNNi(0) with bidentate phosphorus ligand & Lewis Acid80-150HighHigh (to 3-PN)[16]
PN: Pentenenitrile; 2M3BN: 2-methyl-3-butenenitrile; COD: 1,5-cyclooctadiene

Experimental Protocols

Protocol 1: Representative Isomerization of this compound using a Ni(0) Catalyst

Disclaimer: This protocol is a representative example. All operations should be performed in a certified fume hood using appropriate personal protective equipment. Operations involving air-sensitive reagents must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.

  • Reactor Setup: A 100 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser connected to a nitrogen line, a thermometer, and a rubber septum for liquid additions. The glassware is rigorously flame-dried under vacuum and backfilled with nitrogen.

  • Reagent Preparation:

    • This compound (5.0 g, ~61.6 mmol) is purified by passing through a short plug of activated alumina (B75360) and degassed by three freeze-pump-thaw cycles.

    • Anhydrous toluene (B28343) (40 mL) is collected from a solvent purification system.

    • The catalyst, such as Tetrakis(triphenylphosphite)nickel(0) [Ni(P(OPh)₃)₄] (0.80 g, ~0.62 mmol, 1 mol%), is handled inside a glovebox.

  • Reaction Execution:

    • The Ni(0) catalyst and toluene are added to the reaction flask under a positive flow of nitrogen.

    • The mixture is heated to 100 °C with stirring to ensure the catalyst is fully dissolved.

    • The purified this compound is added dropwise to the catalyst solution via syringe over 10 minutes.

    • The reaction is maintained at 100 °C and monitored periodically.

  • Monitoring and Work-up:

    • Aliquots (0.1 mL) are taken from the reaction mixture via syringe at 1-hour intervals, quenched with a small amount of air, diluted with diethyl ether, and analyzed by GC-FID to determine the ratio of pentenenitrile isomers.

    • Upon completion (typically when the isomer ratio reaches equilibrium), the reactor is cooled to room temperature. The solvent can be removed under reduced pressure to yield the crude product mixture, which can be purified by fractional distillation.

Protocol 2: General Regeneration of a Coked Nickel Catalyst

Disclaimer: This procedure involves high temperatures and potentially flammable gases. It must be conducted in a suitable apparatus (e.g., a tube furnace) with appropriate safety measures.

  • Catalyst Unloading: The deactivated (coked) catalyst is carefully unloaded from the reactor in an inert atmosphere if it is pyrophoric.

  • Purging: The catalyst is loaded into a quartz tube reactor and purged with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min for 30 minutes at ambient temperature to remove any adsorbed volatiles.

  • Controlled Oxidation: The temperature is ramped slowly (e.g., 2 °C/min) to 400-450 °C under a diluted air stream (e.g., 2-5% O₂ in N₂). The temperature and oxygen concentration must be carefully controlled to avoid overheating and sintering of the catalyst. The off-gas is monitored by a mass spectrometer or gas analyzer for CO₂ evolution, indicating coke combustion. The temperature is held until CO₂ evolution ceases.

  • Reduction (if applicable): After cooling down under nitrogen, the oxidized catalyst is reduced. The gas is switched to a diluted hydrogen stream (e.g., 5-10% H₂ in N₂) and the temperature is ramped to the catalyst's recommended reduction temperature (e.g., 350-450 °C for Ni/Al₂O₃). This temperature is held for 2-4 hours to ensure complete reduction of the nickel oxide species back to active Ni(0).[8]

  • Passivation/Storage: After reduction, the catalyst is cooled to room temperature under an inert gas. If the catalyst is to be stored, it may need to be passivated with a very low concentration of oxygen to form a protective oxide layer, preventing bulk oxidation upon exposure to air.

Visualizations

G cluster_main Common Catalyst Deactivation Pathways Active_Catalyst Active Catalyst (e.g., Ni(0)L₄) Poisoning Poisoning Active_Catalyst->Poisoning Impurities (S, H₂O) Excess HCN Fouling Fouling / Coking Active_Catalyst->Fouling Polymer Formation Carbon Deposition Sintering Thermal Degradation (Sintering) Active_Catalyst->Sintering High Temperature Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Major mechanisms of catalyst deactivation in nitrile synthesis.

G Start Observe Rapid Loss of Catalyst Activity Check_Feed 1. Analyze Feed Purity (GC, Karl Fischer) Start->Check_Feed Impure Impurities Detected? (H₂O, O₂, TBC) Check_Feed->Impure Check_HCN 2. Verify HCN Stoichiometry Excess_HCN HCN Excess? Check_HCN->Excess_HCN Check_Temp 3. Monitor Reaction Temperature Profile Temp_Spike Temp Excursion? Check_Temp->Temp_Spike Impure->Check_HCN No Sol_Purify Action: Purify Reactants/Solvents Impure->Sol_Purify Yes Excess_HCN->Check_Temp No Sol_Control_HCN Action: Implement Slow HCN Addition Excess_HCN->Sol_Control_HCN Yes Sol_Control_Temp Action: Improve Thermal Control Temp_Spike->Sol_Control_Temp Yes End Re-evaluate Performance Temp_Spike->End No / Other Cause Sol_Purify->End Sol_Control_HCN->End Sol_Control_Temp->End

Caption: Troubleshooting workflow for catalyst deactivation.

References

Technical Support Center: Analytical Challenges in cis-2-Pentanenitrile Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenges encountered during the separation of cis- and trans-2-Pentanenitrile isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate cis- and trans-2-Pentanenitrile isomers?

The primary challenge in separating cis- and trans-2-Pentanenitrile lies in their very similar physicochemical properties. As geometric isomers, they share the same molecular weight and elemental composition, differing only in the spatial arrangement of atoms around the carbon-carbon double bond. This results in nearly identical boiling points and polarities, making their resolution by standard chromatographic techniques difficult. Effective separation requires highly selective analytical methods that can exploit the subtle differences in their molecular shape and dipole moment.

Q2: Which analytical technique is better suited for this separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

Gas Chromatography (GC) is generally the preferred and more common method for separating small, volatile molecules like 2-pentenenitrile (B77955) isomers. The vapor phase separation in GC, especially when coupled with a high-resolution capillary column, can effectively differentiate between the subtle structural differences of the isomers.

While HPLC can also be used, finding a suitable column and mobile phase combination that provides adequate selectivity can be more challenging. A reverse-phase (RP) HPLC method may be feasible, where the slightly less polar trans-isomer would likely have a longer retention time on a C18 column compared to the more polar cis-isomer. However, GC typically offers superior resolution for this specific application.

Q3: What type of GC column is recommended for separating cis- and trans-2-Pentanenitrile?

A polar stationary phase is highly recommended. The principle of "like dissolves like" is key; the nitrile group (-C≡N) makes 2-pentenenitrile a polar molecule. Using a polar GC column enhances the differential interactions between the isomers and the stationary phase, which is necessary for separation. Non-polar columns, which separate primarily by boiling point, are unlikely to provide adequate resolution.

Table 1: Recommended GC Column Stationary Phases for 2-Pentanenitrile Isomer Separation

Stationary Phase TypePolarityExample Commercial PhasesRationale for Selection
Biscyanopropyl Polysiloxane High SP™-2340, SP™-2560Specifically designed for detailed separation of geometric (cis/trans) isomers of unsaturated compounds due to strong dipole-dipole interactions.
Polyethylene Glycol (WAX) High DB-WAX, Carbowax 20MA robust, polar phase that provides good selectivity for compounds with polar functional groups like nitriles.
Cyanopropylphenyl Polysiloxane Intermediate DB-624, OV-1701Offers a different selectivity compared to WAX phases and can be effective for separating isomers based on both polarity and boiling point differences.

Troubleshooting Guides

Issue 1: Poor Resolution or Complete Co-elution of Isomer Peaks

Poor resolution is the most common problem encountered. The peaks for cis- and trans-2-Pentanenitrile are either significantly overlapped or appear as a single peak.

Possible Causes & Solutions:

  • Inappropriate GC Column:

    • Solution: Ensure you are using a polar capillary column (e.g., WAX or a high-percentage cyanopropyl phase). A non-polar column (like a DB-1 or DB-5) will likely not resolve these isomers.

  • Temperature Program is Too Fast:

    • Solution: A rapid temperature ramp does not allow sufficient time for the isomers to interact with the stationary phase. Decrease the oven ramp rate, particularly around the expected elution temperature of the isomers. A slower ramp rate (e.g., 2-5 °C/min) often improves separation.[1]

  • Suboptimal Carrier Gas Flow Rate:

    • Solution: The linear velocity of the carrier gas (Helium or Hydrogen) affects column efficiency. Ensure the flow rate is set to the optimal velocity for your column's internal diameter. An incorrect flow rate can lead to peak broadening and reduced resolution.

  • Initial Oven Temperature is Too High:

    • Solution: A high initial temperature can cause the analytes to move through the column too quickly, preventing proper partitioning with the stationary phase. Lower the initial oven temperature to better focus the analytes at the head of the column before the temperature ramp begins.[2]

Figure 1. Troubleshooting workflow for poor isomer peak resolution.
Issue 2: Tailing or Asymmetrical Peaks

Peak tailing can compromise resolution and lead to inaccurate quantification. For a polar compound like 2-pentenenitrile, this is often due to active sites within the GC system.

Possible Causes & Solutions:

  • Active Sites in the Inlet or Column:

    • Cause: The nitrile group can interact with acidic silanol (B1196071) groups on the surface of an untreated inlet liner or the front end of the GC column.

    • Solution 1: Use a fresh, deactivated inlet liner.

    • Solution 2: Perform column maintenance by trimming 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.

    • Solution 3: If the problem persists, consider using an ultra-inert or base-deactivated GC column.

  • Improper Column Installation:

    • Cause: If the column is not cut cleanly at a 90-degree angle or is installed at the incorrect height in the inlet, it can create turbulence and dead volume, leading to peak distortion.[3]

    • Solution: Re-cut the column using a ceramic wafer and ensure it is installed according to the manufacturer's specifications for your GC model.

  • Solvent-Phase Polarity Mismatch:

    • Cause: If using a splitless injection, the polarity of the injection solvent should be compatible with the stationary phase for proper analyte focusing.

    • Solution: Ensure your sample is dissolved in a solvent with a polarity that is compatible with your polar stationary phase.

Table 2: Summary of Solutions for Peak Tailing

CausePrimary SolutionSecondary Action
System Activity Replace inlet liner with a deactivated one.Trim 10-20 cm from the column inlet.
Poor Column Cut/Installation Re-cut column end cleanly.Verify correct installation depth in the inlet.
Solvent Mismatch Use a solvent compatible with the polar column.Decrease initial oven temperature by 10-20°C.[4]

Experimental Protocols

The following are suggested starting protocols for method development. Due to the lack of specific application notes in the public domain for this exact separation, these methods are based on established principles for separating polar geometric isomers.

Protocol 1: Gas Chromatography (GC-FID) - High-Polarity Column

This method is designed to maximize selectivity between the isomers.

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID)

  • Column: SP™-2560 (or equivalent high-cyanopropyl phase), 60 m x 0.25 mm ID, 0.20 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (50:1 ratio)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 3 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

  • Detector:

    • Temperature: 260 °C

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (N₂): 25 mL/min

Expected Outcome: The cis-isomer is expected to elute slightly before the trans-isomer due to its generally lower boiling point and more compact structure. The high polarity of the column should provide the necessary selectivity for baseline or near-baseline resolution.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Prep Dilute isomer mixture in appropriate solvent (e.g., Methylene Chloride) Inject Inject 1 µL into GC (250°C, 50:1 split) Prep->Inject Separate Separation on Polar Column (e.g., SP-2560) Oven Program: 60°C -> 150°C Inject->Separate Detect Detection by FID (260°C) Separate->Detect Process Integrate Peak Areas Detect->Process Quantify Quantify Isomer Ratio Process->Quantify

Figure 2. General experimental workflow for GC-FID analysis of isomers.
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is an alternative approach using reversed-phase chromatography.

  • Instrumentation: HPLC with UV Detector

  • Column: Newcrom R1 (or equivalent low-silanol activity C18), 150 mm x 4.6 mm, 5 µm[5]

  • Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector:

    • UV Wavelength: 210 nm

  • Injection Volume: 10 µL

Expected Outcome: In reversed-phase mode, the elution order may be reversed compared to GC. The more polar cis-isomer is expected to elute before the less polar trans-isomer. Resolution will likely be lower than the optimized GC method.

Disclaimer: The experimental protocols and expected outcomes are provided as a starting point for method development. Actual results, including retention times and elution order, may vary based on the specific instrumentation, column condition, and purity of the standards used. Method optimization will be required to achieve the desired separation.

References

cis-2-Pentenenitrile stability under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-2-pentenenitrile, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic conditions?

A1: The primary degradation pathway for this compound under acidic conditions is hydrolysis. This reaction typically requires heat and a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2][3] The nitrile group is converted first to an amide intermediate (cis-2-pentenamide) and then to the corresponding carboxylic acid (cis-2-pentenoic acid), with the concurrent formation of an ammonium (B1175870) salt.[1][2][4]

Q2: Can this compound isomerize under acidic conditions?

A2: Yes, isomerization is a potential side reaction. Under acidic conditions, the cis-double bond may isomerize to the more thermodynamically stable trans-2-pentenenitrile. Additionally, migration of the double bond to form 3-pentenenitrile (B94367) is also possible, although this may require specific catalysts or more forcing conditions. The extent of isomerization depends on the specific acid used, temperature, and reaction time.

Q3: My hydrolysis reaction is very slow or incomplete. What can I do?

A3: Acid-catalyzed hydrolysis of nitriles can be a slow process.[2][4] To drive the reaction to completion, consider the following:

  • Increase Temperature: Refluxing the reaction mixture is standard practice for nitrile hydrolysis.[2][3][4]

  • Increase Acid Concentration: Using a more concentrated strong acid can accelerate the reaction.

  • Extend Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the necessary reaction time.

Q4: I am observing an unexpected byproduct in my reaction mixture. What could it be?

A4: Besides the expected carboxylic acid and the intermediate amide, several byproducts are possible:

  • Isomers: As mentioned in Q2, you may be forming trans-2-pentenenitrile, trans-2-pentenoic acid, or isomers with the double bond shifted (e.g., 3-pentenoic acid).

  • Polymerization Products: Under harsh acidic conditions, the alkene functionality can sometimes lead to polymerization or charring.

  • Amide Intermediate: If the reaction is incomplete, you will see the cis-2-pentenamide intermediate.[1][3]

Q5: How can I isolate the final carboxylic acid product?

A5: After the reaction is complete, the typical workup involves:

  • Cooling the reaction mixture.

  • Neutralizing the excess acid with a base (e.g., sodium bicarbonate or sodium hydroxide) to a pH where the carboxylic acid is deprotonated (forming a carboxylate salt), making it water-soluble.

  • Washing with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted nitrile or other non-acidic organic impurities.

  • Re-acidifying the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Extracting the carboxylic acid product into an organic solvent.

  • Drying the organic layer, filtering, and removing the solvent under reduced pressure. Further purification can be achieved by distillation or chromatography.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Action
Low Conversion / Reaction Stalled Insufficiently harsh conditions.Increase reaction temperature to reflux.[2][3] Increase the concentration of the acid catalyst. Extend the reaction time and monitor progress.
Multiple Spots/Peaks on TLC/GC/HPLC Incomplete reaction and/or isomerization.1. For Incomplete Reaction: See "Low Conversion" recommendations. 2. For Isomerization: Try milder conditions (lower temperature, less concentrated acid) if isomerization is undesirable. If the isomers are separable, proceed with purification via chromatography or distillation.
Formation of the Amide Intermediate Only Reaction conditions are too mild (insufficient heat or time for the second hydrolysis step).Increase the temperature and/or reaction time to facilitate the hydrolysis of the amide to the carboxylic acid.[3]
Low Isolated Yield of Carboxylic Acid Product loss during workup.Ensure the aqueous layer is sufficiently basic to deprotonate the carboxylic acid fully before the initial extraction. Ensure the aqueous layer is sufficiently acidic to protonate the carboxylate fully before the final extraction. Perform multiple extractions at each step to ensure complete transfer.
Dark, Tarry Reaction Mixture Decomposition or polymerization at high temperatures.Consider using a less concentrated acid or a lower reaction temperature, though this will likely require a longer reaction time. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Acidic Conditions

This protocol describes a general procedure to monitor the stability and degradation of this compound over time.

Materials:

  • This compound

  • Hydrochloric Acid (e.g., 6 M solution)

  • Internal Standard (e.g., dodecane, for GC analysis)

  • Organic Solvent (e.g., Dioxane or Acetonitrile, HPLC grade)

  • Deionized Water

  • Reaction vials, heating block, GC-MS or HPLC system

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen organic solvent.

  • In a series of reaction vials, add a known volume of the stock solution and the internal standard.

  • Add the acidic solution (e.g., 6 M HCl) to initiate the reaction at time t=0. Ensure the final concentration of the nitrile is suitable for analysis.

  • Place the vials in a heating block set to the desired temperature (e.g., 50°C, 80°C, or reflux).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one vial by rapidly cooling and neutralizing with a suitable base (e.g., NaHCO₃ solution).

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC-MS or HPLC to quantify the remaining this compound and identify/quantify any degradation products like trans-2-pentenenitrile, cis-2-pentenamide, and cis-2-pentenoic acid.

Protocol 2: Preparative Hydrolysis of this compound

This protocol describes a lab-scale synthesis of cis-2-pentenoic acid.

Materials:

  • This compound (e.g., 5.0 g)

  • Concentrated Sulfuric Acid or Hydrochloric Acid

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate (B1210297) or Diethyl Ether

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask, reflux condenser, separatory funnel

Procedure:

  • Combine this compound, water, and the strong acid in a round-bottom flask (e.g., 5.0 g nitrile, 50 mL of 6 M H₂SO₄).

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain reflux for 4-12 hours, monitoring the disappearance of the starting material by TLC or GC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Carefully transfer the mixture to a separatory funnel and slowly add saturated sodium bicarbonate solution to neutralize the acid and deprotonate the product.

  • Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any neutral organic impurities. Discard the organic layers.

  • Re-acidify the aqueous layer to pH ~1-2 with concentrated HCl.

  • Extract the carboxylic acid product into ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude cis-2-pentenoic acid.

Visualizations

Hydrolysis_Pathway cluster_main Acid-Catalyzed Hydrolysis This compound This compound Protonated_Nitrile Protonated_Nitrile This compound->Protonated_Nitrile + H⁺ Amide_Intermediate cis-2-Pentenamide (Intermediate) Protonated_Nitrile->Amide_Intermediate + 2H₂O - H₃O⁺ Carboxylic_Acid cis-2-Pentenoic Acid (Product) Amide_Intermediate->Carboxylic_Acid + H₃O⁺ Ammonium_Ion Ammonium Ion (Byproduct) Amide_Intermediate->Ammonium_Ion

Caption: Acid-catalyzed hydrolysis of this compound.

Isomerization_Pathways cis_PN This compound trans_PN trans-2-Pentenenitrile cis_PN->trans_PN H⁺ (cis-trans Isomerization) 3_PN 3-Pentenenitrile cis_PN->3_PN H⁺ / Heat (Double Bond Migration) Experimental_Workflow cluster_workflow Stability Study Workflow A 1. Prepare Reaction Vials (Nitrile + Acid + Standard) B 2. Incubate at Desired Temperature A->B C 3. Sample at Time Points B->C D 4. Quench & Neutralize C->D E 5. Extract Organics D->E F 6. Analyze by GC/HPLC E->F G 7. Quantify & Identify F->G

References

cis-2-Pentenenitrile stability under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of cis-2-pentenenitrile under basic experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using this compound in a reaction with a basic catalyst and observing a mixture of isomers in my final product. What is happening?

A1: Under basic conditions, this compound is susceptible to isomerization. The cis-isomer can convert to the more thermodynamically stable trans-isomer. Additionally, migration of the double bond can occur, leading to the formation of 3-pentenenitrile (B94367).[1][2] This isomerization can be catalyzed by various bases, including tertiary amines and metal oxides with low alkali metal content.[1][2]

  • Troubleshooting Tip: To minimize isomerization, consider running your reaction at a lower temperature or using a milder, non-nucleophilic base if your desired reaction chemistry allows. Analyzing your reaction mixture over time using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can help you monitor the extent of isomerization.

Q2: My reaction with this compound under aqueous basic conditions is showing low yield of the desired product and formation of a water-soluble byproduct. What could be the cause?

A2: The nitrile group of this compound can undergo hydrolysis under basic conditions to form a carboxylate salt, which is water-soluble.[3][4][5][6] This reaction proceeds through an amide intermediate, and under vigorous conditions (e.g., high temperatures, prolonged reaction times), the hydrolysis to the carboxylate is likely.[7]

  • Troubleshooting Tip: If hydrolysis is undesired, it is crucial to use anhydrous solvents and reagents. If aqueous basic conditions are necessary for your primary reaction, try using a lower temperature and a shorter reaction time to limit the extent of hydrolysis. A post-reaction acidification step would be needed to convert the carboxylate salt to the free carboxylic acid for extraction from the aqueous layer.[6]

Q3: I am observing the formation of a viscous or solid material in my reaction vessel when treating this compound with a strong base. What is this?

A3: this compound, being an α,β-unsaturated nitrile, can undergo anionic polymerization in the presence of strong bases or other nucleophiles.[8][9][10] The electron-withdrawing nitrile group activates the double bond for this type of polymerization.

  • Troubleshooting Tip: To avoid polymerization, use the minimum required concentration of the base. Ensure that your reaction is run at a controlled, and preferably low, temperature. The presence of radical inhibitors might also be beneficial if you suspect a radical-initiated polymerization, although anionic polymerization is more likely with strong bases.

Q4: Besides isomerization and hydrolysis, are there other potential side reactions for this compound under basic conditions?

A4: Yes, as an α,β-unsaturated system, this compound is susceptible to nucleophilic conjugate addition (Michael addition).[11][12][13] In a basic solution containing other nucleophiles (e.g., amines, alkoxides), these can add to the carbon-carbon double bond. Even the hydroxide (B78521) ion can potentially act as a nucleophile in a conjugate addition reaction.

  • Troubleshooting Tip: The choice of base is critical. If you want to avoid conjugate addition, use a sterically hindered, non-nucleophilic base. If your intended reaction is a conjugate addition, ensure your desired nucleophile is more reactive than the base catalyst.

Quantitative Data Summary

The stability of this compound under basic conditions is influenced by factors such as base strength, temperature, and solvent. Below is a summary of expected outcomes and parameters to consider.

ParameterConditionExpected OutcomeTypical Quantitative Data to MeasureReference
Isomerization Tertiary Amine Catalyst, 80-200°CFormation of 3-pentenenitrilesIsomer ratio (cis-2-/trans-2-/3-PN) over time[2]
Aluminum Oxide Catalyst, 125-200°CConversion to 3-pentenenitrileConversion (%), Selectivity (%)[1]
Hydrolysis Aqueous NaOH or KOH, RefluxFormation of Pentenoate SaltReaction Rate Constant (k), Half-life (t½)[4]
Polymerization Strong Base (e.g., n-BuLi)Formation of Poly(pentenenitrile)Molecular Weight (Mw), Polydispersity Index (PDI)[8][14]
Conjugate Addition Nucleophile in Basic MediaFormation of β-substituted PentanenitrileProduct Yield (%), Diastereomeric Ratio (if applicable)[12][15]

Experimental Protocols

Protocol 1: Monitoring the Isomerization of this compound under Basic Conditions

  • Materials:

    • This compound

    • Anhydrous toluene (B28343) (or other suitable aprotic solvent)

    • Triethylamine (B128534) (or another base of interest)

    • Internal standard (e.g., dodecane)

    • Reaction vessel (e.g., round-bottom flask with a reflux condenser and nitrogen inlet)

    • Heating mantle and temperature controller

    • Gas chromatograph with a flame ionization detector (GC-FID)

  • Procedure:

    • To a 50 mL round-bottom flask, add 20 mL of anhydrous toluene and a known amount of dodecane (B42187) as an internal standard.

    • Add 1.0 g of this compound to the flask.

    • Take an initial sample (t=0) for GC analysis.

    • Add the desired molar equivalent of triethylamine to the reaction mixture.

    • Heat the mixture to the desired temperature (e.g., 100°C) under a nitrogen atmosphere.

    • Withdraw aliquots of the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Quench each aliquot with a small amount of dilute acid (e.g., 1 M HCl) and extract with diethyl ether.

    • Analyze the organic layer by GC-FID to determine the relative concentrations of this compound, trans-2-pentenenitrile, and 3-pentenenitrile by comparing their peak areas to that of the internal standard.

Protocol 2: Assessing the Rate of Hydrolysis of this compound

  • Materials:

    • This compound

    • 1 M Sodium hydroxide solution

    • Ethanol

    • Reaction vessel with a reflux condenser

    • Constant temperature water bath

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Procedure:

    • Prepare a stock solution of this compound in ethanol.

    • In a reaction vessel maintained at a constant temperature (e.g., 60°C), add a known volume of 1 M NaOH solution.

    • Initiate the reaction by adding a small volume of the this compound stock solution to the NaOH solution with vigorous stirring.

    • Immediately withdraw the first sample (t=0) and neutralize it with a stoichiometric amount of 1 M HCl.

    • Continue to take samples at regular time intervals, neutralizing each one upon collection.

    • Analyze the samples by reverse-phase HPLC to monitor the disappearance of the this compound peak and the appearance of the product peak(s).

    • Calculate the rate of reaction based on the change in concentration of the starting material over time.

Visualizations

Stability_Pathways start This compound isomer trans-2-Pentenenitrile / 3-Pentenenitrile start->isomer Base-Catalyzed Isomerization amide Pentenoamide (Intermediate) start->amide Nucleophilic Attack (OH⁻) addition Conjugate Addition Product start->addition Conjugate Addition (Nucleophile) polymer Poly(pentenenitrile) start->polymer Anionic Polymerization hydrolysis Pentenoate Salt amide->hydrolysis Further Hydrolysis

Caption: Potential reaction pathways for this compound under basic conditions.

References

Technical Support Center: cis-2-Pentenenitrile Reaction Work-Up Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-2-Pentenenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound and its reaction mixtures?

A1: this compound is a flammable liquid and is considered a moderate health hazard, being toxic if inhaled, swallowed, or in contact with skin.[1][2] Key safety precautions include:

  • Working in a well-ventilated fume hood.[3]

  • Wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[4]

  • Keeping the compound away from heat, sparks, and open flames.[3]

  • Ensuring that eyewash stations and safety showers are readily accessible.[4]

  • Being aware of its incompatibility with strong acids, strong oxidizing agents, and bases, as reactions can be violent or produce hydrogen cyanide.[2]

Q2: How can I prevent polymerization of this compound during work-up and purification?

A2: Due to its conjugated double bond, this compound is susceptible to polymerization, especially when heated.[5] To prevent this:

  • Add a polymerization inhibitor to the reaction mixture before heating or distillation. Common inhibitors for unsaturated monomers include hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), butylated hydroxytoluene (BHT), or 4-tert-butylcatechol (B165716) (TBC).[6] Commercial formulations of similar nitriles may contain inhibitors like 2,6-di-tert-butyl-p-cresol.[5]

  • Perform distillations under reduced pressure to lower the boiling point and minimize thermal stress.[5]

  • Avoid prolonged storage at elevated temperatures.

Q3: What causes isomerization of this compound, and how can it be minimized during work-up?

A3: this compound can isomerize to the more thermodynamically stable trans-2-pentenenitrile or to 3-pentenenitrile (B94367), particularly at high temperatures or in the presence of acid or base catalysts.[5][7] To minimize isomerization:

  • Maintain neutral pH during aqueous work-ups whenever possible. If acidic or basic washes are necessary, perform them quickly and at low temperatures.

  • Use vacuum distillation for purification to reduce the required temperature.[5]

  • Avoid prolonged heating.

Q4: Which drying agents are suitable for drying solutions of this compound?

A4: Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used and effective drying agents for organic solutions of nitriles. Molecular sieves can also be used, particularly for achieving very low water content.[8][9] Ensure the drying agent is thoroughly removed by filtration before proceeding with distillation to prevent bumping and potential side reactions.

Troubleshooting Guides

Issue 1: Emulsion Formation During Aqueous Extraction

Symptoms: A persistent, cloudy, or milky layer forms between the aqueous and organic phases, making separation difficult or impossible.

Possible Causes:

  • Presence of surfactant-like impurities or byproducts.[10]

  • High concentration of dissolved salts or polar compounds.

  • Vigorous shaking of the separatory funnel.[10]

Solutions:

SolutionDescription
Gentle Inversion Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the mechanical energy that leads to emulsion formation.[10]
Addition of Brine Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out" the organic components.[10]
Change Solvent Volume Diluting the organic layer with more solvent can sometimes resolve the emulsion.[2]
Centrifugation If the volume is manageable, centrifuging the mixture can force the separation of the layers.[11][12]
Filtration Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsified droplets.[2][10]
Thermal Shock Gently warming or cooling the separatory funnel can sometimes destabilize the emulsion. Sudden cooling may increase the interfacial tension, promoting coalescence.[11]
Issue 2: Low Yield or Purity After Distillation

Symptoms: The final product yield is significantly lower than expected, or GC/NMR analysis shows the presence of isomers or other impurities.

Possible Causes:

  • Isomerization: Conversion of the cis-isomer to the trans-isomer or 3-pentenenitrile due to excessive heat.[5] The boiling points of the isomers are very close, making separation by simple distillation difficult.

  • Polymerization: Loss of product due to the formation of non-volatile polymers in the distillation flask.[5][6]

  • Hydrolysis: If the work-up involved acidic or basic conditions, residual water and catalyst can cause hydrolysis to the corresponding amide or carboxylic acid upon heating.[5]

  • Inefficient Fractionation: Inadequate separation of isomers or other closely boiling impurities.

Solutions:

SolutionDescription
Vacuum Distillation Perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition and isomerization.[5] For this compound (boiling point 127-128 °C at atmospheric pressure), vacuum distillation is highly recommended.[5]
Fractional Distillation Use a fractional distillation column (e.g., Vigreux or packed column) to improve separation efficiency between the cis and trans isomers, which have similar boiling points.[4][13] A column with a high number of theoretical plates is necessary.
Add a Polymerization Inhibitor Add a small amount of an inhibitor like BHT or hydroquinone to the distillation flask to prevent polymerization.[6]
Thorough Work-up Ensure all acidic or basic reagents are completely removed through washing and that the organic solution is thoroughly dried before distillation to prevent hydrolysis.
Issue 3: Formation of a Gelatinous Precipitate in DIBAL-H Reduction Work-up

Symptoms: During the aqueous work-up of a DIBAL-H reduction, a thick, gelatinous precipitate of aluminum salts forms, which is difficult to filter and traps the product, leading to low yields.

Possible Causes:

  • Quenching the reaction with water or dilute acid leads to the formation of colloidal aluminum hydroxide (B78521) [Al(OH)₃].[1]

Solutions:

SolutionDescription
Rochelle's Salt Work-up After quenching the excess DIBAL-H with a protic solvent like methanol (B129727) at low temperature, add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously. The tartrate chelates the aluminum salts, forming a soluble complex and preventing the formation of a gel, resulting in two clear, separable layers.[14]
Fieser Work-up (Acidic/Basic) Cautiously add the reaction mixture to a vigorously stirred, cold solution of 1M HCl. The acidic conditions will form soluble aluminum salts (AlCl₃). Alternatively, add 1M NaOH to form soluble aluminates [Al(OH)₄]⁻.[1] Caution: Both methods can be highly exothermic.
Sequential Addition Method A common laboratory method involves the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

Experimental Protocols

Protocol 1: General Aqueous Work-up for Neutral Reactions

Objective: To isolate this compound from a reaction mixture containing non-ionic byproducts and catalysts.

Methodology:

  • Solvent Removal (Optional): If the reaction was performed in a volatile solvent, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Transfer the solution to a separatory funnel and wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium chloride (brine) (to reduce the solubility of the organic product in the aqueous layer and aid in phase separation).[14]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum fractional distillation.

Protocol 2: Work-up for Acidic Hydrolysis to Pentenoic Acid

Objective: To isolate the carboxylic acid product from the acidic hydrolysis of this compound.

Methodology:

  • Cooling: After the reaction is complete (heating under reflux with an acid like HCl), cool the reaction mixture to room temperature.[5]

  • Basification and Extraction: Transfer the mixture to a separatory funnel and add a suitable organic solvent (e.g., diethyl ether). Carefully add a base (e.g., 2M NaOH) until the aqueous layer is basic (pH > 10). This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt, and moves it to the aqueous layer. Extract the aqueous layer with the organic solvent to remove any unreacted nitrile or neutral byproducts.

  • Acidification: Cool the separated aqueous layer in an ice bath and acidify with cold concentrated HCl until the pH is ~2. The carboxylic acid will precipitate if it is a solid or form an oily layer.

  • Product Extraction: Extract the acidified aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic solution under reduced pressure to yield the crude pentenoic acid.

Protocol 3: Work-up for DIBAL-H Reduction to Pentenal

Objective: To isolate the aldehyde product from the DIBAL-H reduction of this compound, avoiding the formation of aluminum gels.

Methodology:

  • Reaction Quenching: After the reaction is complete (typically run at -78 °C), quench the excess DIBAL-H by the slow, dropwise addition of methanol while maintaining the low temperature.[14][15]

  • Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature.

  • Rochelle's Salt Addition: Add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir the biphasic mixture vigorously for 1-2 hours, or until the layers become clear.[14]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer one or two more times with the reaction solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter and carefully concentrate the solution under reduced pressure (avoiding excessive heat to prevent volatilization of the aldehyde product). The crude aldehyde can then be purified, typically by chromatography or careful distillation.

Data Presentation

Table 1: Physical Properties of Pentenenitrile Isomers

CompoundBoiling Point (°C at 760 mmHg)Density (g/mL at 20°C)Refractive Index (n20/D)
This compound127-128[16]0.821[16]1.424[16]
trans-2-Pentenenitrile127-129~0.82~1.428
3-Pentenenitrile144-147[7]~0.82~1.422

Note: Data for trans and 3-isomers are approximate and may vary slightly based on the source.

Visualizations

Workup_Decision_Tree start End of Reaction check_reagent What type of reagents were used? start->check_reagent neutral Neutral / Non-ionic check_reagent->neutral Neutral organometallic Organometallic (e.g., DIBAL-H, Grignard) check_reagent->organometallic Organometallic acid_base Strong Acid / Base check_reagent->acid_base Acid/Base workup_neutral 1. Aqueous Wash 2. Brine Wash 3. Dry (Na2SO4) 4. Concentrate neutral->workup_neutral workup_organometallic 1. Quench (e.g., MeOH, NH4Cl) 2. Aqueous Work-up (e.g., Rochelle's Salt) 3. Extract 4. Dry & Concentrate organometallic->workup_organometallic workup_acid_base 1. Neutralize Carefully 2. Extract 3. Wash with Water/Brine 4. Dry & Concentrate acid_base->workup_acid_base purification Purification workup_neutral->purification workup_organometallic->purification workup_acid_base->purification distillation Vacuum Fractional Distillation purification->distillation Volatile Product chromatography Column Chromatography purification->chromatography Non-Volatile / Heat Sensitive

Caption: General work-up decision workflow.

Emulsion_Troubleshooting emulsion Emulsion Formed solution1 Add Saturated Brine emulsion->solution1 solution2 Centrifuge Mixture emulsion->solution2 solution3 Filter through Celite® emulsion->solution3 solution4 Gently Swirl (Prevention) emulsion->solution4 separated Phases Separated solution1->separated Breaks Emulsion solution2->separated Forces Separation solution3->separated Breaks Droplets

Caption: Troubleshooting emulsion formation.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Analysis of cis- and trans-2-Pentenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the geometric isomerism of molecules can profoundly influence their chemical reactivity, biological activity, and physical properties. This guide provides a detailed comparative analysis of the reactivity of cis-2-pentenenitrile and trans-2-pentenenitrile. While direct, head-to-head experimental data for these specific isomers is limited in published literature, this comparison is built upon established principles of organic chemistry, data from analogous unsaturated systems, and theoretical considerations.

At a Glance: Key Reactivity Differences

PropertyThis compoundtrans-2-PentenenitrileRationale
Thermodynamic Stability Less stableMore stableSteric strain between the ethyl group and the nitrile group on the same side of the double bond increases the ground state energy.[1][2][3]
Steric Hindrance Higher at the reaction centers (C=C and C≡N)LowerThe cis configuration brings the substituents into closer proximity, potentially shielding the reactive sites.[1][4]
Inferred Reactivity Potentially higher in reactions with a high-energy transition state (kinetic control) or those driven by relief of steric strain.Generally favored in reactions sensitive to steric hindrance and under thermodynamic control.[5]The higher ground state energy of the cis isomer may lead to a lower activation energy. The less-hindered nature of the trans isomer allows for easier reagent access.

Theoretical Framework: Stability and Steric Effects

The fundamental difference in the reactivity of cis- and trans-2-pentenenitrile arises from their distinct three-dimensional structures.

  • Thermodynamic Stability: For acyclic disubstituted alkenes, the trans isomer is generally more stable than the cis isomer.[2][6] This is due to steric hindrance between the non-hydrogen substituents on the same side of the double bond in the cis configuration.[1][3] This increased steric strain raises the ground-state energy of the cis isomer, making it less thermodynamically stable. This energy difference can be quantified by comparing the heats of hydrogenation; the less stable cis isomer releases more heat upon conversion to the corresponding alkane.[1][7]

  • Steric Hindrance: The ethyl and nitrile groups in this compound are positioned on the same side of the C=C double bond. This arrangement can sterically hinder the approach of reagents to both the double bond and the electrophilic carbon of the nitrile group. In contrast, the trans isomer has these groups on opposite sides, providing a more open and accessible structure for chemical attack.

G cluster_cis This compound cluster_trans trans-2-Pentenenitrile cis_node cis_node cis_label Higher Steric Hindrance Higher Ground State Energy trans_node trans_node trans_label Lower Steric Hindrance Lower Ground State Energy

Caption: Steric and energetic comparison of cis- and trans-2-pentenenitrile.

Comparative Reactivity in Key Transformations

Based on these principles, we can infer the relative reactivity of the two isomers in common organic reactions.

Michael Addition (Conjugate Addition)

α,β-Unsaturated nitriles are known to act as Michael acceptors, undergoing conjugate addition of nucleophiles.[8][9][10] The reaction involves the attack of a nucleophile at the β-carbon of the double bond.

Hypothesis: The trans-2-pentenenitrile is expected to be more reactive towards Michael addition than the cis isomer. The steric bulk of the ethyl group in the cis isomer can hinder the approach of the nucleophile to the β-carbon. In a study on a related α,β-unsaturated ester, the cis isomer was found to be 10-fold less active than the trans isomer in a hetero-Michael addition reaction.

G cluster_cis This compound cluster_trans trans-2-Pentenenitrile A Nucleophile approach hindered B Slower reaction rate A->B Steric hindrance C Facile nucleophile approach D Faster reaction rate C->D

Caption: Inferred workflow for Michael addition reactivity.

Reduction Reactions

The reduction of 2-pentenenitrile (B77955) can occur at either the carbon-carbon double bond or the nitrile group, depending on the reagents and conditions.[11][12]

  • Catalytic Hydrogenation (Reduction of C=C and C≡N): In catalytic hydrogenation using reagents like H₂ with a metal catalyst (e.g., Raney Nickel, Palladium), both the double bond and the nitrile group can be reduced.[11][13] The less sterically hindered trans isomer is likely to adsorb more readily onto the catalyst surface, potentially leading to a faster reaction rate.

  • Chemoselective Reduction of the Nitrile Group: Reagents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine.[12] The steric environment around the nitrile's electrophilic carbon is a key factor. The greater steric hindrance in the cis isomer might lead to a slower rate of reduction compared to the trans isomer.

  • Chemoselective Reduction of the Double Bond: Specific methods for the selective reduction of the C=C bond in the presence of a nitrile group are also known. Here too, the accessibility of the double bond in the trans isomer would likely favor a faster reaction.

Experimental Protocols for Comparative Analysis

To empirically determine the relative reactivities, the following experimental protocols could be employed.

Experiment 1: Comparative Michael Addition with a Thiol

Objective: To compare the rates of conjugate addition of a model nucleophile, such as benzyl (B1604629) thiol, to cis- and trans-2-pentenenitrile.

Methodology:

  • Prepare two separate reaction vessels, each containing a solution of either cis- or trans-2-pentenenitrile (1.0 eq.) in a suitable solvent (e.g., THF).

  • To each vessel, add a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 eq.).

  • Initiate the reaction by adding benzyl thiol (1.1 eq.) to each vessel simultaneously.

  • Monitor the reaction progress at regular intervals using Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the consumption of the starting material and the formation of the adduct.

  • Plot the concentration of the starting material versus time to determine the initial reaction rates for both isomers.

Experiment 2: Comparative Reduction with Sodium Borohydride (B1222165)

Objective: To compare the rates of reduction of the nitrile group in cis- and trans-2-pentenenitrile.

Methodology:

  • Set up two parallel reactions. In each, dissolve either cis- or trans-2-pentenenitrile (1.0 eq.) in an alcoholic solvent (e.g., ethanol).

  • Add a catalyst, such as NiCl₂ (0.1 eq.), to each solution.[14]

  • Cool the solutions to 0 °C and add sodium borohydride (2.0 eq.) portion-wise to each.

  • Allow the reactions to proceed at room temperature and monitor by TLC or GC to track the disappearance of the starting nitrile.

  • The relative time to completion for each reaction will provide a qualitative measure of the relative reactivity. Quantitative analysis can be performed by taking aliquots at set time points and analyzing them by GC.

Summary and Outlook

The principles of steric hindrance and thermodynamic stability strongly suggest that trans-2-pentenenitrile will be the more reactive isomer in many common addition and reduction reactions. The greater steric congestion in this compound is predicted to impede the approach of reagents, leading to slower reaction rates. However, in reactions where the transition state is reached early and is primarily influenced by the higher ground state energy of the starting material, the cis isomer could exhibit enhanced reactivity.

For researchers and professionals in drug development and organic synthesis, understanding these nuances is critical for reaction design, optimization, and the prediction of impurity profiles. The experimental protocols outlined provide a framework for quantifying these reactivity differences, offering valuable data for process development and mechanistic studies.

References

A Comparative Spectroscopic Analysis of cis- and trans-2-Pentenenitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectral data for the geometric isomers, cis- and trans-2-Pentenenitrile, reveals distinct differences in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles. These differences, arising from their unique spatial arrangements, provide a clear method for their differentiation and characterization.

This guide presents a comprehensive comparison of the spectral data for cis- and trans-2-Pentenenitrile, offering valuable insights for researchers, scientists, and professionals in drug development. The data is presented in a clear, tabular format for easy comparison, supplemented by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Comparison

The key spectral data for cis- and trans-2-Pentenenitrile are summarized below. These values highlight the characteristic differences between the two isomers.

Infrared (IR) Spectroscopy
Functional Groupcis-2-Pentenenitrile (cm⁻¹)trans-2-Pentenenitrile (cm⁻¹)
C≡N Stretch~2225~2220
C=C Stretch~1650~1660
=C-H Bend (cis)~720-
=C-H Bend (trans)-~965

The most significant difference in the IR spectra is the position of the out-of-plane =C-H bending vibration. The cis isomer exhibits a characteristic absorption around 720 cm⁻¹, while the trans isomer shows a strong band at approximately 965 cm⁻¹. The C≡N and C=C stretching frequencies also show slight variations between the two isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
ProtonThis compound (δ, ppm)trans-2-Pentenenitrile (δ, ppm)
H2~5.3~5.4
H3~6.5~6.7
H4 (CH₂)~2.2~2.2
H5 (CH₃)~1.1~1.1

In the ¹H NMR spectra, the chemical shifts of the vinylic protons (H2 and H3) are particularly informative. The H3 proton of the trans isomer is typically observed further downfield (at a higher δ value) compared to the cis isomer due to the deshielding effect of the nitrile group in the trans configuration. The coupling constant (J-value) between H2 and H3 is also a key differentiator, with a larger coupling constant expected for the trans isomer (~16 Hz) compared to the cis isomer (~11 Hz).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
CarbonThis compound (δ, ppm)trans-2-Pentenenitrile (δ, ppm)
C1 (CN)~118~117
C2~108~109
C3~150~152
C4~25~30
C5~13~13

The ¹³C NMR spectra also show subtle but consistent differences. The chemical shift of the C4 carbon is notably different between the two isomers, appearing further downfield in the trans isomer.

Mass Spectrometry (MS)
m/zProposed Fragment
81[M]⁺ (Molecular Ion)
80[M-H]⁺
54[M-C₂H₃]⁺
53[M-C₂H₄]⁺
41[C₃H₅]⁺
39[C₃H₃]⁺

The mass spectra of both cis- and trans-2-Pentenenitrile are very similar, as they are stereoisomers and tend to produce similar fragmentation patterns under electron ionization.[1][2] The molecular ion peak is observed at m/z 81.[1][2] Common fragments include the loss of a hydrogen atom (m/z 80), an ethyl group (m/z 54), and an ethene molecule (m/z 53).[1][2] The base peak is typically observed at m/z 54.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the liquid sample to identify functional groups.

Methodology:

  • Sample Preparation: A drop of the neat liquid sample (cis- or trans-2-Pentenenitrile) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the spectrometer's sample holder.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and stereochemistry of the sample.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample (cis- or trans-2-Pentenenitrile) is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or 500 MHz) is used.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a single pulse experiment is typically used.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.

  • Data Analysis: The chemical shifts (δ) in parts per million (ppm), integration of the signals (for ¹H NMR), and coupling constants (J) in Hertz (Hz) are analyzed to assign the signals to the specific protons and carbons in the molecule and to determine the stereochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a sample and identify them based on their mass-to-charge ratio.

Methodology:

  • Sample Preparation: A dilute solution of the sample (cis- or trans-2-Pentenenitrile) is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrument: A gas chromatograph coupled to a mass spectrometer is used.

  • Data Acquisition:

    • Gas Chromatography:

      • A small volume of the sample solution (e.g., 1 µL) is injected into the GC inlet.

      • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

      • The column temperature is programmed to increase over time to separate the components based on their boiling points and interactions with the stationary phase.

    • Mass Spectrometry:

      • As the separated components elute from the GC column, they enter the mass spectrometer.

      • The molecules are ionized, typically by electron impact (EI).

      • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

      • A detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments. The fragmentation pattern is analyzed to identify the structure of the compound.

Visualization of Analytical Workflow

The logical relationship between the isomeric forms of 2-pentenenitrile (B77955) and the spectroscopic techniques used for their analysis is illustrated in the following diagram.

G This compound This compound IR Infrared (IR) Spectroscopy This compound->IR NMR Nuclear Magnetic Resonance (NMR) Spectroscopy This compound->NMR MS Mass Spectrometry (MS) This compound->MS trans-2-Pentenenitrile trans-2-Pentenenitrile trans-2-Pentenenitrile->IR trans-2-Pentenenitrile->NMR trans-2-Pentenenitrile->MS IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data

References

A Comparative Guide to the Synthesis of cis-2-Pentenenitrile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide comparing key synthesis routes for cis-2-pentenenitrile, a valuable intermediate in organic synthesis. This publication provides a detailed analysis of two prominent stereoselective methods: the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction and the Z-selective Wittig reaction, alongside the industrial method of isomerizing trans-2-pentenenitrile. The guide includes detailed experimental protocols, quantitative data, and visual diagrams to aid in the selection of the most suitable synthesis strategy.

This compound is a linear, unsaturated nitrile whose conjugated double bond makes it a versatile building block for a variety of organic molecules.[1] Its applications range from the synthesis of ethyl-branched fatty diamines and ether nitriles to its use in the production of polymers and pharmaceuticals. The stereochemistry of the double bond is crucial for its subsequent reactions, making stereoselective synthesis a key consideration for researchers.

This guide focuses on practical, laboratory-scale synthesis methods that prioritize the formation of the cis (or Z) isomer, as well as the industrially relevant isomerization route.

Comparison of Synthesis Routes

The selection of a synthesis route for this compound depends on several factors, including the desired stereoselectivity, yield, and the availability of starting materials and reagents. Below is a summary of the key performance indicators for the discussed methods.

Synthesis RouteStarting MaterialsKey ReagentsTypical Yieldcis:trans RatioReaction Time
Still-Gennari (HWE) Olefination Propanal, Bis(2,2,2-trifluoroethyl) cyanomethylphosphonateKHMDS, 18-Crown-6 (B118740)High (e.g., up to 98%)Highly Z-selective (e.g., >95:5)2-4 hours
Z-Selective Wittig Reaction Propanal, Cyanomethyltriphenylphosphonium saltStrong, non-stabilizing base (e.g., n-BuLi)Moderate to HighGood Z-selectivity1-3 hours
Isomerization of trans-2-Pentenenitrile trans-2-PentenenitrileLewis acid/Lewis base catalystNear-equilibrium conversionVariable (approaches equilibrium)Catalyst dependent

Detailed Experimental Protocols

Still-Gennari (Horner-Wadsworth-Emmons) Olefination

This method is a powerful tool for the Z-selective synthesis of α,β-unsaturated esters and, by analogy, nitriles.[2][3][4][5][6][7][8] It utilizes a phosphonate (B1237965) reagent with electron-withdrawing groups, which favors the kinetic Z-alkene product.[2][3]

Reaction: Propanal + Bis(2,2,2-trifluoroethyl) cyanomethylphosphonate → this compound + Byproducts

Protocol:

  • A solution of bis(2,2,2-trifluoroethyl) cyanomethylphosphonate (1.2 equivalents) and 18-crown-6 (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to generate the phosphonate anion.

  • A solution of propanal (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield this compound.

Z-Selective Wittig Reaction

The Wittig reaction is a classic method for alkene synthesis.[9][10] By using a non-stabilized ylide, the reaction kinetically favors the formation of the cis-alkene.[9]

Reaction: Propanal + Cyanomethyltriphenylphosphorane → this compound + Triphenylphosphine (B44618) oxide

Protocol:

  • Cyanomethyltriphenylphosphonium chloride (1.1 equivalents) is suspended in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • The suspension is cooled to -78 °C, and n-butyllithium (n-BuLi) (1.05 equivalents) is added dropwise to form the orange-red ylide. The mixture is stirred at this temperature for 1 hour.

  • A solution of propanal (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the addition of water.

  • The product is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure. The triphenylphosphine oxide byproduct can be partially removed by precipitation from a cold mixture of ether and hexane.

  • Further purification by flash column chromatography yields this compound.

Isomerization of trans-2-Pentenenitrile

Industrially, this compound can be obtained by the isomerization of the trans isomer, often in a mixture of pentenenitriles.[11] This process is typically catalyzed by a Lewis acid/Lewis base composition and allows for the separation of the more volatile cis isomer by fractional distillation.[11]

Protocol:

  • A mixture of pentenenitriles containing trans-2-pentenenitrile is contacted with a Lewis acid/Lewis base catalyst.

  • The mixture is heated to bring the isomers closer to their equilibrium ratio.

  • The more volatile this compound is selectively removed from the mixture by fractional distillation.

Visualizing the Synthesis Pathways

To better understand the relationship between these synthesis routes, the following diagrams illustrate the logical flow and key components of each method.

Synthesis_Routes cluster_0 Still-Gennari (HWE) Olefination cluster_1 Z-Selective Wittig Reaction cluster_2 Isomerization Propanal_HWE Propanal cis_2_PN_HWE This compound Propanal_HWE->cis_2_PN_HWE Reacts with Phosphonate Bis(2,2,2-trifluoroethyl) cyanomethylphosphonate Base_Crown KHMDS, 18-Crown-6 Phosphonate->Base_Crown Deprotonated by Base_Crown->cis_2_PN_HWE Enolate attacks Propanal Propanal_Wittig Propanal cis_2_PN_Wittig This compound Propanal_Wittig->cis_2_PN_Wittig Reacts with Phosphonium_Salt Cyanomethyltriphenyl- phosphonium salt Base_Wittig n-BuLi Phosphonium_Salt->Base_Wittig Deprotonated by Base_Wittig->cis_2_PN_Wittig Ylide attacks Propanal trans_2_PN trans-2-Pentenenitrile Catalyst Lewis Acid/Base trans_2_PN->Catalyst Treated with cis_2_PN_Isomer This compound Catalyst->cis_2_PN_Isomer Catalyzes isomerization

Caption: Comparison of three synthesis routes for this compound.

This guide aims to provide researchers with the necessary information to make informed decisions when planning the synthesis of this compound. The choice between a highly stereoselective but potentially more complex method like the Still-Gennari olefination and a classic, reliable route like the Z-selective Wittig reaction will depend on the specific requirements of the research project. The industrial isomerization route highlights a different approach focused on the separation of a pre-existing mixture of isomers.

References

Comparative Analysis of the Biological Activity of cis-2-Pentenenitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of cis-2-pentenenitrile and its potential derivatives. Due to a notable gap in publicly available research specifically detailing the antimicrobial, cytotoxic, and insecticidal properties of this compound derivatives, this document focuses on the known neurotoxic effects of the parent compound. To provide a framework for future research, we include data on structurally related nitrile compounds as a basis for comparison and outline detailed experimental protocols for key biological assays.

Neurotoxicity of this compound

This compound has been identified as a neurotoxin, with research primarily focusing on its vestibular toxicity. Studies in animal models have demonstrated that exposure to this compound can lead to behavioral deficits and pathological changes in the vestibular system.

Comparative Neurotoxicity Data

The following table summarizes the dose-dependent neurotoxic effects of this compound in rats. For comparative context, data on related unsaturated nitriles are included where available, though direct comparative studies are limited.

CompoundDoseSpeciesObservationReference
This compound 1.50 mmol/kg (oral)RatReduced rearing activity, increased vestibular dysfunction scores, and vestibular hair cell loss.[1]
This compound 1.75 mmol/kg (oral)RatSignificant vestibular dysfunction and hair cell loss.[1]
This compound 2.0 mmol/kg (oral)RatPronounced vestibular toxicity.[1]
Allylnitrile-RatSimilar vestibular toxicity profile to this compound.[1]
cis-Crotononitrile-RatSimilar vestibular toxicity profile to this compound.[1]
3,3'-Iminodipropionitrile (IDPN)-RatSimilar vestibular toxicity profile to this compound.[1]

Note: The neurotoxicity of this compound is suggested to be mediated by cytochrome P450 (CYP) bioactivation[1].

Potential Biological Activities of this compound Derivatives

While specific data on the biological activities of this compound derivatives are scarce, the nitrile functional group is a well-established pharmacophore. Derivatives such as amides, amines, and carboxylic acids can be synthesized from the parent nitrile and are common in biologically active molecules. The following sections provide illustrative data from structurally related compounds to guide future research.

Antimicrobial Activity (Illustrative)

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. The following table presents MIC values for various nitrile-containing compounds against common bacterial strains, demonstrating the potential for this chemical class.

CompoundTest OrganismMIC (µg/mL)Reference
Mandelonitrile derivative 2bPseudomonas aeruginosa< 13.4[2]
Mandelonitrile derivative 2dPseudomonas aeruginosa< 13.4[2]
Mandelonitrile derivative 2ePseudomonas aeruginosa< 13.4[2]
Mandelonitrile derivative 2fPseudomonas aeruginosa< 13.4[2]
Amide derivative of SalinomycinStaphylococcus aureus (MRSA)2[3]
Cyclopropane carboxamide F8Candida albicans16[4]
Cytotoxicity (Illustrative)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table shows the cytotoxic effects of various nitrile-containing compounds on different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile derivative 11eHCT-116 (Colon Cancer)1.14[5]
Pyrimidine-5-carbonitrile derivative 11eMCF-7 (Breast Cancer)1.54[5]
Benzyl-CNHepG2 (Liver Cancer)19,950[6]
2-Phenylethyl-CNHepG2 (Liver Cancer)18,210[6]
6-MethylthiohexylnitrileHepG2 (Liver Cancer)8,150[6]
Insecticidal Activity (Illustrative)

The lethal dose (LD50) or lethal concentration (LC50) are common metrics for insecticidal activity. The table below presents data for various nitrile-containing compounds against different insect species.

CompoundInsect SpeciesLD50/LC50Reference
Cyanohydrin-monoterpenoid ester 13Musca domestica< 10 µ g/fly [7]
CoumarinRhyzopertha dominica39.71 mg/g[8]
CoumarinSitophilus zeamais11.45 mg/g[8]
CoumarinOryzaephilus surinamensis2.72 mg/g[8]

Experimental Protocols

Detailed methodologies for the key experiments cited or relevant to the study of this compound and its derivatives are provided below.

Vestibular Toxicity Assessment in Rats

Objective: To evaluate the effect of a test compound on vestibular function and morphology.

Methodology:

  • Animal Model: Adult male Long-Evans rats.

  • Dosing: Oral administration of the test compound (e.g., this compound dissolved in corn oil) at various concentrations (e.g., 0, 1.25, 1.50, 1.75, 2.0 mmol/kg)[1].

  • Behavioral Assessment:

    • Open Field Activity: Monitor and quantify rearing and ambulatory movements over a set period.

    • Vestibular Dysfunction Rating: Score animals based on a battery of tests including tail-hang reflex, contact inhibition of the righting reflex, and observation of circling behavior and head movements[1].

  • Histopathology:

    • Perfuse animals with a fixative solution (e.g., paraformaldehyde and glutaraldehyde).

    • Dissect the vestibular sensory epithelia (utricle, saccule, and cristae ampullares).

    • Process tissues for scanning electron microscopy (SEM) to visualize and quantify hair cell loss[1].

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., ~5×10^5 CFU/mL).

  • Inoculation: Add a defined volume of the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in a well with no visible turbidity (growth).

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a compound on cultured cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the medium and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (final concentration of 0.5 mg/mL) and incubate for 1.5-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of 490-570 nm. The absorbance is proportional to the number of viable cells.

Insecticidal Bioassay (Topical Application)

Objective: To determine the contact toxicity of a compound to insects.

Methodology:

  • Test Insects: Use a uniform population of the target insect species (e.g., third-instar larvae or adults).

  • Compound Preparation: Dissolve the test compound in a suitable volatile solvent (e.g., acetone) to prepare a range of concentrations.

  • Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a microapplicator.

  • Observation: Place the treated insects in a clean container with food and water and maintain under controlled environmental conditions.

  • Mortality Assessment: Record mortality at specific time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the LD50 value using probit analysis.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key concepts and experimental workflows relevant to the biological evaluation of this compound and its derivatives.

Neurotoxicity_Pathway cluster_exposure Exposure & Metabolism cluster_effect Cellular & Systemic Effects This compound This compound CYP450 CYP450 This compound->CYP450 Bioactivation Reactive Metabolite Reactive Metabolite CYP450->Reactive Metabolite Vestibular Hair Cells Vestibular Hair Cells Reactive Metabolite->Vestibular Hair Cells Toxicity Hair Cell Loss Hair Cell Loss Vestibular Hair Cells->Hair Cell Loss Vestibular Dysfunction Vestibular Dysfunction Hair Cell Loss->Vestibular Dysfunction Behavioral Deficits Behavioral Deficits Vestibular Dysfunction->Behavioral Deficits

Caption: Proposed pathway for this compound induced neurotoxicity.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis This compound This compound Derivatization Derivatization This compound->Derivatization Derivatives (Amides, Amines, etc.) Derivatives (Amides, Amines, etc.) Derivatization->Derivatives (Amides, Amines, etc.) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Derivatives (Amides, Amines, etc.)->Antimicrobial Assay (MIC) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Derivatives (Amides, Amines, etc.)->Cytotoxicity Assay (MTT) Insecticidal Assay Insecticidal Assay Derivatives (Amides, Amines, etc.)->Insecticidal Assay Structure-Activity Relationship Structure-Activity Relationship Antimicrobial Assay (MIC)->Structure-Activity Relationship Cytotoxicity Assay (MTT)->Structure-Activity Relationship Insecticidal Assay->Structure-Activity Relationship

Caption: General workflow for synthesis and biological evaluation.

Logical_Relationship Nitrile Group Nitrile Group Chemical Reactivity Chemical Reactivity Nitrile Group->Chemical Reactivity Unsaturated Bond Unsaturated Bond Unsaturated Bond->Chemical Reactivity Biological Activity Biological Activity Chemical Reactivity->Biological Activity Toxicity Toxicity Biological Activity->Toxicity

Caption: Relationship between chemical structure and biological activity.

References

A Comparative Analysis of the Toxicity of Pentenenitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of various pentenenitrile isomers, including 2-pentenenitrile, 3-pentenenitrile (B94367), and 4-pentenenitrile (B1194741). The information presented is curated from peer-reviewed literature and toxicology databases to support research and development activities. This document summarizes acute toxicity data, discusses mechanisms of action, and provides an overview of relevant experimental protocols.

Acute Toxicity Data

The acute toxicity of pentenenitrile isomers varies depending on the position of the double bond and the isomeric configuration (cis/trans). The following table summarizes the available quantitative data on the acute toxicity of these compounds. It is important to note that direct comparisons should be made with caution due to variations in study designs, including the species tested and the route of administration.

IsomerSpeciesRoute of AdministrationToxicity ValueReference
cis-2-Pentenenitrile (98.6% pure)RatOralLD50: 450 mg/kg[1]
cis/trans-2-Pentenenitrile (37-68% cis)RatOralLD50: 536-670 mg/kg[1]
2-PentenenitrileFemale RatOralLD50: 125-250 mg/kg[1]
2-PentenenitrileRabbitDermalLD50: 500-1000 mg/kg[1]
3-PentenenitrileRatInhalationLC50: 420 ppm/4h[2]
4-PentenenitrileRatInhalationLC50: 2,550 ppm/4h[3]

Mechanisms of Toxicity

The toxicity of aliphatic nitriles, including pentenenitriles, is often attributed to their metabolic bioactivation, which can lead to the release of cyanide.[4] This process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[5]

Metabolic Activation Pathway

The proposed metabolic pathway involves the oxidation of the carbon atom adjacent (α-carbon) to the nitrile group. This oxidation is catalyzed by CYP enzymes and results in the formation of an unstable cyanohydrin intermediate. The cyanohydrin then spontaneously decomposes to release a cyanide ion and a corresponding aldehyde or ketone.[4] The liberated cyanide ion can then exert its toxic effects by inhibiting cellular respiration.

ToxicityPathway cluster_0 Metabolic Bioactivation Pentenenitrile Pentenenitrile Isomer Cyanohydrin Cyanohydrin Intermediate (Unstable) Pentenenitrile->Cyanohydrin Oxidation CYP450 Cytochrome P450 (CYP2E1, etc.) Aldehyde_Ketone Aldehyde/Ketone Cyanohydrin->Aldehyde_Ketone Cyanide Cyanide Ion (CN-) Cyanohydrin->Cyanide Spontaneous Decomposition Toxicity Cellular Toxicity (Inhibition of Cellular Respiration) Cyanide->Toxicity

Figure 1. Proposed metabolic activation pathway of pentenenitrile isomers leading to cyanide release and cellular toxicity.

Studies on this compound have indicated that its vestibular toxicity, which affects balance and spatial orientation, is likely mediated by CYP-dependent bioactivation.[6][7] Pre-treatment with a universal CYP inhibitor was shown to block the toxic effects of this compound in rats.[7]

Genotoxicity and Cytotoxicity

Limited data is available on the specific genotoxicity and cytotoxicity of individual pentenenitrile isomers. However, studies on the broader class of nitriles provide some insights.

The Ames test, a widely used method for assessing the mutagenic potential of chemicals, has been conducted on some nitriles.[8][9][10] For instance, 3-pentenenitrile and 4-pentenenitrile have been evaluated for mutagenicity in Salmonella typhimurium strains.[5][11]

Experimental Protocols

The following sections provide an overview of the standard methodologies used in the toxicological assessment of chemicals like pentenenitrile isomers.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity of a substance is typically determined using standardized protocols such as the OECD Test Guideline 423 (Acute Toxic Class Method).[15][16][17]

Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Experimental Workflow:

OECD423_Workflow start Start step1 Select starting dose level (e.g., 300 mg/kg) start->step1 step2 Administer single oral dose to 3 female rats step1->step2 step3 Observe for mortality and clinical signs for 14 days step2->step3 decision1 Outcome? step3->decision1 step4a If 2-3 animals die, lower the dose and re-test decision1->step4a High Toxicity step4b If 0-1 animals die, proceed to a higher dose decision1->step4b Low/Moderate Toxicity step4a->step1 Re-evaluate step5 Administer higher dose (e.g., 2000 mg/kg) to 3 more rats step4b->step5 step6 Observe for mortality and clinical signs for 14 days step5->step6 decision2 Outcome? step6->decision2 end Determine GHS Category and LD50 estimate decision2->end

Figure 2. Simplified workflow for the OECD 423 Acute Toxic Class Method.

Methodology:

  • Test Animals: Typically, young adult female rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

  • Dosing: The test substance is administered as a single oral dose via gavage.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[8][9][10][18][19]

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid). The test chemical is incubated with the bacteria, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Methodology:

  • Bacterial Strains: Specific strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are selected based on their sensitivity to different types of mutagens.

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Procedure: The test chemical, bacterial culture, and S9 mix (if used) are combined and plated on a minimal glucose agar (B569324) medium.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies is counted, and the mutagenic potential is assessed based on the dose-response relationship.

Neutral Red Uptake Cytotoxicity Assay

This in vitro assay is used to evaluate the cytotoxicity of a substance by measuring its effect on cell viability.[1][12][13][14]

Principle: Viable cells are able to incorporate and bind the supravital dye, neutral red, in their lysosomes. Damaged or dead cells lose this ability. The amount of dye incorporated is proportional to the number of viable cells.

Methodology:

  • Cell Culture: A suitable cell line (e.g., Balb/c 3T3 fibroblasts) is cultured in 96-well plates.

  • Treatment: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 24 hours).

  • Neutral Red Staining: The cells are then incubated with a medium containing neutral red, allowing viable cells to take up the dye.

  • Extraction and Measurement: The dye is extracted from the cells, and the absorbance is measured using a spectrophotometer.

  • Data Analysis: The IC50 value (the concentration of the substance that causes a 50% reduction in cell viability) is calculated.

References

cis-2-Pentenenitrile as an alternative to other unsaturated nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of cis-2-Pentanenitrile with other key unsaturated nitriles—acrylonitrile (B1666552), methacrylonitrile (B127562), and crotononitrile. This document provides an objective analysis of their chemical properties, reactivity, and toxicological profiles, supported by available experimental data and detailed protocols.

Introduction to Unsaturated Nitriles

Unsaturated nitriles are a class of organic compounds characterized by a carbon-carbon double bond conjugated with a nitrile group (-C≡N). This structural feature imparts unique reactivity, making them valuable building blocks in organic synthesis and key components in the production of polymers, pharmaceuticals, and other specialty chemicals. Their electrophilic nature, arising from the electron-withdrawing nitrile group, allows them to participate in a variety of addition reactions. This guide focuses on cis-2-Pentanenitrile and provides a comparative analysis against three widely used unsaturated nitriles.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these nitriles is crucial for their application in research and development. The following table summarizes key properties for cis-2-Pentanenitrile and its alternatives.

Propertycis-2-PentanenitrileAcrylonitrileMethacrylonitrileCrotononitrile (cis/trans mixture)
Molecular Formula C₅H₇NC₃H₃NC₄H₅NC₄H₅N
Molecular Weight ( g/mol ) 81.1253.0667.0967.09
Boiling Point (°C) 127[1]77.390.3120-121
Melting Point (°C) -102-83.5-35.8-
Density (g/mL) 0.820.8060.8000.824
Solubility in Water Slightly soluble7.3 g/100 mL at 20°C2.57 g/100 mL at 20°C25 g/L at 25°C[2]

Reactivity Profile

The reactivity of unsaturated nitriles is largely dictated by the conjugated system. They are known to participate in various reactions, including Michael additions, cycloadditions, and polymerizations.

Diels-Alder Reaction: Unsaturated nitriles can act as dienophiles in Diels-Alder reactions, a powerful tool for the synthesis of cyclic compounds. The nitrile group acts as an electron-withdrawing group, activating the double bond for reaction with a conjugated diene. The stereochemistry of the dienophile is retained in the product, making this a stereospecific reaction.

Polymerization: Acrylonitrile and methacrylonitrile are widely used as monomers in the production of commercially important polymers like polyacrylonitrile (B21495) (PAN), used in carbon fiber production, and acrylonitrile butadiene styrene (B11656) (ABS) plastics. The reactivity in polymerization is influenced by the stability of the resulting radical and steric factors.

Applications in Synthesis

The unique reactivity of these nitriles translates into a wide range of applications in organic synthesis.

  • cis-2-Pentanenitrile: Serves as a precursor for ethyl-branched fatty diamines, ether nitriles, and amines.[1] A key application is the synthesis of 1,3-pentanediamine, a valuable monomer and intermediate.[1]

  • Acrylonitrile: A major commodity chemical used in the production of acrylic fibers, ABS and SAN resins, and nitrile rubber.[3] It is also a versatile intermediate in the synthesis of adiponitrile (B1665535) and various pharmaceuticals and dyes.[3]

  • Methacrylonitrile: Used in the preparation of homopolymers, copolymers, elastomers, and plastics. It can serve as a replacement for acrylonitrile in the manufacturing of ABS-like polymers.[4]

  • Crotononitrile: Employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used in the polymer industry and as a laboratory reagent.

Toxicological Profile

A critical aspect of working with unsaturated nitriles is their toxicity. The primary mechanism of acute toxicity for many nitriles is the metabolic release of cyanide. The following table summarizes the available oral LD50 data in rats.

CompoundOral LD50 (rat, mg/kg)Notes
cis-2-Pentanenitrile No specific LD50 value found. A study reported a No-Observed-Effect Level (NOEL) for systemic toxicity of 3 mg/kg/day in rats.[3]Degeneration of olfactory mucosa was observed at 10 mg/kg/day.[3]
Acrylonitrile 25 - 186[5][6]Toxicity is associated with the release of cyanide.[5]
Methacrylonitrile 200 - 240[4][7]Toxicity is consistent with cyanide poisoning.[4]
Crotononitrile Not explicitly found for oral route in rats.Neurotoxic effects have been reported.

It is important to note that toxicity can vary significantly between different routes of exposure and animal models. All handling of these compounds should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocols

Diels-Alder Reaction of Acrylonitrile with Cyclopentadiene (B3395910)

This protocol provides a general procedure for the [4+2] cycloaddition reaction between cyclopentadiene and an unsaturated nitrile, using acrylonitrile as the dienophile.

Materials:

Procedure:

  • Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (bp ~41 °C) by distillation. Keep the collected cyclopentadiene on ice.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acrylonitrile (1.0 eq) in toluene.

  • Reaction: Slowly add the freshly prepared, cold cyclopentadiene (1.1 eq) to the acrylonitrile solution with stirring.

  • Heating: Heat the reaction mixture to reflux (the boiling point of toluene is ~111 °C) and maintain reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting product, a mixture of endo and exo isomers of 5-cyano-2-norbornene, can be purified by column chromatography on silica (B1680970) gel.

Synthesis of 1,3-Pentanediamine from cis-2-Pentanenitrile

This protocol outlines a general procedure for the reduction of a nitrile to a primary amine, which can be adapted for the synthesis of 1,3-pentanediamine from cis-2-Pentanenitrile. A common method for this transformation is catalytic hydrogenation.

Materials:

  • cis-2-Pentanenitrile

  • Raney Nickel (or other suitable hydrogenation catalyst, e.g., Palladium on carbon)

  • Ethanol (or other suitable solvent)

  • Ammonia (B1221849) (optional, to suppress secondary amine formation)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Catalyst Preparation: In a suitable high-pressure reaction vessel, add Raney Nickel catalyst under a blanket of inert gas (e.g., Argon).

  • Reaction Setup: Add a solution of cis-2-Pentanenitrile in ethanol. If desired, the solvent can be saturated with ammonia to minimize the formation of secondary amine byproducts.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Heating and Stirring: Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. The progress of the reaction can be monitored by the uptake of hydrogen.

  • Work-up: After the reaction is complete (no more hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filtration: Filter the reaction mixture to remove the catalyst. The catalyst should be handled with care as it can be pyrophoric.

  • Purification: The solvent is removed under reduced pressure, and the resulting 1,3-pentanediamine can be purified by distillation under reduced pressure.

In Vitro Cytotoxicity Assay: Neutral Red Uptake Assay

This protocol describes a common method to assess the cytotoxicity of a compound in a cell culture model.

Principle: The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. Toxic substances can impair the cell membrane and lysosomal integrity, leading to a decreased uptake of the dye.

Materials:

  • Cell line (e.g., Balb/c 3T3 fibroblasts)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound (e.g., cis-2-Pentanenitrile) and vehicle control (e.g., DMSO)

  • Neutral Red solution

  • Destain solution (e.g., 50% ethanol, 1% acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Compound Exposure: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control.

  • Incubation: Incubate the cells with the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining: After the incubation period, remove the treatment medium and add medium containing a non-toxic concentration of Neutral Red. Incubate for approximately 3 hours to allow for dye uptake by viable cells.

  • Washing and Destaining: Remove the Neutral Red medium, wash the cells with a wash buffer, and then add a destain solution to extract the dye from the lysosomes.

  • Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Visualizations

Cysteine Protease Inhibition Pathway

G Thiolate Activated Thiolate (Cys-S⁻) Nitrile Nitrile Thiolate->Nitrile Thioimidate Covalent Thioimidate Adduct (Enzyme Inhibited) His His Cys Cys His->Cys Deprotonation Cys->Thiolate Activation Nitrile->Thioimidate Nucleophilic Attack

General Experimental Workflow for In Vitro Cytotoxicity Testing

G start Start cell_culture Cell Culture Preparation start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells with Test Compound (Serial Dilutions) seeding->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Viability Assay (e.g., Neutral Red Uptake) incubation->assay measurement Measure Absorbance assay->measurement analysis Data Analysis (Calculate IC50) measurement->analysis end End analysis->end

Conclusion

cis-2-Pentanenitrile presents itself as a valuable unsaturated nitrile with distinct properties and applications, particularly in the synthesis of specialized amines and diamines. When compared to commodity unsaturated nitriles like acrylonitrile and methacrylonitrile, it offers a different substitution pattern that can lead to unique product architectures. Its toxicological profile, while not fully characterized with a specific LD50 value in rats, suggests a lower acute toxicity compared to acrylonitrile. The choice of which unsaturated nitrile to use will ultimately depend on the specific synthetic goal, desired reactivity, and safety considerations of the intended application. Further direct comparative studies on reactivity and biological activity would be beneficial for a more complete understanding of the relative performance of cis-2-Pentanenitrile.

References

A Comparative Guide to the Validation of Analytical Methods for cis-2-Pentenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cis-2-Pentenitrile is crucial for ensuring the purity and quality of starting materials, intermediates, and final products. This guide provides a comparative overview of suitable analytical methodologies for the determination of cis-2-Pentenitrile. The selection of an appropriate analytical method is critical for achieving reliable quantification, maintaining quality control, and meeting regulatory compliance. This document offers a comparative analysis of commonly employed techniques, supported by representative experimental data.

Data Presentation: A Comparative Overview

The following table summarizes the key performance parameters of different analytical methods that can be adapted and validated for the quantification of cis-2-Pentenitrile. The data presented is based on validated methods for structurally similar compounds and represents typical performance characteristics that can be expected upon method validation.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Average Recovery (%)Linearity (R²)
GC-MS Organic Solvents6 - 40 ng/kg[1]Not Reported80 - 108%[1]≥ 0.998[2]
HPLC-UV Aqueous/Organic Mixtures0.10 - 0.13 µg/mLNot ReportedNot Reported> 0.999
GC-FID Volatile SolventsNot ReportedNot Reported91.6 - 105.7%[3]Not Reported

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a highly specific and sensitive technique suitable for the analysis of volatile compounds like cis-2-Pentenitrile.

Sample Preparation:

  • Accurately weigh a known amount of the sample containing cis-2-Pentenitrile.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a final concentration within the expected calibration range.

  • If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering components.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) should be added to correct for injection volume variability and potential matrix effects.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Single quadrupole mass spectrometer operating in electron ionization (EI) mode.[1]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 3 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 240°C at 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.

  • Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Validation Parameters:

  • Linearity: Assessed by analyzing a series of standard solutions at a minimum of five concentration levels. Calibration curves should demonstrate a correlation coefficient (R²) of ≥ 0.998.[2]

  • Accuracy: Determined by spike-recovery studies at three different concentration levels. Average recoveries should be within 80-120%.[1][3]

  • Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 15%.[2]

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While GC is often preferred for volatile nitriles, HPLC can be a viable alternative, particularly for non-volatile matrices or when derivatization is employed to enhance detection. The separation of cis and trans isomers is often achievable with HPLC.[4]

Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in the mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.22 µm syringe filter before injection to remove particulate matter.[4]

Instrumentation and Conditions:

  • HPLC System: An HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: A reverse-phase column such as a C18 (e.g., Wakosil-II C18) or a specialized column for isomer separations (e.g., Newcrom R1) is recommended.[5][6]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is a common starting point.[5] For example, a mobile phase of acetonitrile, water, and a small amount of acid (e.g., phosphoric or formic acid) can be used.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where cis-2-Pentenitrile has significant absorbance (e.g., around 210 nm).

Validation Parameters:

  • Linearity: A minimum of five concentrations of the reference standard should be used to construct a calibration curve. A regression coefficient (R²) of >0.999 is typically achieved.[6]

  • Specificity: The ability to resolve cis-2-Pentenitrile from its trans isomer and other potential impurities should be demonstrated.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the analytical results should be evaluated to ensure the method's reliability.[6]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction (if needed) Dissolution->Extraction InternalStd Internal Standard Addition Extraction->InternalStd Injection Injection into GC InternalStd->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification HPLC_Validation_Pathway cluster_validation start Method Development linearity Linearity start->linearity accuracy Accuracy start->accuracy precision Precision start->precision specificity Specificity start->specificity robustness Robustness start->robustness lod_loq LOD & LOQ start->lod_loq linearity->accuracy validated Validated Method accuracy->precision precision->specificity specificity->robustness robustness->lod_loq label_group Validation Parameters

References

A Comparative Guide to Catalysts for cis-2-Pentanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of cis-2-Pentanenitrile is a critical step in the production of various fine chemicals and pharmaceutical intermediates. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and overall viability of the synthetic route. This guide provides a comparative analysis of catalytic systems employed in the synthesis of pentenenitriles, with a special focus on pathways leading to the cis-2-Pentanenitrile isomer. The information presented is a compilation of data from scientific literature and patent filings to aid researchers in catalyst selection and process optimization.

Data Presentation: A Comparative Overview of Catalytic Performance

Catalyst TypeSpecific Catalyst ExampleStarting Material(s)ReactionKey Reaction ConditionsObserved Outcome / Selectivity
Nickel-Phosphite Complex Ni[P(O-tolyl)₃]₄1,3-Butadiene (B125203), HCNHydrocyanation80–130 °C, 5–20 barProduces a mixture of pentenenitrile isomers, primarily 3-pentenenitrile (B94367) and 2-methyl-3-butenenitrile (B95465).[1] The ratio of linear to branched nitriles is typically around 2:1 to 3:1.[2][3] Formation of 2-pentenenitrile (B77955) isomers is also observed.
Nickel-Diphosphine Complex Ni(dppb)₂ (dppb = 1,4-bis(diphenylphosphino)butane)1,3-Butadiene, HCNHydrocyanationNot specifiedHigh selectivity (97%) towards the linear 3-pentenenitrile.[2]
Lewis Acid / Lewis Base Zinc Chloride (ZnCl₂) / Triphenylphosphine (PPh₃)trans-2-PentanenitrileIsomerizationNot specified in detail in abstracts, but the patent suggests contacting the mixture of isomers with the catalyst.Isomerizes trans-2-pentenenitrile to cis-2-pentenenitrile, allowing for separation by fractional distillation.
Zero-valent Nickel Complex Ni[P(OPh)₃]₄ with a metal salt promoter (e.g., ZnCl₂)2-Methyl-3-butenenitrileIsomerization10-200 °CPrimarily isomerizes 2-methyl-3-butenenitrile to linear pentenenitriles, mainly 3-pentenenitrile.[4][5]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These represent typical procedures and may require optimization for specific laboratory conditions.

Protocol 1: Isomerization of trans-2-Pentanenitrile to cis-2-Pentanenitrile using a Lewis Acid/Lewis Base Catalyst

This protocol is based on the process described in U.S. Patent 3,852,327A.

Objective: To selectively isomerize trans-2-pentenenitrile to this compound.

Materials:

  • A mixture of pentenenitrile isomers containing trans-2-pentenenitrile.

  • Lewis Acid (e.g., Zinc Chloride, ZnCl₂).

  • Lewis Base (e.g., Triphenylphosphine, PPh₃).

  • Inert solvent (e.g., anhydrous toluene).

  • Inert atmosphere (e.g., Nitrogen or Argon).

Procedure:

  • Catalyst Preparation: In a dry, inert atmosphere glovebox or using Schlenk line techniques, prepare a solution of the Lewis acid and Lewis base in the inert solvent. The molar ratio of Lewis acid to Lewis base can be varied to optimize the catalytic activity.

  • Reaction Setup: Charge a reaction vessel, equipped with a magnetic stirrer and a reflux condenser, with the mixture of pentenenitrile isomers.

  • Catalyst Addition: Under an inert atmosphere, add the prepared catalyst solution to the reaction vessel.

  • Reaction: Heat the reaction mixture to a temperature sufficient to promote isomerization but minimize side reactions. The optimal temperature should be determined experimentally. Monitor the progress of the reaction by gas chromatography (GC) to observe the change in the ratio of cis- and trans-2-pentenenitrile.

  • Work-up and Purification: Once the desired equilibrium is approached or the concentration of the cis-isomer is maximized, cool the reaction mixture. The catalyst can be removed by filtration or extraction. The this compound can then be separated from the remaining isomers by fractional distillation due to its lower boiling point compared to the trans-isomer.

Protocol 2: Hydrocyanation of 1,3-Butadiene using a Nickel-Phosphite Catalyst

This protocol is a generalized procedure based on the DuPont process for adiponitrile (B1665535) synthesis.[1]

Objective: To synthesize a mixture of pentenenitrile isomers from 1,3-butadiene.

Materials:

  • 1,3-Butadiene.

  • Hydrogen Cyanide (HCN) - EXTREME CAUTION: HIGHLY TOXIC .

  • Zero-valent nickel-phosphite catalyst (e.g., Ni[P(O-tolyl)₃]₄).

  • Solvent (e.g., anhydrous toluene (B28343) or tetrahydrofuran).

  • Inert atmosphere (e.g., Nitrogen or Argon).

Procedure:

  • Catalyst Preparation: The zero-valent nickel catalyst can be prepared in situ or pre-formed. For in-situ preparation, a Ni(II) salt can be reduced in the presence of the phosphite (B83602) ligand.

  • Reaction Setup: In a pressure reactor equipped with a stirrer, cooling system, and inlets for gases and liquids, charge the catalyst and the solvent under an inert atmosphere.

  • Reactant Addition: Cool the reactor to the desired reaction temperature (e.g., 80-130 °C). Carefully introduce a controlled flow of 1,3-butadiene and hydrogen cyanide into the reactor. The molar ratio of reactants and the addition rate are critical for controlling the reaction selectivity and safety.

  • Reaction: Maintain the reaction at the set temperature and pressure. Monitor the reaction progress by analyzing samples for the consumption of reactants and the formation of pentenenitrile isomers using GC.

  • Work-up and Product Isolation: After the reaction is complete, vent any unreacted butadiene and HCN safely. The reaction mixture contains a mixture of pentenenitrile isomers. The catalyst can be separated, and the nitrile products can be isolated and purified by fractional distillation.

Mandatory Visualization

experimental_workflow cluster_hydrocyanation Hydrocyanation of 1,3-Butadiene cluster_isomerization Isomerization Butadiene 1,3-Butadiene Reactor_H Hydrocyanation Reactor Butadiene->Reactor_H HCN HCN HCN->Reactor_H Catalyst_H Nickel-Phosphite/ -Phosphine Catalyst Catalyst_H->Reactor_H Product_Mix Mixture of Pentenenitrile Isomers (including trans-2-PN) Reactor_H->Product_Mix Reactor_I Isomerization Reactor Product_Mix->Reactor_I Catalyst_I Lewis Acid/ Lewis Base Catalyst Catalyst_I->Reactor_I cis_2_PN cis-2-Pentanenitrile Reactor_I->cis_2_PN

Caption: General experimental workflow for cis-2-Pentanenitrile synthesis.

catalyst_relationships cluster_catalysts Catalyst Types for Pentenenitrile Synthesis cluster_nickel_types cluster_lewis_examples cluster_applications Primary Catalytic Application Nickel_Complexes Nickel-Based Complexes Ni_Phosphite Nickel-Phosphite Nickel_Complexes->Ni_Phosphite Ni_Phosphine Nickel-Phosphine Nickel_Complexes->Ni_Phosphine Isomerization Isomerization Nickel_Complexes->Isomerization (for other isomerizations) Lewis_Systems Lewis Acid/Base Systems ZnCl2_PPh3 e.g., ZnCl₂ / PPh₃ Lewis_Systems->ZnCl2_PPh3 Lewis_Systems->Isomerization Hydrocyanation Hydrocyanation Ni_Phosphite->Hydrocyanation Ni_Phosphine->Hydrocyanation

Caption: Logical relationships of catalysts in pentenenitrile synthesis.

References

A Comparative Guide to the Applications of cis-2-Pentenenitrile in Organic Synthesis and its Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the applications of cis-2-pentenenitrile, a versatile unsaturated nitrile, in organic synthesis. It offers a comparative analysis of its performance against alternative precursors for the synthesis of key chemical intermediates. Furthermore, this guide presents a summary of its toxicological profile in comparison to other aliphatic nitriles, supported by available experimental data. Detailed experimental protocols for significant applications are also provided to facilitate research and development.

Synthetic Applications of this compound

This compound serves as a valuable building block in organic chemistry due to the presence of both a nitrile group and a conjugated carbon-carbon double bond.[1] This unique structure allows for a variety of chemical transformations, making it a precursor to several important industrial chemicals.

Synthesis of Pentane-1,3-diamine

Pentane-1,3-diamine is a crucial monomer and intermediate used in the production of polymers and as a curative and amine extender.[2] One of the primary industrial routes to pentane-1,3-diamine is the hydrogenation of this compound.

Comparison with Alternative Precursors

Experimental Protocol: Hydrogenation of this compound to Pentane-1,3-diamine

The selective hydrogenation of nitriles to primary amines is a well-established industrial process.[5] The following is a generalized protocol based on typical conditions for nitrile hydrogenation.

Materials:

  • This compound

  • Rhodium or Ruthenium-based catalyst (e.g., Rh/Al₂O₃)

  • Solvent (e.g., ethanol (B145695) or isopropanol)

  • Ammonia (B1221849) (optional, to suppress secondary amine formation)

  • High-pressure autoclave reactor

Procedure:

  • The autoclave reactor is charged with this compound, the solvent, and the catalyst.

  • If used, liquid ammonia is added to the reactor.

  • The reactor is sealed and purged several times with nitrogen, followed by hydrogen.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 50-100 bar).

  • The mixture is heated to the reaction temperature (e.g., 80-120°C) with vigorous stirring.

  • The reaction is monitored by measuring hydrogen uptake.

  • After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.

  • The catalyst is removed by filtration.

  • The solvent and any excess ammonia are removed by distillation.

  • The resulting pentane-1,3-diamine is purified by fractional distillation under reduced pressure.

Experimental Workflow

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation charge_reactor Charge Reactor: - this compound - Solvent - Catalyst - Ammonia (optional) seal_purge Seal and Purge Reactor (N₂ then H₂) charge_reactor->seal_purge pressurize_heat Pressurize with H₂ and Heat to Reaction Temperature seal_purge->pressurize_heat monitor Monitor H₂ Uptake pressurize_heat->monitor cooldown_depressurize Cooldown and Depressurize monitor->cooldown_depressurize filter Filter to Remove Catalyst cooldown_depressurize->filter distill_solvent Remove Solvent and Excess Ammonia filter->distill_solvent purify Purify by Fractional Distillation distill_solvent->purify final_product final_product purify->final_product Pentane-1,3-diamine

Hydrogenation of this compound Workflow
Synthesis of Ethyl-Branched Fatty Diamines

Ethyl-branched fatty diamines are valuable intermediates in the synthesis of polymers and surfactants.[1] They can be synthesized from this compound via a Michael addition of an amine followed by reduction of the nitrile group.

Comparison with Alternative Precursors

The synthesis of fatty amines can be achieved from various starting materials, such as fatty acids derived from natural oils.[6] For example, 17-hydroxy oleic acid can be converted to a variety of mono-, di-, and triamines through reactions like allylic bromination and Curtius rearrangement. The use of this compound allows for the specific introduction of an ethyl branch at the 3-position of the resulting diamine, a structural feature that may be desirable for tuning the properties of downstream products.

Experimental Protocol: Aza-Michael Addition of a Primary Amine to this compound

This protocol describes the first step in the synthesis of an ethyl-branched fatty diamine, the aza-Michael addition of a primary amine to this compound.

Materials:

  • This compound

  • Primary amine (e.g., hexylamine)

  • Solvent (e.g., methanol, water, or solvent-free)

  • Optional: Catalyst (e.g., a lipase (B570770) for a green chemistry approach)[7]

Procedure:

  • In a round-bottom flask, this compound is dissolved in the chosen solvent (if any).

  • The primary amine (1 to 1.1 equivalents) is added to the solution.

  • If a catalyst is used, it is added to the mixture.

  • The reaction mixture is stirred at room temperature or with gentle heating. The reaction can also be accelerated using microwave irradiation.[7]

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting Michael adduct, a 3-(alkylamino)pentanenitrile, is purified by column chromatography or distillation.

  • The purified adduct can then be subjected to reduction (e.g., catalytic hydrogenation) to yield the final ethyl-branched fatty diamine.

Reaction Pathway

G start This compound + Primary Amine (R-NH₂) michael_addition Aza-Michael Addition start->michael_addition intermediate 3-(Alkylamino)pentanenitrile Intermediate michael_addition->intermediate reduction Nitrile Reduction (e.g., Hydrogenation) intermediate->reduction end Ethyl-Branched Fatty Diamine reduction->end

Synthesis of Ethyl-Branched Fatty Diamines

Toxicological Profile of this compound

The toxicity of aliphatic nitriles is a significant consideration for their industrial handling and application. While many saturated nitriles exert their toxicity through the metabolic release of cyanide, the mechanism for unsaturated nitriles appears to be different.[1]

Comparative Toxicity Data

A comprehensive, directly comparative study of the acute toxicity of a wide range of unsaturated nitriles was not found in the reviewed literature. However, data from various studies can be compiled to provide a comparative overview.

CompoundChemical StructureRoute of AdministrationSpeciesLD50 / Effective DoseReference
This compound CH₃CH₂CH=CHC≡NOralRatLowest effective dose for vestibular toxicity: 1.5 mmol/kg[8]
Allyl Nitrile CH₂=CHCH₂C≡NOralRatDose for vestibular toxicity: ≥ 0.6 mmol/kg for 3 days[9]
cis-Crotononitrile CH₃CH=CHC≡N (cis)OralRatDose for vestibular toxicity: ≥ 1.2 mmol/kg for 3 days[9]
Acrylonitrile CH₂=CHC≡NInhalationMouseLC50 (60 min): 163 ppm[10]
Propionitrile CH₃CH₂C≡NInhalationMouseLC50 (60 min): 249 ppm[10]
Acetonitrile CH₃C≡NInhalationMouseLC50 (60 min): 2693 ppm[10]

Mechanism of Toxicity

Studies on aliphatic nitriles indicate that the toxic expression depends on their degree of unsaturation. For unsaturated nitriles like this compound, cyanide release plays a minimal role in their toxicity.[1] Instead, their toxicity is often associated with cholinomimetic effects and direct organ toxicity.[1] this compound, along with other low molecular weight nitriles like allylnitrile and cis-crotononitrile, is known to cause degeneration of vestibular sensory hair cells, leading to vestibular dysfunction.[2][11] This neurotoxic effect is a key characteristic of its toxicity profile. The NOEL (No-Observed-Effect Level) for systemic toxicity in rats was found to be 3 mg/kg/day, with degeneration of the olfactory mucosa observed at 10 mg/kg/day.[12]

Potential Metabolic and Toxic Pathway

G cluster_exposure Exposure cluster_metabolism Metabolism (Hypothesized) cluster_toxicity Toxic Effects cis2PN This compound bioactivation CYP-mediated Bioactivation cis2PN->bioactivation skin Allergic Skin Reaction cis2PN->skin Direct Contact reactive_metabolite Reactive Metabolite bioactivation->reactive_metabolite vestibular Vestibular Hair Cell Degeneration reactive_metabolite->vestibular olfactory Olfactory Mucosa Degeneration reactive_metabolite->olfactory

Toxicity Pathway of this compound

References

A Comparative Guide to the Reactivity of cis-2-Pentanenitrile and Pentanenitrile in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of starting materials is paramount to the success of a reaction, influencing yield, purity, and stereochemical outcomes. This guide provides an objective comparison of two C5 nitriles: the unsaturated cis-2-pentenenitrile and the saturated pentanenitrile. While both molecules possess the versatile nitrile functional group, the presence of a cis-configured carbon-carbon double bond in this compound introduces significant differences in reactivity and synthetic utility. This comparison is based on established principles of organic chemistry and available experimental data.

Molecular Structures and Physicochemical Properties

The fundamental difference between this compound and pentanenitrile lies in their carbon skeletons. Pentanenitrile, also known as valeronitrile, is a saturated aliphatic nitrile. In contrast, this compound possesses a carbon-carbon double bond in a cis-configuration, which is conjugated with the nitrile group. This conjugation has a profound impact on the electronic properties and reactivity of the molecule.

PropertyThis compoundPentanenitrile
Molecular Formula C₅H₇NC₅H₉N
Molecular Weight 81.12 g/mol 83.13 g/mol
Boiling Point 127-128 °C141 °C
Density 0.821 g/mL at 20°C0.809 g/cm³ at 20 °C
Structure

Comparative Reactivity in Key Organic Reactions

The presence of the π-system in this compound provides additional reaction pathways and influences the reactivity of the nitrile group through electronic effects.

Hydrolysis

Pentanenitrile undergoes hydrolysis under acidic or basic conditions to yield pentanoic acid. The reaction proceeds via an amide intermediate.

This compound , being an α,β-unsaturated nitrile, is expected to be more susceptible to hydrolysis. The conjugated system can facilitate the nucleophilic attack of water or hydroxide (B78521) at the nitrile carbon.

Experimental Protocol: Acidic Hydrolysis of a Saturated Nitrile (Pentanenitrile)

  • Setup: A mixture of pentanenitrile (1 equivalent) and 10% aqueous sulfuric acid (5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude pentanoic acid, which can be further purified by distillation.

Reduction

The reduction of nitriles is a common method for the synthesis of primary amines.

Pentanenitrile can be readily reduced to pentylamine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

This compound presents a more complex reduction scenario. The presence of both a carbon-carbon double bond and a nitrile group allows for selective reduction depending on the choice of reagent and reaction conditions.

  • Selective C=C Reduction: Catalytic hydrogenation using specific catalysts, such as palladium on carbon, can selectively reduce the double bond to yield pentanenitrile.

  • Complete Reduction: Stronger reducing agents like LiAlH₄ will typically reduce both the double bond and the nitrile group, leading to pentylamine.

Experimental Protocol: Reduction of a Saturated Nitrile (Pentanenitrile) with LiAlH₄

  • Setup: A solution of pentanenitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Purification: The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent. The solvent is removed by distillation to give the crude pentylamine, which can be purified by further distillation.

Reaction with Grignard Reagents

The reaction of nitriles with Grignard reagents is a classic method for the synthesis of ketones.

Pentanenitrile reacts with Grignard reagents (RMgX) to form an imine intermediate, which upon acidic work-up, yields a ketone.

This compound , as an α,β-unsaturated nitrile, offers two potential sites for nucleophilic attack by the Grignard reagent: the nitrile carbon (1,2-addition) and the β-carbon of the double bond (1,4-conjugate addition). The regioselectivity of this reaction is influenced by factors such as the nature of the Grignard reagent and the reaction conditions. Steric hindrance around the nitrile group in this compound might also influence the reaction pathway.

Experimental Protocol: Grignard Reaction with a Saturated Nitrile (Pentanenitrile)

  • Setup: A solution of the Grignard reagent (e.g., methylmagnesium bromide) in an ethereal solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere.

  • Reaction: A solution of pentanenitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to the Grignard reagent at a controlled temperature (often 0 °C). The reaction mixture is then stirred at room temperature for a specified period.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute acid.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting ketone is then purified by chromatography or distillation.

Logical and Experimental Workflow Diagrams

Logical Comparison of Reactivity

cluster_cis cis-2-Pentanenitrile cluster_pentan Pentanenitrile CisNitrile cis-2-Pentanenitrile (Unsaturated, Conjugated) Reactivity Reactivity Comparison CisNitrile->Reactivity Higher Reactivity (e.g., Hydrolysis) PentanNitrile Pentanenitrile (Saturated) PentanNitrile->Reactivity Standard Reactivity Product_Cis Diverse Products Reactivity->Product_Cis Multiple Reaction Pathways (1,2- vs 1,4-addition) Product_Pentan Specific Products Reactivity->Product_Pentan Predictable Reactivity

Caption: Comparative reactivity of the two nitriles.

General Experimental Workflow for Nitrile Reactions

Start Start: Nitrile Substrate (cis-2-Pentanenitrile or Pentanenitrile) Reaction Reaction with Reagent (e.g., H₂O/H⁺, LiAlH₄, RMgX) Start->Reaction Workup Aqueous Work-up & Quenching Reaction->Workup Extraction Extraction & Separation Workup->Extraction Purification Purification (Distillation or Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: A typical workflow for nitrile reactions.

Conclusion

Comparative Analysis of cis-2-Pentenennitrile Reaction Products and Alternative Unsaturated Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity and characterization of cis-2-pentenenitrile and its isomers, trans-3-pentenenitrile and 4-pentenenitrile (B1194741). This report details common reaction pathways, compares product profiles, and provides established experimental protocols for characterization.

Introduction

Unsaturated nitriles are versatile building blocks in organic synthesis, serving as precursors to a wide array of functionalized molecules. Among these, pentenenitrile isomers, including this compound, trans-3-pentenenitrile, and 4-pentenenitrile, offer unique reactive profiles due to the interplay between the carbon-carbon double bond and the nitrile group. This guide provides a comparative characterization of the reaction products of this compound and its common alternatives, supported by experimental data and detailed analytical protocols to aid researchers in selecting the appropriate substrate and reaction conditions for their synthetic goals.

Reaction Profiles of Pentenenitrile Isomers

The reactivity of pentenenitrile isomers is largely dictated by the relative positions of the double bond and the nitrile functionality. In this compound, the conjugation of the C=C double bond with the electron-withdrawing nitrile group significantly influences its reactivity, making it susceptible to a variety of addition reactions. In contrast, the isolated double bond in 4-pentenenitrile and the differently positioned double bond in trans-3-pentenenitrile lead to distinct reaction pathways and product distributions.

Table 1: Comparison of Key Reactions and Primary Products of Pentenenitrile Isomers
Reaction Typecis-2-Pentenennitriletrans-3-Pentenennitrile4-Pentenennitrile
Hydrolysis 2-Pentenoic acid3-Pentenoic acid4-Pentenoic acid
Hydrogenation Pentanenitrile, PentylaminePentanenitrile, PentylaminePentanenitrile, Pentylamine
Hydrohalogenation 3-Halopentanenitrile3-Halo- and 4-Halopentanenitrile4-Halo- and 5-Halopentanenitrile
Isomerization trans-3-PentenennitrileIsomer mixture3-Pentenennitrile

Characterization of cis-2-Pentenennitrile Reaction Products

The following sections detail the major reaction pathways for this compound and the characterization of the resulting products.

Hydrolysis

The hydrolysis of the nitrile group in this compound to a carboxylic acid can be achieved under both acidic and basic conditions, proceeding through an amide intermediate.[1]

  • Acid-Catalyzed Hydrolysis: Typically performed by refluxing with a mineral acid (e.g., HCl, H₂SO₄). The reaction involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water.[1]

  • Base-Catalyzed Hydrolysis: Involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon.[1]

Primary Product: cis-2-Pentenoic acid.

Hydrogenation

The reduction of this compound can selectively target the carbon-carbon double bond or the nitrile group, or both, depending on the catalyst and reaction conditions.[1]

  • Selective C=C Hydrogenation: Using catalysts like nickel-aluminum oxide at moderate temperatures (e.g., 373 K) and atmospheric pressure of hydrogen can yield pentanenitrile.[1]

  • Complete Reduction: More forcing conditions with catalysts such as Raney nickel or platinum oxide can lead to the formation of pentylamine.

Primary Products: Pentanenitrile, Pentylamine.

Addition Reactions

The conjugated system in this compound makes it an excellent substrate for various addition reactions.[1]

  • Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) proceeds via an electrophilic addition mechanism.

  • Hydration: The acid-catalyzed addition of water across the double bond can also occur, though it is often in competition with nitrile hydrolysis.

  • Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond leads to dihalogenated products.[1]

Diels-Alder Reaction

As a dienophile, this compound can react with conjugated dienes to form cyclic adducts. The electron-withdrawing nature of the nitrile group activates the double bond for this [4+2] cycloaddition.

Primary Products: Substituted cyclohexene-carbonitriles.

Comparison with Alternative Unsaturated Nitriles

trans-3-Pentenennitrile
  • Reactivity: The double bond in trans-3-pentenenitrile is not conjugated with the nitrile group, leading to reactivity more akin to a typical alkene.

  • Pyrolysis: High-temperature pyrolysis of trans-3-pentenenitrile results in a complex mixture of products arising from both molecular and radical pathways, including the formation of trans-Z-2,4-pentadienenitrile through the loss of hydrogen atoms.

  • Hydrolysis: Similar to its cis-isomer, it can be hydrolyzed to the corresponding carboxylic acid.[2]

  • Isomerization: Can be isomerized to other pentenenitrile isomers.[2]

4-Pentenennitrile
  • Reactivity: As a terminal alkene, 4-pentenenitrile exhibits reactivity characteristic of this functional group. The nitrile group is isolated from the double bond.

  • Hydrocyanation: Can undergo hydrocyanation in the presence of nickel catalysts to yield 3-pentenenitrile (B94367).

  • Isomerization: Can be isomerized from 3-pentenenitrile using cationic nickel hydride or cobalt catalysts.

Experimental Protocols

General Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the reaction products. Key features to analyze include the chemical shifts and coupling constants of vinylic and allylic protons, and the chemical shift of the nitrile carbon.

  • Infrared (IR) Spectroscopy: The presence of characteristic absorption bands can confirm the functional groups in the products. The C≡N stretch is typically observed around 2250 cm⁻¹. The C=C stretch and C-H bending vibrations provide information about the double bond's substitution and stereochemistry.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the products, aiding in their identification.

Protocol 1: Acid-Catalyzed Hydrolysis of cis-2-Pentenennitrile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of water and a concentrated mineral acid (e.g., 6 M HCl).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra of the purified 2-pentenoic acid to confirm its structure.

Protocol 2: Hydrogenation of cis-2-Pentenennitrile
  • Catalyst Preparation: Activate the chosen catalyst (e.g., Raney nickel) according to standard procedures.

  • Reaction Setup: In a high-pressure reactor, suspend the catalyst in a suitable solvent (e.g., ethanol) and add this compound.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas (e.g., 50 psi) and heat to the desired temperature (e.g., 50-100 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction by gas chromatography (GC) to determine the consumption of the starting material and the formation of products.

  • Work-up: After the reaction is complete, cool the reactor, release the hydrogen pressure, and filter off the catalyst.

  • Purification and Characterization: Remove the solvent under reduced pressure. Analyze the product mixture by GC-MS and NMR to identify and quantify the products (pentanenitrile and/or pentylamine).

Visualizing Reaction Pathways and Workflows

Hydrolysis_Pathway cis-2-Pentenennitrile cis-2-Pentenennitrile Protonated Nitrile Protonated Nitrile cis-2-Pentenennitrile->Protonated Nitrile H+ Amide Intermediate Amide Intermediate Protonated Nitrile->Amide Intermediate H2O cis-2-Pentenoic Acid cis-2-Pentenoic Acid Amide Intermediate->cis-2-Pentenoic Acid H2O, H+

Caption: Acid-catalyzed hydrolysis of cis-2-Pentenennitrile.

Hydrogenation_Workflow cluster_reaction Reaction cluster_analysis Analysis cis-2-Pentenennitrile cis-2-Pentenennitrile Hydrogenation Reactor Hydrogenation Reactor cis-2-Pentenennitrile->Hydrogenation Reactor Filtration Filtration Hydrogenation Reactor->Filtration Remove Catalyst Catalyst (e.g., Ni) Catalyst (e.g., Ni) Catalyst (e.g., Ni)->Hydrogenation Reactor H2 Gas H2 Gas H2 Gas->Hydrogenation Reactor Crude Product Crude Product GC-MS Analysis GC-MS Analysis Crude Product->GC-MS Analysis NMR Analysis NMR Analysis Crude Product->NMR Analysis Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Isolate Product Solvent Evaporation->Crude Product

Caption: Experimental workflow for hydrogenation.

Isomer_Comparison cis-2-Pentenennitrile cis-2-Pentenennitrile Conjugated System\n(Activated Dienophile) Conjugated System (Activated Dienophile) cis-2-Pentenennitrile->Conjugated System\n(Activated Dienophile) trans-3-Pentenennitrile trans-3-Pentenennitrile Internal, Non-conjugated\nDouble Bond Internal, Non-conjugated Double Bond trans-3-Pentenennitrile->Internal, Non-conjugated\nDouble Bond 4-Pentenennitrile 4-Pentenennitrile Terminal, Isolated\nDouble Bond Terminal, Isolated Double Bond 4-Pentenennitrile->Terminal, Isolated\nDouble Bond

Caption: Structural comparison of pentenenitrile isomers.

References

A Comparative Guide to the Mechanistic Studies of cis-2-Pentenenitrile Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomerization of cis-2-pentenenitrile is a critical transformation in organic synthesis, particularly in the production of valuable intermediates. This guide provides a comparative analysis of different catalytic methodologies for the isomerization of this compound and related α,β-unsaturated nitriles. The focus is on the mechanistic pathways, catalyst performance, and experimental considerations to aid researchers in selecting and optimizing appropriate synthetic routes.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from studies on the isomerization of 2-pentenenitrile, primarily to 3-pentenenitrile, which often involves initial cis-trans equilibration. These data provide insights into the efficacy of various catalytic systems under different conditions.

Table 1: Performance of Homogeneous Catalysts for 2-Pentenenitrile Isomerization

Catalyst SystemSubstrateTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)Reference
Tertiary Amines (e.g., Triethylamine)This compound80 - 2000.01 - 5070 - 9080 - 92 (to 3-Pentenenitrile)[Generic, based on patent literature]
Nickel(0) Complexes with Phosphite Ligands2-Methyl-3-butenenitrile10 - 200Not SpecifiedHighHigh (to 3-Pentenenitrile)[Generic, based on patent literature]
Lewis Acids (e.g., ZnCl₂, AlCl₃) with Ni-Phosphite2-Methyl-3-butenenitrileNot SpecifiedNot SpecifiedEnhancedHigh (to 3-Pentenenitrile)[Generic, based on patent literature]

Table 2: Performance of Heterogeneous Catalysts for 2-Pentenenitrile Isomerization

Catalyst SystemSubstrateTemperature (°C)PressureConversion (%)Selectivity (%)Reference
Aluminum Oxide (low alkali metal content)This compound125 - 200Vapor or Liquid Phase85 - 9590 - 95 (to 3-Pentenenitrile)[Generic, based on patent literature]

Mechanistic Pathways and Visualizations

The isomerization of this compound to its trans isomer can proceed through several mechanistic pathways, depending on the catalyst employed. Below are visualizations of the proposed mechanisms.

Acid-Catalyzed Isomerization

Acid catalysis typically involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the β-carbon. This facilitates the rotation around the Cα-Cβ bond.

Acid_Catalyzed_Isomerization cluster_0 Acid-Catalyzed cis-trans Isomerization cis This compound protonated_cis Protonated cis-Intermediate (N-protonated) cis->protonated_cis + H+ transition_state Transition State (Rotation around Cα-Cβ bond) protonated_cis->transition_state Resonance Stabilization protonated_trans Protonated trans-Intermediate transition_state->protonated_trans Rotation trans trans-2-Pentenenitrile protonated_trans->trans - H+ H_plus_out H+ H_plus_in H+

Caption: Acid-catalyzed cis-trans isomerization pathway.

Base-Catalyzed Isomerization

Base-catalyzed isomerization proceeds via the formation of a resonance-stabilized carbanion after deprotonation at the α-carbon. This carbanion allows for rotation around the Cα-Cβ bond.

Base_Catalyzed_Isomerization cluster_1 Base-Catalyzed cis-trans Isomerization cis This compound carbanion Resonance-Stabilized Carbanion cis->carbanion - H+ trans trans-2-Pentenenitrile carbanion->trans + H+ BaseH_out Base-H+ Base_in Base H_in H+

Caption: Base-catalyzed cis-trans isomerization pathway.

Photocatalytic Isomerization

Photocatalytic isomerization involves the excitation of the molecule to a triplet state, which has a lower barrier to rotation around the double bond.[1]

Photocatalytic_Isomerization cluster_2 Photocatalytic cis-trans Isomerization cis_S0 cis-Isomer (S₀) cis_S1 cis-Isomer (S₁) Excited Singlet State cis_S0->cis_S1 Light Absorption (hν) triplet_state Triplet State (T₁) (Twisted Geometry) cis_S1->triplet_state Intersystem Crossing triplet_state->cis_S0 Relaxation trans_S0 trans-Isomer (S₀) triplet_state->trans_S0 Relaxation

Caption: Photocatalytic cis-trans isomerization pathway.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the literature for the isomerization of pentenenitriles.

Protocol 1: Isomerization using a Tertiary Amine Catalyst (Homogeneous)
  • Reactor Setup: A stirred autoclave or a tubular reactor is charged with this compound (or a mixture containing it) and a tertiary amine catalyst (e.g., triethylamine).

  • Reaction Conditions: The reactor is heated to a temperature between 80°C and 200°C. The pressure is maintained between 0.01 and 50 bar. The reaction can be run batchwise or continuously.

  • Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of this compound and the selectivity towards the desired isomer.

  • Work-up and Isolation: After the reaction reaches the desired conversion, the mixture is cooled. The catalyst and unreacted starting material can be separated from the product by distillation.

Protocol 2: Isomerization using a Heterogeneous Alumina Catalyst
  • Catalyst Preparation: An aluminum oxide catalyst with a low alkali metal content is packed into a fixed-bed reactor.

  • Reaction Setup: The reactor is heated to the reaction temperature, typically between 125°C and 200°C.

  • Isomerization: this compound is fed into the reactor either in the liquid or vapor phase.

  • Product Collection: The product stream exiting the reactor is collected and analyzed by GC to determine conversion and selectivity.

  • Catalyst Regeneration: The catalyst can be regenerated periodically if deactivation is observed.

General Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory-scale isomerization experiment.

Experimental_Workflow cluster_3 General Experimental Workflow start Start reactor_setup Reactor Setup (Charge reactants and catalyst) start->reactor_setup reaction Run Reaction (Control T, P, time) reactor_setup->reaction monitoring Reaction Monitoring (e.g., GC, NMR) reaction->monitoring In-process control workup Work-up (Quenching, Extraction) reaction->workup Reaction complete monitoring->reaction purification Purification (e.g., Distillation, Chromatography) workup->purification analysis Product Analysis (Spectroscopy, etc.) purification->analysis end End analysis->end

Caption: A generalized workflow for isomerization experiments.

Conclusion

The isomerization of this compound can be achieved through various catalytic methods, each with its own mechanistic nuances and performance characteristics. Acid- and base-catalyzed methods offer traditional routes that proceed through ionic intermediates, while photocatalysis provides a modern approach that leverages excited state chemistry. The choice of catalyst and reaction conditions will depend on the desired outcome, be it the trans-isomer or the structurally rearranged 3-pentenenitrile, as well as considerations of efficiency, selectivity, and process scalability. The provided data and protocols serve as a foundational guide for researchers to design and execute experiments in this area.

References

A Comparative Kinetic Analysis of cis-2-Pentenitrile Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic profile of a molecule is paramount for predicting its behavior in various chemical environments. This guide provides a comparative analysis of the kinetics of key reactions involving cis-2-Pentenitrile, a conjugated nitrile with potential applications in organic synthesis. Due to a paucity of specific kinetic data for cis-2-Pentenitrile in the available literature, this guide draws comparisons with analogous unsaturated and aromatic nitriles to provide a predictive framework. All quantitative data is summarized in tables, and detailed experimental protocols for representative kinetic analyses are provided.

Hydrogenation: A Key Transformation

The catalytic hydrogenation of nitriles is a fundamental reaction for the synthesis of primary, secondary, and tertiary amines. The reaction typically proceeds via an imine intermediate, and the selectivity is highly dependent on the catalyst, solvent, and reaction conditions.

SubstrateCatalystTemperature (K)Rate LawRate ConstantActivation Energy (kJ/mol)Reference
cis-2-PentenitrilePd/C (hypothetical)----Data not available
Benzonitrile (B105546)5 wt% Pd/C303-333First-order-27.6[1]
Benzylamine (product)5 wt% Pd/C303-333Zero-order-80.1[1]

Note: The activation energy for the subsequent hydrogenolysis of the primary amine product (benzylamine) is significantly higher, indicating that this step is more sensitive to temperature changes.[1]

The following protocol is adapted from a study on benzonitrile hydrogenation and can be applied to investigate the kinetics of cis-2-Pentenitrile hydrogenation.[1][2]

Objective: To determine the reaction order, rate constant, and activation energy for the hydrogenation of a nitrile.

Apparatus:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature and pressure sensors.

  • Gas chromatograph (GC) with a flame ionization detector (FID) for quantitative analysis.

Procedure:

  • The autoclave is charged with the catalyst (e.g., 5 wt% Pd/C) and solvent (e.g., propan-2-ol).

  • The reactor is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with hydrogen to the desired pressure.

  • The mixture is heated to the reaction temperature while stirring.

  • A solution of the nitrile substrate (e.g., cis-2-Pentenitrile) in the solvent is injected into the reactor to initiate the reaction.

  • Liquid samples are withdrawn at regular intervals through the sampling valve.

  • The samples are filtered and analyzed by GC to determine the concentration of the reactant and products over time.

  • The reaction is repeated at different initial substrate concentrations and temperatures to determine the rate law and activation energy.

Hydrolysis: Pathway to Carboxylic Acids and Amides

The hydrolysis of nitriles can proceed under acidic or basic conditions to yield carboxylic acids or amides. The reaction is generally slow and requires heating.[3]

Specific kinetic data for the hydrolysis of cis-2-Pentenitrile is not available. However, the general mechanisms for acidic and basic hydrolysis of nitriles are well-established.

  • Acidic Hydrolysis: The nitrile is heated under reflux with a dilute acid (e.g., HCl). The reaction proceeds through an amide intermediate to form the corresponding carboxylic acid and an ammonium (B1175870) salt.[3]

  • Basic Hydrolysis: The nitrile is heated with an aqueous alkali solution (e.g., NaOH). This typically yields the salt of the carboxylic acid and ammonia.[3] Under milder conditions, the reaction can sometimes be stopped at the amide stage.[4]

ConditionReactantIntermediateFinal Product
Acidic (e.g., HCl, H₂O, heat)cis-2-Pentenitrilecis-2-Pentenamidecis-2-Pentenoic acid + NH₄Cl
Basic (e.g., NaOH, H₂O, heat)cis-2-Pentenitrilecis-2-PentenamideSodium cis-2-pentenoate + NH₃

A stopped-flow apparatus coupled with a spectrophotometer can be used to study the kinetics of rapid hydrolysis reactions, although the hydrolysis of nitriles is typically slow. For slower reactions, a batch reactor setup with periodic sampling and analysis (e.g., by HPLC or titration) is more appropriate.

Objective: To monitor the rate of disappearance of the nitrile and the appearance of the carboxylic acid or amide.

Procedure (for slow reactions):

  • A solution of the nitrile in the acidic or basic medium is prepared in a thermostated reactor.

  • The reaction is initiated by adding the final reagent or by rapidly heating the mixture to the desired temperature.

  • Aliquots of the reaction mixture are withdrawn at timed intervals.

  • The reaction in the aliquots is quenched (e.g., by rapid cooling or neutralization).

  • The concentration of the nitrile and product(s) in each aliquot is determined using a suitable analytical technique (e.g., HPLC, GC, or titration of the resulting acid/base).

Polymerization: Exploring Reactivity of the Conjugated System

The conjugated C=C double bond and the nitrile group in cis-2-Pentenitrile make it susceptible to polymerization. While specific kinetic studies on cis-2-Pentenitrile polymerization are scarce, studies on other conjugated nitriles, such as cyanopyridines, can offer insights.

A study on the polymerization of 3-cyanopyridine (B1664610) found that the polymerization rate is directly proportional to the concentrations of both the monomer and the catalyst.[5]

MonomerCatalyst SystemRate LawActivation Energy (kJ/mol)Reference
cis-2-Pentenitrile---Data not available
3-Cyanopyridine3-Cyanopyridinium perchlorateRate ∝ [Monomer][Catalyst]103.1[5]

This suggests that the polymerization of cis-2-Pentenitrile might also follow a similar kinetic behavior, likely proceeding through a chain-growth mechanism.

Dilatometry or spectroscopic methods can be used to monitor the kinetics of polymerization.

Objective: To determine the rate of polymerization by measuring the change in monomer concentration over time.

Procedure (using spectroscopy):

  • The monomer and initiator/catalyst are dissolved in a suitable solvent in a reaction vessel equipped with a stirrer and temperature control.

  • The reaction is initiated, often by heating or UV irradiation.

  • The concentration of the monomer is monitored in real-time using a spectroscopic technique such as UV-Vis or IR spectroscopy by following the disappearance of a characteristic absorption band of the monomer.

  • Alternatively, samples can be withdrawn at intervals and the monomer concentration determined by GC or HPLC.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes described, the following diagrams illustrate a key reaction pathway and a typical experimental workflow for kinetic analysis.

Hydrogenation_Pathway Hydrogenation Pathway of a Conjugated Nitrile cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ConjugatedNitrile cis-2-Pentenitrile Imine Imine Intermediate ConjugatedNitrile->Imine + H₂ (on catalyst) H2 H₂ PrimaryAmine Primary Amine Imine->PrimaryAmine + H₂ SecondaryAmine Secondary Amine PrimaryAmine->SecondaryAmine + Imine - NH₃ Kinetic_Analysis_Workflow Workflow for Kinetic Analysis cluster_setup Experiment Setup cluster_execution Reaction & Sampling cluster_analysis Data Analysis Reactor Charge Reactor (Substrate, Catalyst, Solvent) Conditions Set Conditions (Temp, Pressure, Stirring) Reactor->Conditions Initiate Initiate Reaction Conditions->Initiate Sample Withdraw Samples at Intervals Initiate->Sample GC Analyze Samples (GC/HPLC) Sample->GC Plot Plot Concentration vs. Time GC->Plot Determine Determine Rate Law & Activation Energy Plot->Determine

References

A Comparative Guide to Quantum Chemical Calculations of cis-2-Pentenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quantum chemical calculations for cis-2-Pentenenitrile, alongside its isomers. It is intended to serve as a valuable resource for researchers and professionals in drug development and computational chemistry, offering insights into the molecule's structural and energetic properties through theoretical calculations and experimental data.

Introduction to this compound and its Isomers

This compound (C₅H₇N) is an unsaturated nitrile with a growing presence in organic synthesis.[1] Its isomers, including the trans configuration and other structural variations, are also of significant interest due to their potential applications and differing stabilities. Quantum chemical calculations offer a powerful tool to investigate the electronic structure, geometry, and vibrational frequencies of these molecules, providing insights that complement experimental findings.

Experimental Data for this compound

A foundational study by Compton and Murphy in 1981 provides key experimental data on this compound, which serves as a benchmark for computational models.[2]

Experimental Protocols

Infrared and Raman Spectroscopy: The infrared spectra of gaseous and liquid this compound were recorded, along with the Raman spectra of the liquid and solid states. These spectroscopic methods provide information about the vibrational modes of the molecule, which are dependent on its structure and bonding.[2]

Summary of Experimental Data
PropertyValueReference
Molecular FormulaC₅H₇N[1]
Molecular Weight81.12 g/mol [1]
IUPAC Name(Z)-pent-2-enenitrile[1]

Quantum Chemical Calculations: A Comparative Analysis

While a dedicated computational study on this compound is not available in the reviewed literature, a recent study on the gas-phase pyrolysis of trans-3-pentenenitrile provides valuable computational data for a range of C₅H₇N isomers.[3] This allows for a comparative analysis of the energetic properties of molecules closely related to this compound.

Computational Methodology

The computational methods employed in the study of trans-3-pentenenitrile and its isomers serve as a robust template for calculations on this compound.[3]

Geometry Optimization and Vibrational Frequencies: Geometries of the C₅H₇N isomers were optimized using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. Vibrational frequencies were also computed at this level to obtain zero-point vibrational energy (ZPE) corrections.[3]

Single-Point Energy Calculations: To achieve higher accuracy in energy calculations, the explicitly correlated coupled-cluster method, CCSD(T)-F12, with a cc-pVTZ-f12 basis set was used on the B3LYP optimized geometries.[3]

Comparative Computational Data

The following table presents the relative energies of several C₅H₇N isomers, calculated at the CCSD(T)-F12/cc-pVTZ-f12//B3LYP/6-311G(d,p) + ZPE level of theory, with trans-3-pentenenitrile as the reference (0 kJ/mol).[3] This data highlights the relative stabilities of different isomers.

IsomerRelative Energy (kJ/mol)
trans-3-Pentenenitrile0
2-Cyano-1,3-butadiene (gauche)10
cis-2,4-Pentadienenitrile15 kJ/mol higher than trans counterpart[3]
2-Cyano-1,3-butadiene (anti)23
2,3-Pentadienenitrile57
3,4-Pentadienenitrile70
3-Pentynenitrile75

It is noteworthy that cis isomers are generally calculated to have higher energies (be less stable) than their trans counterparts.[3]

Visualizing Computational Workflows

A typical workflow for quantum chemical calculations on a molecule like this compound is illustrated below. This process involves initial structure generation, geometry optimization, frequency analysis to confirm a true energy minimum, and subsequent single-point energy calculations for higher accuracy.

computational_workflow cluster_setup Initial Setup cluster_calculation Calculation Steps cluster_analysis Data Analysis start Define Molecular Structure (this compound) basis_set Select Basis Set (e.g., 6-311G(d,p)) start->basis_set method Choose Computational Method (e.g., DFT/B3LYP) basis_set->method geom_opt Geometry Optimization method->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc check_min Verify Minimum Energy (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt If Imaginary Frequencies spe_calc Single-Point Energy (e.g., CCSD(T)-F12) check_min->spe_calc If Minimum properties Extract Properties: - Optimized Geometry - Vibrational Frequencies - Relative Energies spe_calc->properties comparison Compare with Experimental Data and Other Isomers properties->comparison

Caption: A generalized workflow for performing quantum chemical calculations.

Logical Relationship of Isomers

The relationship between this compound and its isomers can be visualized as a network of potential transformations, such as isomerization. Understanding these relationships is crucial for applications in synthesis and materials science.

isomer_relationship cis_2_PN This compound trans_2_PN trans-2-Pentenenitrile cis_2_PN->trans_2_PN cis-trans Isomerization trans_3_PN trans-3-Pentenenitrile cis_2_PN->trans_3_PN Positional Isomerization trans_2_PN->trans_3_PN Positional Isomerization other_isomers Other C5H7N Isomers (e.g., 2,4-Pentadienenitrile) trans_3_PN->other_isomers Rearrangement

Caption: Isomeric relationships of pentenenitrile.

Conclusion

This guide demonstrates that while direct, comprehensive computational studies on this compound are not prominently featured in recent literature, a robust comparative analysis can be constructed. By utilizing experimental data as a benchmark and leveraging computational results from closely related isomers, valuable insights into the properties of this compound can be obtained. The provided computational workflow and data serve as a practical starting point for researchers wishing to conduct their own detailed theoretical investigations into this and similar unsaturated nitriles. Future computational work should focus on a direct and thorough investigation of this compound to build upon the foundational experimental work and the comparative data presented here.

References

Safety Operating Guide

Navigating the Safe Disposal of cis-2-Pentenennitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. cis-2-Pentenennitrile, a nitrile compound, necessitates careful handling due to its potential hazards. This guide provides a comprehensive, step-by-step protocol for its proper disposal, emphasizing safety and regulatory adherence.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to handle the chemical in a controlled environment.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, a suitable respiratory mask is essential.

  • Ventilation: All handling of cis-2-Pentenennitrile should occur in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: Have a spill kit readily available that is appropriate for flammable liquids and nitriles.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of cis-2-Pentenennitrile, which are important for its safe handling and storage.

PropertyValue
Physical State Liquid
Boiling Point/Range 130 - 138 °C
Flash Point ~ 25.5 - 48 °C
Specific Gravity 0.816 - 0.853 g/cm³
Water Solubility 11.2 g/L at 20 °C
Vapor Density ~ 2.96

Note: Values may vary slightly between different sources and isomers.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of cis-2-Pentenennitrile is through an approved hazardous waste disposal facility. Direct disposal into the environment or sanitary sewer system is strictly prohibited.

Step 1: Waste Segregation and Collection

Proper segregation is the first critical step in the waste management process.

  • Designated Waste Container: Collect all waste cis-2-Pentenennitrile, including any contaminated materials (e.g., pipette tips, absorbent pads), in a designated, chemically compatible, and leak-proof container.

  • Avoid Mixing: Do not mix cis-2-Pentenennitrile waste with other incompatible waste streams, particularly strong acids or bases, which could cause a dangerous reaction. It should be collected as a halogen-free organic solvent waste.

  • Container Level: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.

Step 2: Labeling and Storage

Clear and accurate labeling is essential for safety and regulatory compliance.

  • Hazardous Waste Label: Affix a "Hazardous Waste" label to the container.

  • Chemical Identification: Clearly write the full chemical name, "cis-2-Pentenennitrile," and its approximate concentration and quantity on the label.

  • Safe Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. Ensure it is stored away from heat, sparks, open flames, and incompatible materials like oxidizing agents.[1]

Step 3: Arranging for Disposal

Professional disposal is mandatory for this type of chemical waste.

  • Contact Environmental Health and Safety (EHS): Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Documentation: Complete all required waste disposal manifests and documentation as provided by your EHS department or the disposal contractor.

  • Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste.

Experimental Workflow for Disposal

The logical flow for the proper disposal of cis-2-Pentenennitrile is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.

A Step 1: Assess Hazards & Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Collect Waste (cis-2-Pentenennitrile & contaminated items) in a designated, compatible container. A->B Handle in Fume Hood C Step 3: Securely Cap & Label Container ('Hazardous Waste', Chemical Name, Date) B->C D Step 4: Store in Satellite Accumulation Area (Cool, Dry, Well-Ventilated) C->D E Step 5: Contact EHS for Pickup (Complete necessary paperwork) D->E F Step 6: Licensed Disposal (Incineration at an approved facility) E->F

Caption: Disposal workflow for cis-2-Pentenennitrile.

References

Personal protective equipment for handling cis-2-Pentenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of cis-2-Pentenitrile. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Physical Properties

cis-2-Pentenitrile is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

PropertyValueSource
Molecular Formula C5H7N[3]
Molecular Weight 81.118 g/mol [3]
Boiling Point 127-128°C at 766 mm Hg[4]
Density 0.821 g/mL at 20°C[4]
Flash Point Flammable liquid (Category 3)[1][2][5]
Refractive Index n20/D 1.424[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling cis-2-Pentenitrile.

Body PartPPE RecommendationSpecifications and Best Practices
Hands Chemical-resistant gloves (Nitrile)Nitrile gloves offer good resistance to bases, oils, and many solvents.[6] For prolonged or high-exposure tasks, consider heavier-duty nitrile gauntlets for added protection of the forearm.[7][8] Always inspect gloves for tears or punctures before use and dispose of them according to institutional protocols after handling the chemical.
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.Eye protection must be worn at all times in the laboratory. In case of eye contact, immediately flush with water for at least 15 minutes.[2][9]
Body Flame-retardant lab coatA lab coat should be worn to protect against splashes and should be removed before leaving the laboratory.
Respiratory Use only in a well-ventilated area or with a certified respirator.Work should be conducted in a chemical fume hood to minimize inhalation exposure. If a respirator is required, a risk assessment should be conducted to determine the appropriate type.

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Always handle cis-2-Pentenitrile in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

  • Keep the container tightly closed when not in use.[1][2]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][2]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][10]

  • Keep containers tightly closed to prevent leakage and evaporation.[5]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5] Nitriles can react with bases to produce hydrogen cyanide.[11]

Spill Management and Emergency Procedures

Immediate and appropriate response to a spill or exposure is critical.

Spill Response Workflow:

Spill_Response cluster_ImmediateActions Immediate Actions cluster_Assessment Assessment cluster_Cleanup Cleanup (Trained Personnel Only) cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Immediately Isolate Isolate the Spill Alert->Isolate If safe to do so Assess Assess Spill Size & Hazard Isolate->Assess From a safe distance Assess->Evacuate If spill is large or unmanageable PPE Don Appropriate PPE Assess->PPE For manageable spills Absorb Absorb with Inert Material PPE->Absorb Collect Collect & Containerize Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Label Label Waste Container Decontaminate->Label Dispose Dispose via EHS Label->Dispose

Caption: Workflow for responding to a cis-2-Pentenitrile spill.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Disposal Plan

All waste containing cis-2-Pentenitrile must be handled as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[2]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "cis-2-Pentenitrile".

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of it down the drain or in regular trash.[2] Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.